molecular formula C22H26O5 B1607165 (-)-Calanolide A CAS No. 163661-45-8

(-)-Calanolide A

カタログ番号: B1607165
CAS番号: 163661-45-8
分子量: 370.4 g/mol
InChIキー: NIDRYBLTWYFCFV-OAVHHTNSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Calanolide A (CAS 142632-32-4) is the enantiomer of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI), (+)-Calanolide A. While the (+)-enantiomer is well-studied for its activity against HIV-1, including strains resistant to other NNRTIs, the (-)-enantiomer is consistently reported in the literature as being inactive in anti-HIV assays . This makes this compound an invaluable tool in pharmacological and biochemical research, particularly for use as a critical negative control in studies investigating the structure-activity relationships and stereospecificity of calanolide compounds. Its use allows researchers to confirm that observed antiviral effects are specifically due to the (+)-enantiomer and not a non-specific action of the molecular scaffold. The calanolides are a class of tetracyclic dipyranocoumarins originally isolated from trees of the genus Calophyllum . The unique activity of (+)-Calanolide A is highly dependent on its specific stereochemistry at the C-10, C-11, and C-12 positions . Studies have shown that even minor alterations to this three-dimensional structure, including the change in chirality that defines this compound, can lead to a complete loss of inhibitory activity against HIV-1 reverse transcriptase . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Prior to handling, researchers should consult the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

163661-45-8

分子式

C22H26O5

分子量

370.4 g/mol

IUPAC名

(16S,17R,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m0/s1

InChIキー

NIDRYBLTWYFCFV-OAVHHTNSSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

異性体SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@H]([C@@H](O4)C)C)O

正規SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

他のCAS番号

163661-45-8

製品の起源

United States

Foundational & Exploratory

The Unique Mechanism of (-)-Calanolide A: A Dipyranocoumarin NNRTI with a Distinct Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(-)-Calanolide A, a naturally derived dipyranocoumarin, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). It exhibits a unique and complex mechanism of action that distinguishes it from many other NNRTIs. By binding to the HIV-1 reverse transcriptase (RT), this compound allosterically inhibits the enzyme's function, a hallmark of the NNRTI class. However, kinetic studies have revealed a more intricate mixed-type inhibition pattern, suggesting interaction with more than one site on the enzyme. This guide provides a detailed examination of the molecular interactions, enzymatic inhibition kinetics, resistance profile, and the experimental methodologies used to elucidate the mechanism of action of this compound. A key feature of this compound is its retained, and in some cases enhanced, activity against common NNRTI-resistant viral strains, positioning it as a valuable compound in the development of next-generation antiretroviral therapies.

Introduction to this compound as an NNRTI

HIV-1 remains a significant global health challenge, with antiretroviral therapy (ART) being the cornerstone of management. HIV-1 reverse transcriptase is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] This enzymatic step is a primary target for antiretroviral drugs, which include nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

NNRTIs are a class of allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 RT, known as the NNRTI-binding pocket (NNIBP). This binding induces a conformational change in the enzyme, distorting the active site and inhibiting DNA polymerization.[2] this compound, first isolated from the tree Calophyllum lanigerum, is a potent and specific inhibitor of HIV-1 RT.[2][3] Unlike many other NNRTIs, it is inactive against HIV-2 RT and cellular DNA polymerases, highlighting its specificity.[2][3]

Core Mechanism of Action

Viral life-cycle studies indicate that this compound acts early in the HIV-1 infection process, consistent with the inhibition of reverse transcription.[2][3] As an NNRTI, its primary mechanism is the non-competitive inhibition of HIV-1 RT.

dot

HIV_Replication_Cycle cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitor Mechanism of Inhibition vRNA Viral RNA Fusion 1. Fusion & Entry RT Reverse Transcriptase Uncoating 2. Uncoating Fusion->Uncoating ReverseTranscription 3. Reverse Transcription Uncoating->ReverseTranscription Integration 4. Integration ReverseTranscription->Integration Provirus Proviral DNA Integration->Provirus Replication 5. Replication Provirus->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding CalanolideA This compound Inhibition Allosteric Inhibition CalanolideA->Inhibition Binds to Inhibition->ReverseTranscription Blocks

Figure 1: Simplified HIV-1 replication cycle and the inhibitory action of this compound.

Kinetic Analysis of Inhibition

A distinguishing feature of this compound is its complex inhibition kinetics. While it functions as an NNRTI, detailed enzymatic assays have shown that it exhibits a mixed-type inhibition pattern with respect to the deoxynucleotide triphosphate (dNTP) substrate and the template/primer.[4] This suggests a more complex interaction than a simple non-competitive binding model.

The kinetic data indicate that this compound may possess two distinct binding sites on the HIV-1 RT.[4] One interaction is competitive with respect to dNTP binding, suggesting a site near the enzyme's active site, while the other is uncompetitive.[4] This dual interaction mechanism is not typical of other characterized NNRTIs and may contribute to its unique resistance profile. Furthermore, this compound has been shown to act synergistically with other NNRTIs like nevirapine, further setting it apart from the general class of NNRTIs.[4]

Antiviral Activity and Resistance Profile

This compound demonstrates potent antiviral activity against a wide range of laboratory and clinical strains of HIV-1, with 50% effective concentration (EC50) values typically in the low micromolar to nanomolar range.[2] A critical advantage of this compound is its activity against NNRTI-resistant strains of HIV-1.

Data on Antiviral Activity

The following tables summarize the quantitative data on the in vitro antiviral activity of this compound against wild-type and NNRTI-resistant HIV-1 strains.

Table 1: Antiviral Activity of this compound against Wild-Type HIV-1
HIV-1 Strain/Isolate EC50 (µM)
Laboratory Strains (General)0.10 - 0.17[2]
T-tropic and Monocyte-tropic Isolates0.02 - 0.5[5]
Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains
RT Mutation This compound Activity Reference
K103NRetains activity (though may be reduced)[5]
Y181CEnhanced activity[5]
Y181C + AZT Resistance MutationsEnhanced activity
K103N + Y181CRetains full activity[5]
L100I, Y188HReduced activity/Resistance[6]
T139IResistance[7]

The enhanced potency against the Y181C mutant is a particularly significant finding, as this mutation confers high-level resistance to first-generation NNRTIs like nevirapine and efavirenz.[5] The unique mutation selected by this compound pressure in vitro is T139I, which does not confer broad cross-resistance to other NNRTIs.[7]

dot

Resistance_Profile cluster_sensitive Sensitive / Enhanced Activity cluster_resistant Resistant / Reduced Activity CalanolideA This compound WT Wild-Type HIV-1 CalanolideA->WT Effective Y181C Y181C Mutant CalanolideA->Y181C Enhanced Activity K103N_Y181C K103N + Y181C Dual Mutant CalanolideA->K103N_Y181C Effective L100I L100I Mutant CalanolideA->L100I Reduced Activity Y188H Y188H Mutant CalanolideA->Y188H Reduced Activity T139I T139I Mutant (Selected by Calanolide A) CalanolideA->T139I Resistance

Figure 2: Resistance profile of this compound against common NNRTI mutations.

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on several key experimental protocols.

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay is used to determine the EC50 of an antiviral compound by measuring its ability to protect cells from HIV-1-induced cytopathic effects (CPE).

  • Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to cell death. An effective antiviral agent will protect the cells from the virus, allowing them to remain viable. Cell viability is typically quantified using a colorimetric assay, such as the MTT assay.

  • Protocol Outline:

    • Cell Seeding: Seed MT-4 cells into a 96-well microtiter plate at a predetermined density.

    • Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include control wells with virus only (virus control) and cells only (mock-infected control).

    • Viral Infection: Infect the cells with a standardized amount of an HIV-1 laboratory strain.

    • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator to allow for viral replication and CPE development.

    • Viability Measurement (MTT Assay):

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

      • Incubate for several hours, during which viable cells metabolize the MTT into a purple formazan product.

      • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

      • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the control wells. The EC50 is determined as the concentration of the compound that protects 50% of the cells from viral CPE.

dot

EC50_Workflow Start Start: 96-Well Plate Seed 1. Seed MT-4 Cells Start->Seed Dilute 2. Add Serial Dilutions of this compound Seed->Dilute Infect 3. Infect with HIV-1 Dilute->Infect Incubate 4. Incubate (4-5 days) Infect->Incubate MTT 5. Add MTT Reagent Incubate->MTT Incubate2 6. Incubate (4 hours) MTT->Incubate2 Solubilize 7. Solubilize Formazan Incubate2->Solubilize Read 8. Read Absorbance Solubilize->Read Analyze 9. Calculate % Protection and Determine EC50 Read->Analyze End End: EC50 Value Analyze->End

Figure 3: Experimental workflow for determining the EC50 value using an MT-4 cell-based assay.
Recombinant HIV-1 RT Inhibition Assay

This is a cell-free biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

  • Principle: The assay measures the incorporation of labeled dNTPs into a newly synthesized DNA strand using a synthetic template-primer. The reduction in incorporated label in the presence of an inhibitor corresponds to the level of RT inhibition. Non-radioactive kits often use a biotin-labeled template and digoxigenin (DIG)-labeled dUTP.

  • Protocol Outline:

    • Reagent Preparation: Prepare reaction buffers, dilute recombinant HIV-1 RT enzyme, and prepare serial dilutions of the inhibitor (e.g., this compound).

    • Reaction Setup: In a microplate, combine the template-primer (e.g., poly(A)•oligo(dT)), a mix of dNTPs including DIG-dUTP, the diluted HIV-1 RT, and the inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

    • Capture: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated primer-template-new DNA strand complex will bind to the streptavidin.

    • Detection:

      • Wash the plate to remove unbound reagents.

      • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

      • Wash again to remove unbound antibody.

      • Add an HRP substrate (e.g., ABTS or TMB), which generates a colorimetric signal.

    • Data Analysis: Measure the absorbance. The signal intensity is proportional to the RT activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

X-ray Crystallography of HIV-1 RT-Inhibitor Complex

This technique provides an atomic-level three-dimensional structure of the inhibitor bound to the enzyme, revealing the precise molecular interactions.

  • Principle: High-quality crystals of the protein-inhibitor complex are grown and then diffracted using a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined.

  • Protocol Outline:

    • Protein Expression and Purification: Express high-purity, crystallization-grade recombinant HIV-1 RT (often using engineered constructs to improve stability and crystallization).

    • Complex Formation: Incubate the purified RT with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.

    • Crystallization: Screen a wide range of crystallization conditions (precipitants like PEG, salts, pH) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.

    • Cryo-protection: Soak the crystals in a cryoprotectant solution (e.g., reservoir solution with 20-30% glycerol) before flash-cooling in liquid nitrogen to prevent ice crystal formation during data collection.

    • Data Collection: Mount the frozen crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated.

    • Structure Determination: Process the diffraction data and solve the structure using molecular replacement (using a known RT structure as a model). Build the inhibitor into the electron density map and refine the entire complex structure to high resolution.

Conclusion

This compound stands out as a non-nucleoside reverse transcriptase inhibitor with a multifaceted mechanism of action. Its mixed-type inhibition kinetics suggest a complex interaction with HIV-1 RT, potentially at two distinct sites, which differentiates it from conventional NNRTIs. This unique biochemical profile is likely linked to its favorable resistance profile, particularly its potent activity against the clinically significant Y181C and the K103N/Y181C dual mutants. While resistance can be induced via the T139I mutation, this pathway does not confer broad cross-resistance to other NNRTI drugs. The detailed understanding of its mechanism, derived from robust cell-based and enzymatic assays, provides a strong rationale for the continued investigation of this compound and its analogs as components of combination antiretroviral therapy, especially in treatment-experienced patients harboring NNRTI-resistant virus.

References

(-)-Calanolide A Binding Sites on HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Calanolide A, a dipyranocoumarin isolated from the tropical rainforest tree Calophyllum lanigerum, is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). Unlike many other NNRTIs, this compound exhibits a unique and complex mechanism of action, suggesting the presence of at least two distinct binding sites on the HIV-1 reverse transcriptase (RT) enzyme. This technical guide provides a comprehensive overview of the current understanding of these binding sites, supported by quantitative inhibition data, detailed experimental methodologies, and logical diagrams illustrating the proposed mechanism of action. While a co-crystal structure of this compound with HIV-1 RT has not been publicly reported, a combination of kinetic analyses, site-directed mutagenesis studies, and molecular modeling provides significant insight into its interaction with the enzyme.

Introduction to this compound and its Unique Mechanism of Action

This compound is a naturally occurring compound that has demonstrated significant antiretroviral activity against a broad range of HIV-1 strains, including those resistant to other nucleoside and non-nucleoside RT inhibitors.[1] Its mechanism of action is distinct from other NNRTIs, which typically bind to a single allosteric pocket. Kinetic studies have revealed that this compound acts as a mixed-type inhibitor, with both competitive and uncompetitive components with respect to deoxynucleotide triphosphate (dNTP) substrates.[2] This suggests that this compound interacts with HIV-1 RT at more than one location, leading to a more complex and potentially more robust inhibition of viral replication. The compound is essentially inactive against HIV-2 RT, highlighting the specificity of its interaction with the HIV-1 enzyme.[1]

The Putative Binding Sites of this compound on HIV-1 RT

Based on extensive research, two primary binding sites for this compound on HIV-1 RT have been proposed:

  • The NNRTI Binding Pocket (Site 1): This is the classical binding site for non-nucleoside inhibitors. It is a hydrophobic pocket located approximately 10 Å from the polymerase active site. Binding of NNRTIs to this pocket induces a conformational change in the enzyme that inhibits its function.

  • A Novel, Second Binding Site (Site 2): The existence of a second site is inferred from the unique kinetic profile of this compound. This site is believed to be near the pyrophosphate binding site and may also be close to the polymerase active site, potentially overlapping with the binding site for foscarnet.[2]

Evidence from Resistance Studies

The most compelling evidence for the location of the binding sites comes from the analysis of drug-resistant mutations in the HIV-1 RT gene. Serial passage of HIV-1 in the presence of this compound has led to the selection of specific mutations that confer resistance. These mutations provide a genetic footprint of the drug's binding interaction.

The primary mutation associated with high-level resistance to this compound is T139I .[3] Additionally, mutations at positions L100 , K103 , and Y188 have been shown to affect the susceptibility of HIV-1 RT to this compound.[3] The Y181C mutation, which confers resistance to many other NNRTIs, does not significantly impact the activity of this compound, further highlighting its unique binding mode.

Insights from Molecular Modeling

In the absence of a co-crystal structure, molecular docking studies have been employed to predict the binding orientation of this compound and its analogs within the NNRTI binding pocket of HIV-1 RT. These studies often utilize existing crystal structures of HIV-1 RT in complex with other NNRTIs (e.g., PDB ID: 1VRT).[4] Modeling suggests that the coumarin core of this compound interacts with key hydrophobic residues within the NNRTI pocket.

Quantitative Inhibition Data

The potency of this compound and its analogs has been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations against wild-type and mutant HIV-1 strains.

CompoundVirus Strain/EnzymeAssay TypeIC50 / EC50 (µM)Reference
This compoundHIV-1 (various lab strains)Cell-based0.10 - 0.17[1]
This compoundWild-type HIV-1 RTEnzyme inhibition--
This compoundT139I mutant HIV-1 RTEnzyme inhibitionIncreased[3]
This compoundL100I mutant HIV-1 RTEnzyme inhibitionIncreased-
This compoundK103N mutant HIV-1 RTEnzyme inhibitionIncreased-
This compoundY188C mutant HIV-1 RTEnzyme inhibitionIncreased-

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

This protocol describes a typical method for determining the in vitro inhibitory activity of a compound against purified recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.01% Triton X-100

  • Template/Primer: Poly(rA)/oligo(dT)12-18

  • Deoxynucleotide Triphosphates (dNTPs): dATP, dCTP, dGTP, [3H]-dTTP (radiolabeled) or a fluorescently labeled analog

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

  • Stop Solution: 100 mM EDTA

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT) template/primer, and dNTPs (including the labeled dNTP).

  • Inhibitor Addition: Add the diluted this compound or control (DMSO vehicle) to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 25 µL of the stop solution to each well.

  • Quantification:

    • Radiolabeled Assay: Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) to capture the newly synthesized radiolabeled DNA. Wash the filter to remove unincorporated [3H]-dTTP. Measure the radioactivity of the captured DNA using a scintillation counter.

    • Fluorescent Assay: Measure the fluorescence intensity of the incorporated labeled dNTP using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Site-Directed Mutagenesis

This protocol outlines the general steps for creating specific mutations in the HIV-1 RT gene to study their effect on this compound susceptibility.

Materials:

  • Plasmid DNA containing the wild-type HIV-1 RT gene

  • Mutagenic primers containing the desired nucleotide changes (e.g., for T139I)

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • DNA sequencing reagents

Procedure:

  • Primer Design: Design and synthesize primers that contain the desired mutation and flank the target site in the RT gene.

  • Mutagenesis PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (wild-type) plasmid DNA and leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting bacterial colonies and sequence the RT gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Purification: Express and purify the mutant HIV-1 RT protein for use in the enzyme inhibition assays described in section 4.1.

Visualizations

Proposed Mechanism of this compound Inhibition of HIV-1 RT

G cluster_RT HIV-1 Reverse Transcriptase RT HIV-1 RT NNRTI_pocket NNRTI Binding Pocket (Site 1) Active_site Polymerase Active Site NNRTI_pocket->Active_site Allosteric Inhibition Inhibition Inhibition NNRTI_pocket->Inhibition Second_site Novel Binding Site (Site 2) Second_site->Active_site Competitive Inhibition Second_site->Inhibition DNA_synthesis DNA Synthesis Active_site->DNA_synthesis Catalyzes Calanolide This compound Calanolide->NNRTI_pocket Binds to Calanolide->Second_site Binds to dNTP dNTP dNTP->Active_site Binds to Inhibition->DNA_synthesis Blocks

Caption: Proposed dual-site inhibition mechanism of this compound on HIV-1 RT.

Experimental Workflow for Assessing this compound Resistance

G start Start: Wild-type HIV-1 culture Cell Culture with This compound start->culture passage Serial Passage culture->passage resistance Selection of Resistant Virus passage->resistance genotyping Genotypic Analysis (RT Sequencing) resistance->genotyping mutation_id Identify Resistance Mutations (e.g., T139I) genotyping->mutation_id sdm Site-Directed Mutagenesis of RT Gene mutation_id->sdm mutant_rt Express & Purify Mutant RT sdm->mutant_rt inhibition_assay Enzyme Inhibition Assay (IC50 Determination) mutant_rt->inhibition_assay end End: Characterize Resistance Profile inhibition_assay->end

Caption: Workflow for identifying and characterizing resistance to this compound.

Conclusion

This compound remains a compound of significant interest due to its unique dual-site inhibitory mechanism against HIV-1 RT. While the precise molecular interactions await elucidation by X-ray crystallography, the existing body of evidence from kinetic and mutagenesis studies provides a strong foundation for understanding its binding sites. The identification of the T139I mutation as a key determinant of resistance offers a critical starting point for the design of next-generation NNRTIs that may overcome current resistance challenges. Further research, particularly structural studies, will be invaluable in fully characterizing the binding of this compound and in exploiting its unique mechanism for the development of more effective anti-HIV therapeutics.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of (-)-Calanolide A in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Calanolide A, a dipyranocoumarin isolated from the latex of the tree Calophyllum lanigerum, has garnered significant attention for its potent anti-HIV-1 activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Despite its therapeutic potential, the natural supply of this compound is scarce, driving research into both total synthesis and a deeper understanding of its biosynthesis in plants. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including proposed intermediates, key enzymatic steps, and relevant experimental methodologies. It is important to note that the complete biosynthetic pathway has not been fully elucidated, and much of the current knowledge is based on putative pathways derived from transcriptome analysis and analogy to other coumarin biosynthetic routes.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound commences with the primary metabolite L-phenylalanine and proceeds through the general phenylpropanoid pathway to form the core coumarin structure, which is then further elaborated.

Formation of the Coumarin Precursor: Umbelliferone

The initial steps of the pathway are well-established in coumarin biosynthesis:

  • L-Phenylalanine is converted to trans-Cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL).

  • trans-Cinnamic acid is then hydroxylated to p-Coumaric acid by Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase.

  • Subsequent hydroxylation and lactonization lead to the formation of Umbelliferone (7-hydroxycoumarin), a key branch-point intermediate.

Divergent Pathways to Dipetalolactone

From umbelliferone, the pathway is thought to diverge, leading to the formation of a key pyranocoumarin intermediate, dipetalolactone. Two main routes have been proposed, although they are not yet fully confirmed:

  • Pathway A: Umbelliferone is converted to 5,7-dihydroxycoumarin .

  • Pathway B: Umbelliferone is converted to osthenol .

Both pathways are believed to converge on the formation of dipetalolactone .

The Final Steps: Formation of this compound

The latter stages of the biosynthesis involve a complex series of reactions to yield the final product:

  • Dipetalolactone is converted to a 3-propyl-intermediate . The exact mechanism and enzymes involved in the addition of the propyl group are currently unknown.

  • A crucial Wagner-Meerwein rearrangement of the 3-propyl-intermediate is proposed to form the characteristic tetracyclic core of the calanolides. This type of rearrangement is common in terpene biosynthesis and involves a 1,2-hydride, -alkyl, or -aryl shift.

  • Finally, a series of stereospecific hydroxylations and other modifications, likely catalyzed by cytochrome P450 monooxygenases , convert the rearranged intermediate into This compound .

Diagram of the Proposed Biosynthetic Pathway of this compound

Calanolide_A_Biosynthesis L_Phe L-Phenylalanine trans_Cin trans-Cinnamic acid L_Phe->trans_Cin PAL p_Cou p-Coumaric acid trans_Cin->p_Cou C4H Umb Umbelliferone p_Cou->Umb Hydroxylation & Lactonization Dihydroxy 5,7-Dihydroxycoumarin Umb->Dihydroxy Pathway A Osthenol Osthenol Umb->Osthenol Pathway B Dipet Dipetalolactone Dihydroxy->Dipet Osthenol->Dipet Propyl_Int 3-Propyl-intermediate Dipet->Propyl_Int Rearranged_Int Rearranged Intermediate Propyl_Int->Rearranged_Int Wagner-Meerwein Rearrangement Calanolide_A This compound Rearranged_Int->Calanolide_A P450 Monooxygenases

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Quantitative data on the biosynthesis of this compound in planta is extremely limited. However, studies on callus cultures of Calophyllum brasiliense have provided some insights into the production of related calanolides.

CompoundExplant SourceProduction (mg/kg dry weight)Reference
Calanolide BSeed309.25
Calanolide CSeed117.70
Calanolide BLeaf8.70
Calanolide CLeaf0.0

These findings suggest that the biosynthetic machinery for calanolides is active in callus tissues and that production levels can be influenced by the explant source.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound pathway are not available in the literature. However, the following are generalized protocols for key experimental techniques that would be employed in such research.

Transcriptome Analysis for Gene Discovery

This protocol outlines a general workflow for identifying candidate genes involved in the biosynthesis of secondary metabolites like this compound.

Diagram of a General Workflow for Transcriptome Analysis

Transcriptome_Workflow Plant_Material Plant Material Collection (e.g., Calophyllum lanigerum leaves, latex) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Gene_Annotation De novo Assembly & Gene Annotation Data_Analysis->Gene_Annotation Candidate_Selection Candidate Gene Selection (Homology to known enzymes) Gene_Annotation->Candidate_Selection Functional_Validation Functional Validation (e.g., heterologous expression) Candidate_Selection->Functional_Validation

Caption: A generalized workflow for identifying candidate biosynthetic genes.

Methodology:

  • Plant Material: Collect tissues known to produce this compound, such as leaves and latex from Calophyllum lanigerum.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or protocol (e.g., TRIzol method).

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., using an Illumina platform).

  • Bioinformatic Analysis:

    • Perform quality control and trimming of the raw sequencing reads.

    • Assemble the reads into contigs and unigenes using a de novo assembler (e.g., Trinity).

    • Annotate the unigenes by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLAST.

    • Identify candidate genes based on homology to known enzymes involved in coumarin and terpene biosynthesis (e.g., PAL, C4H, cytochrome P450s, prenyltransferases).

In Vitro Cytochrome P450 Monooxygenase Assay

This protocol describes a general method for assaying the activity of cytochrome P450 enzymes, which are crucial in the final steps of this compound biosynthesis.

Methodology:

  • Enzyme Source:

    • Microsomal Fractions: Isolate microsomes from Calophyllum tissues.

    • Recombinant Enzyme: Express a candidate P450 gene in a heterologous system (e.g., E. coli, yeast) and purify the recombinant protein.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Putative substrate (e.g., the rearranged intermediate)

    • NADPH-cytochrome P450 reductase

    • NADPH (as a source of reducing equivalents)

    • Microsomes or recombinant P450 enzyme

  • Reaction:

    • Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C).

    • Initiate the reaction by adding NADPH.

    • Incubate for a specific time period.

    • Stop the reaction by adding a quenching agent (e.g., ice-cold acetonitrile or methanol).

  • Analysis:

    • Centrifuge the reaction mixture to pellet the protein.

    • Analyze the supernatant for the presence of the product (e.g., this compound) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex and still largely uncharacterized process. The proposed pathway provides a framework for further investigation, but significant research is needed to identify and characterize the specific enzymes involved, particularly those responsible for the formation of the 3-propyl-intermediate, the Wagner-Meerwein rearrangement, and the final stereospecific modifications. The application of modern techniques such as transcriptome sequencing, proteomics, and metabolomics to Calophyllum species will be instrumental in fully elucidating this important biosynthetic pathway. A complete understanding of the pathway will not only satisfy academic curiosity but also open up avenues for metabolic engineering to enhance the production of this valuable anti-HIV compound.

The Structure-Activity Relationship of Calanolide A Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core structural requirements and biological activities of Calanolide A and its derivatives in the ongoing search for potent anti-HIV agents.

Calanolide A, a naturally occurring dipyranocoumarin first isolated from the tree Calophyllum lanigerum, has emerged as a significant lead compound in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Its unique mechanism of action and activity against certain drug-resistant viral strains have spurred extensive research into the structure-activity relationships (SAR) of its analogs. This technical guide provides a comprehensive overview of the key structural modifications of Calanolide A and their impact on anti-HIV-1 activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Core Structure and Key Pharmacophores

The fundamental structure of Calanolide A is a tetracyclic coumarin. The SAR studies have revealed that specific stereochemistry and substitutions on this scaffold are critical for its anti-HIV-1 potency. The trans-configuration of the methyl groups at the C-10 and C-11 positions and the presence of a hydroxyl group at C-12 are crucial for optimal activity.[3][4] Modifications at these and other positions have been systematically explored to understand their influence on antiviral efficacy and to develop analogs with improved therapeutic profiles.

Quantitative Structure-Activity Relationship Data

The anti-HIV-1 activity of Calanolide A and its analogs is typically quantified by their 50% effective concentration (EC50) in cell-based assays, which measures the concentration required to inhibit viral replication by 50%, and their 50% inhibitory concentration (IC50) in enzymatic assays, which indicates the concentration needed to inhibit the reverse transcriptase enzyme by 50%. The therapeutic potential is often expressed as the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value indicates a more favorable therapeutic window.

The following tables summarize the reported anti-HIV-1 activities of key Calanolide A analogs.

Table 1: Anti-HIV-1 Activity of Natural Calanolides and Key Analogs

CompoundModificationEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI)
(+)-Calanolide AParent Compound0.1->27>270
(-)-Calanolide B (Costatolide)C-11/C-12 stereoisomer0.4->27>67.5
12-acetoxycalanolide AC-12 esterification----
12-methoxycalanolide AC-12 etherificationInactive---
(±)-Thia-calanolide AOxygen in ring B replaced by sulfurLess active than Calanolide A---
11-demethyl-12-oxo calanolide AC-11 demethylation and C-12 oxidation-3.028--

Data compiled from multiple sources.[1][4][5]

Table 2: Anti-HIV-1 Activity of Synthetic Calanolide A Analogs with Ring C Modifications

CompoundModificationEC50 (µM)
10,11-trans-12-oxo-calanolide AC-12 oxidation5-fold less potent than Calanolide A
10,11-cis-12-oxo-calanolide AC-12 oxidation, cis-methyl groups5-fold less potent than Calanolide A
10-ethyl analog10-methyl replaced with ethyl4-fold reduction in potency
10-isopropyl analog10-methyl replaced with isopropylInactive

Data compiled from multiple sources.[3]

Mechanism of Action: Dual Binding Site Inhibition

Calanolide A distinguishes itself from many other NNRTIs through its unique interaction with the HIV-1 reverse transcriptase (RT) enzyme. It is believed to have two distinct binding sites on the enzyme, allowing it to inhibit RT function through a complex mechanism.[2] This dual interaction may contribute to its activity against certain NNRTI-resistant strains.

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase RT_Active_Site Active Site Viral_DNA Viral DNA Synthesis RT_Active_Site->Viral_DNA Polymerization NNRTI_Binding_Pocket NNRTI Binding Pocket Calanolide_A Calanolide A Calanolide_A->RT_Active_Site Interferes with dNTP binding Calanolide_A->NNRTI_Binding_Pocket Binds to allosteric site dNTPs dNTPs dNTPs->RT_Active_Site Substrate Viral_RNA Viral RNA Viral_RNA->RT_Active_Site Template SAR_Workflow Start Design of Calanolide A Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays RT_Assay HIV-1 RT Inhibition Assay (IC50) Bioassays->RT_Assay Antiviral_Assay Cell-Based Anti-HIV Assay (EC50) Bioassays->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Bioassays->Cytotoxicity_Assay Data_Analysis Data Analysis RT_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SI_Calculation Selectivity Index (SI) Calculation Data_Analysis->SI_Calculation Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization SI_Calculation->Lead_Optimization Lead_Optimization->Start Iterative Design

References

The Odyssey of (-)-Calanolide A: A Deep Dive into its Anti-HIV Drug Discovery Journey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Calanolide A, a naturally occurring dipyranocoumarin, emerged from the dense rainforests of Sarawak, Malaysia, as a promising lead compound in the fight against the human immunodeficiency virus (HIV). Its unique mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a distinct two-site binding capability set it apart from other drugs in its class. This technical guide provides an in-depth exploration of the history of this compound's discovery, its intricate mechanism of action, extensive preclinical and clinical evaluations, and the challenges that shaped its developmental trajectory. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to offer a complete resource for researchers in the field of anti-HIV drug discovery.

Discovery and Serendipity

The story of this compound begins in 1987 during a plant collection expedition in the rainforests of Sarawak, Malaysia, sponsored by the U.S. National Cancer Institute (NCI). Extracts from the twigs and leaves of the tree Calophyllum lanigerum were collected and subsequently screened for potential anticancer activity. While showing no significant cytotoxic effects, the extract displayed potent anti-HIV-1 activity.[1] This serendipitous discovery marked the beginning of an extensive research effort to isolate and characterize the active constituent.

The active compound was identified as (+)-Calanolide A, a novel dipyranocoumarin.[1] However, a return trip to Sarawak to collect more plant material revealed that the original tree had been felled. The scarcity of the natural source prompted the development of a total synthesis method for (+)-Calanolide A, ensuring a sustainable supply for further research.[2]

Mechanism of Action: A Dual-Binding NNRTI

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. Unlike most NNRTIs that bind to a single allosteric pocket, this compound exhibits a unique and complex mechanism of inhibition involving two distinct binding sites on the HIV-1 RT.[3]

Kinetic analysis has revealed that one binding site is competitive with respect to the deoxynucleotide triphosphate (dNTP) substrate, while the other is non-competitive.[3] This dual-binding mechanism is believed to contribute to its activity against certain NNRTI-resistant strains of HIV-1. Molecular modeling studies have further elucidated the potential interactions of this compound within the NNRTI binding pocket, suggesting that specific amino acid residues, such as lysine 103, are crucial for its inhibitory activity.[4]

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase RT_Active_Site Polymerase Active Site DNA_Synthesis Viral DNA Synthesis RT_Active_Site->DNA_Synthesis Catalyzes Inhibition Inhibition NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->RT_Active_Site Conformational Change Second_Site Putative Second Binding Site Second_Site->RT_Active_Site Interferes with dNTP binding Calanolide_A This compound Calanolide_A->NNRTI_Pocket Binds (Allosteric) Calanolide_A->Second_Site Binds dNTP dNTP dNTP->RT_Active_Site Binds

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Preclinical and In Vitro Activity

This compound has demonstrated potent and selective activity against a broad range of laboratory and clinical isolates of HIV-1. A notable feature of its antiviral profile is its ability to inhibit strains of HIV-1 that have developed resistance to other NNRTIs.

Quantitative In Vitro Anti-HIV-1 Activity

The following table summarizes the 50% effective concentration (EC50) values of this compound against various HIV-1 strains.

HIV-1 StrainCell LineEC50 (µM)Reference
Wild-type (Various lab strains)Various0.10 - 0.17[1][5]
NNRTI-Resistant (Y181C)Enhanced Activity[6]
NNRTI-Resistant (K103N)Reduced Activity[6]
NNRTI-Resistant (L100I)Reduced Activity[6]
NNRTI-Resistant (Y188H)Reduced Activity[6]

Pharmacokinetics and Clinical Trials

The pharmacokinetic profile of (+)-Calanolide A has been evaluated in both preclinical animal models and human clinical trials.

Pharmacokinetic Parameters

The table below presents a summary of key pharmacokinetic parameters from a Phase I single-dose study in healthy, HIV-negative human subjects.[7][8]

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
200 mg1,721 ± 2225.4 ± 0.29,149 ± 1,273a
400 mg2,168 ± 2968.6 ± 0.311,808 ± 1,096a
600 mg2,868 ± 2958.9 ± 0.513,301 ± 661a
800 mg---~20
a: Half-life could not be reliably calculated at these doses.
Data are presented as mean ± standard error.

A multiple-dose study in healthy volunteers showed that (+)-Calanolide A was generally well-tolerated, with the most common adverse events being mild and transient, including headache, dizziness, and nausea.[9][10]

Information regarding the impact of this compound on viral load and CD4 counts in HIV-infected individuals from clinical trials is limited in the publicly available literature.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the direct inhibition of the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT)15 template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Stop solution (e.g., 10% trichloroacetic acid [TCA])

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.

  • Add serial dilutions of the test compound to the wells of a microplate. Include positive (known NNRTI) and negative (DMSO vehicle) controls.

  • Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the newly synthesized DNA on ice for at least 30 minutes.

  • Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

  • Wash the filters with 10% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.

RT_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Template/Primer, [3H]-dTTP) Start->Prepare_Mixture Add_Compound Add Test Compound (Serial Dilutions) Prepare_Mixture->Add_Compound Add_RT Initiate with HIV-1 RT Add_Compound->Add_RT Incubate Incubate at 37°C Add_RT->Incubate Stop_Reaction Stop Reaction (Add TCA) Incubate->Stop_Reaction Precipitate Precipitate DNA Stop_Reaction->Precipitate Harvest Harvest DNA on Filters Precipitate->Harvest Wash Wash Filters Harvest->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Anti-HIV-1 Cytoprotection Assay

This assay assesses the ability of a compound to protect susceptible host cells from HIV-1-induced cell death.

Materials:

  • CEM-SS cells (a human T-lymphoblastoid cell line highly susceptible to HIV-1)

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • HIV-1 viral stock

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Seed CEM-SS cells into a 96-well microplate.

  • Add serial dilutions of the test compound. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.

  • On day 6, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.

Cell_Assay_Workflow Start Start Seed_Cells Seed CEM-SS Cells Start->Seed_Cells Add_Compound Add Test Compound (Serial Dilutions) Seed_Cells->Add_Compound Infect_Cells Infect with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 6 Days Infect_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 Hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze Calculate % Protection & EC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the Cell-Based Anti-HIV-1 Cytoprotection Assay.

Challenges and Future Directions

Despite its promising preclinical profile and unique mechanism of action, the development of this compound has faced several challenges. The initial scarcity of the natural product was a significant hurdle, although this was overcome by total synthesis.[2] While Phase I clinical trials demonstrated a good safety profile in healthy volunteers, further clinical development in HIV-infected patients has been slow to progress to later stages.[10] The reasons for this are not fully clear from publicly available information but may be related to factors such as therapeutic index, in vivo efficacy, or the emergence of other potent antiretroviral agents.

Nevertheless, the story of this compound remains a compelling example of natural product drug discovery. Its unique dual-binding mechanism continues to be of interest to researchers designing new NNRTIs that may be less susceptible to resistance. Further structural and mechanistic studies could provide valuable insights for the development of next-generation anti-HIV therapeutics.

Conclusion

This compound represents a significant chapter in the history of anti-HIV drug discovery. From its serendipitous discovery in the Malaysian rainforest to its detailed characterization as a unique NNRTI, its journey has provided valuable lessons for the field. While its path to becoming a clinically approved drug has been challenging, the scientific knowledge gained from its study continues to inform and inspire the ongoing quest for more effective treatments for HIV/AIDS. This technical guide serves as a comprehensive repository of the key scientific data and methodologies that have defined the legacy of this compound.

References

(-)-Calanolide A: A Potent Inhibitor of Drug-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Calanolide A is a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant promise in the fight against human immunodeficiency virus type 1 (HIV-1).[1] Originally isolated from the tropical rainforest tree Calophyllum lanigerum, this dipyranocoumarin has shown potent activity against a spectrum of wild-type and drug-resistant HIV-1 strains.[2][3] Due to the scarcity of the natural source, a total synthesis method was developed, ensuring a consistent supply for research and development.[4][5] This document provides a comprehensive overview of this compound's mechanism of action, its efficacy against resistant viral strains, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA, a critical step in the viral replication cycle.[2][6] Unlike many other NNRTIs, this compound exhibits a unique inhibitory profile. It is believed to bind to two distinct sites on the reverse transcriptase enzyme, one of which is near the enzyme's active site, thereby interfering with the binding of deoxynucleotide triphosphates (dNTPs).[4][7] This dual binding potential may contribute to its activity against strains that have developed resistance to other NNRTIs.[4] It is a partially competitive inhibitor with respect to dNTPs and is ineffective against HIV-2 RT.[2][4]

cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by this compound Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA Synthesizes Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Calanolide_A This compound RT_Inhibition Inhibition of RT Calanolide_A->RT_Inhibition RT_Inhibition->Reverse_Transcriptase Blocks dNTP binding cluster_workflow Anti-HIV-1 Activity Assay Workflow A Plate MT-4 cells in 96-well plate B Add serial dilutions of this compound A->B C Infect cells with HIV-1 B->C D Incubate for 4-5 days at 37°C C->D E Add MTT reagent and incubate D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate EC50 value G->H cluster_workflow HIV-1 RT Inhibition Assay Workflow A Prepare reaction mix, enzyme, and inhibitor dilutions B Incubate at 37°C for DNA synthesis A->B C Transfer to streptavidin plate to capture DNA B->C D Wash to remove unbound reagents C->D E Add HRP-conjugated antibody D->E F Add substrate for color development E->F G Read absorbance F->G H Calculate IC50 value G->H

References

Calanolides: A Technical Guide to Natural Sources, Ethnobotany, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Calanolides, a group of tetracyclic 4-substituted dipyranocoumarins, for researchers, scientists, and drug development professionals. It covers their natural distribution, traditional ethnobotanical significance, and the scientific methodologies employed for their isolation and characterization.

Introduction to Calanolides

Calanolides are a class of natural compounds first discovered during a large-scale anti-HIV screening program conducted by the National Cancer Institute (NCI).[1] The inaugural member of this group, (+)-Calanolide A, was isolated in 1987 from the leaves and twigs of Calophyllum lanigerum var. austrocoriaceum collected in Sarawak, Malaysia.[1][2] These compounds function pharmacologically as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating potent activity against HIV-1.[1][3][4] Their unique mechanism of action allows them to bind to two distinct sites on the HIV reverse transcriptase enzyme.[5][6] Since the initial discovery, at least 15 different naturally occurring Calanolides have been identified.[1][3]

Natural Sources of Calanolides

Calanolides are almost exclusively found within the genus Calophyllum, which encompasses approximately 200 species of tropical trees primarily distributed in the Indo-Pacific region.[1][7] However, they have also been reported in one species of the closely related genus Clausena.[1][3]

The primary plant sources for prominent Calanolides include:

  • Calophyllum lanigerum var. austrocoriaceum : The original source of (+)-Calanolide A.[1][8] This variety is exceedingly rare, and initial recollection attempts at the original site failed as the trees had been cut down.[2][8]

  • Calophyllum teysmannii var. inophylloide : A significant source of (-)-Calanolide B, also known as Costatolide.[5][7][8] This compound is found in the tree's latex, which allows for sustainable harvesting without felling the tree.[8]

  • Calophyllum brasiliense : This species has been shown to produce Calanolide A and Calanolide C.[1][5]

  • Calophyllum inophyllum : Known to contain Costatolide and other coumarins like inophyllums.[1][5][7]

Ethnobotanical Background

Plants from the Calophyllum genus, locally known as "Bintangor," have a history of use in traditional medicine across Southeast Asia.[9][10] While the specific anti-HIV properties were unknown, various parts of these trees were used for other medicinal purposes.

  • Calophyllum lanigerum : The timber from this tree is coarse-grained and has been used for construction, planks, and boat building.[10][11]

  • Calophyllum teysmannii : In traditional medicine, this species has been used to treat skin diseases, as a liver tonic, and as an anti-inflammatory agent.[9] The latex from several Calophyllum species has been used as a poison to stun fish.[7]

  • Calophyllum inophyllum : A decoction of the bark and latex is used internally to treat diarrhea and after childbirth, and externally for skin and eye diseases and rheumatism.[7] A balsam derived from the fruits is used as an analgesic and healing agent for burns.[7]

The discovery of Calanolides has shifted the focus on these plants from traditional timber and local remedies to a source of highly valuable pharmaceutical lead compounds. This led the Sarawak state government to issue a protection order in 1993 to ensure a sustainable supply for medicinal research.[5]

Quantitative Data Summary

The yield of Calanolides from natural sources is a critical factor for drug development. Yields are highly variable, which has driven efforts toward total synthesis of these compounds.[5][6]

Plant SpeciesVarietyPlant PartCompound IsolatedYield (%)Reference
Calophyllum lanigerumaustrocoriaceumLeaves & Twigs(+)-Calanolide A~0.05%[5]
Calophyllum lanigerumNot specifiedNot specifiedCalanolide A & B0.05 - 0.2%[12]
Calophyllum teysmanniiinophylloideLatex(-)-Calanolide B (Costatolide)20 - 25%[5]

Experimental Protocols: Isolation of Calanolides

The isolation of Calanolides is typically achieved through a multi-step, bioassay-guided fractionation process. The general methodology is outlined below.

Objective: To isolate and purify Calanolides from plant material.

Materials:

  • Dried and ground plant material (e.g., leaves, twigs, latex) from a Calophyllum species.

  • Organic Solvents: Dichloromethane (CH₂Cl₂), Methanol (MeOH), n-Hexane, Carbon Tetrachloride (CCl₄).

  • Chromatography Media: Silica gel, C18 reversed-phase silica.

  • Instrumentation: Rotary evaporator, High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer.

Procedure:

  • Extraction:

    • Dried plant material is exhaustively extracted with a mixture of organic solvents, such as 1:1 dichloromethane and methanol, to generate a crude extract.[1]

  • Solvent-Solvent Partitioning:

    • The crude extract is subjected to a sequential solvent partitioning process to separate compounds based on polarity.[1][12]

    • This typically involves partitioning between a polar solvent (like aqueous methanol) and a series of non-polar solvents (like n-hexane and CCl₄).

    • Anti-HIV activity is monitored in each fraction, with Calanolides typically concentrating in the non-polar fractions.[1][12]

  • Preliminary Chromatographic Separation:

    • The active non-polar fraction is concentrated under reduced pressure using a rotary evaporator.

    • The concentrated extract is then subjected to gel permeation chromatography or vacuum liquid chromatography (VLC) for initial separation.[12]

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Fractions from the preliminary separation that show anti-HIV activity are further purified using HPLC.[12]

    • Multiple rounds of HPLC may be necessary, often employing both normal-phase (silica gel) and reversed-phase (C18) columns to isolate the individual Calanolide compounds to a high degree of purity.[12]

  • Structure Elucidation and Characterization:

    • The chemical structures of the purified compounds are determined using a combination of spectroscopic methods.[4]

    • High-resolution Mass Spectrometry (HRMS) is used to determine the molecular formula.

    • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including HMQC, HMBC, and NOE experiments) is used to establish the precise structure and stereochemistry.[4]

    • The absolute stereochemistry can be confirmed using techniques such as a modified Mosher's method.[4]

Visualizations

The following diagrams illustrate key workflows and relationships related to Calanolide research.

G cluster_0 Collection & Extraction cluster_1 Fractionation & Bioassay cluster_2 Purification & Identification plant Calophyllum sp. (Leaves, Twigs, Latex) extract Crude Organic Extract plant->extract Solvent Extraction (e.g., CH₂Cl₂/MeOH) partition Solvent Partitioning extract->partition vlc VLC / Gel Permeation partition->vlc Active Fraction bioassay1 Anti-HIV Bioassay vlc->bioassay1 hplc HPLC Purification (Silica & C18) vlc->hplc Active Fractions compound Pure Calanolide (e.g., Calanolide A) hplc->compound structure Structure Elucidation (NMR, MS) compound->structure

Caption: Bioassay-guided isolation workflow for Calanolides from natural sources.

G cluster_0 Natural Source cluster_1 Isolated Compound cluster_2 Biological Target C_lanigerum Calophyllum lanigerum CalanolideA (+)-Calanolide A C_lanigerum->CalanolideA C_teysmannii Calophyllum teysmannii CalanolideB (-)-Calanolide B (Costatolide) C_teysmannii->CalanolideB HIV_RT HIV-1 Reverse Transcriptase CalanolideA->HIV_RT Inhibition CalanolideB->HIV_RT Inhibition

Caption: Relationship between primary Calanolide sources and their biological target.

References

The Potential of Calanolides as Anti-Tuberculosis Agents: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the coumarin derivative, (+)-Calanolide A, and its analogues as potential therapeutic agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-TB compounds.

Note on Stereochemistry: The majority of published research focuses on the anti-mycobacterial properties of the natural product (+)-Calanolide A . While the user prompt specified (-)-Calanolide A, the available scientific literature does not support significant anti-TB activity for this enantiomer. Therefore, this guide will focus on the well-documented activities of (+)-Calanolide A and its synthetic derivatives.

Executive Summary

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The need for new drugs with novel mechanisms of action is urgent. (+)-Calanolide A, a naturally occurring pyranocoumarin initially identified for its anti-HIV-1 activity, has demonstrated promising bactericidal effects against both drug-susceptible and drug-resistant strains of Mtb.[1][2] Preliminary mechanistic studies suggest that its mode of action involves the rapid inhibition of bacterial RNA and DNA synthesis, a pathway distinct from current frontline TB drugs like rifampin.[2][3][4] While the natural product itself exhibits a narrow therapeutic window, synthetic analogues have been developed with improved potency and selectivity, highlighting the potential of the calanolide scaffold in anti-TB drug discovery.[5][6]

In Vitro Efficacy and Cytotoxicity

The anti-tubercular activity of (+)-Calanolide A has been evaluated against various strains of Mycobacterium tuberculosis. The key quantitative metrics, Minimum Inhibitory Concentration (MIC) and 50% Cytotoxic Concentration (CC50), are summarized below.

Table 1: In Vitro Activity of (+)-Calanolide A Against M. tuberculosis
StrainResistance ProfileMIC (µg/mL)Reference
Mtb H37RvDrug-Susceptible3.1[5]
Mtb H37RaDrug-Susceptible-[1]
Drug-Resistant StrainsResistant to Isoniazid, Rifampin, Streptomycin, Ethambutol8 - 16[4]
Mtb CSU 19, 33, 36, 38Clinical Isolates-[4]
Table 2: Cytotoxicity and Selectivity Index of (+)-Calanolide A
Cell LineParameterValue (µg/mL)Selectivity Index (SI = CC50/MIC)Reference
Vero (Monkey Kidney)LD50 / CC507.62.4[5]

The low selectivity index of the natural product (+)-Calanolide A underscores the need for medicinal chemistry efforts to design analogues with an improved safety profile.[5] Research into synthetic calanolides has yielded compounds with potent activity against both replicating and non-replicating Mtb, the latter being crucial for eradicating persistent bacteria.[5][6]

Proposed Mechanism of Action

Preliminary studies indicate that (+)-Calanolide A exerts its bactericidal effect by rapidly inhibiting the synthesis of essential macromolecules.[2] The proposed mechanism involves the sequential shutdown of RNA and DNA synthesis, which subsequently leads to a halt in protein synthesis.[3][4] This mechanism is functionally similar to that of rifampin; however, (+)-Calanolide A retains its activity against rifampin-resistant Mtb strains, suggesting it interacts with a different molecular target within the bacterial RNA polymerase or another component of the transcription/replication machinery.[2][4]

Calanolide_A_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell Calanolide (+)-Calanolide A Entry Calanolide->Entry Target Unknown Target (Related to Transcription/ Replication Machinery) Entry->Target Binds RNASynthesis RNA Synthesis Target->RNASynthesis Inhibition DNASynthesis DNA Synthesis Target->DNASynthesis Inhibition ProteinSynthesis Protein Synthesis RNASynthesis->ProteinSynthesis RNASynthesis->ProteinSynthesis DNASynthesis->ProteinSynthesis DNASynthesis->ProteinSynthesis Death Bacterial Death ProteinSynthesis->Death

Proposed mechanism of action for (+)-Calanolide A against Mtb.

Experimental Protocols

The following sections detail the methodologies commonly employed for the evaluation of anti-tubercular agents like (+)-Calanolide A.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method that assesses metabolic activity.

Protocol:

  • Plate Preparation: In a sterile 96-well microplate, add 100 µL of sterile deionized water to all perimeter wells to prevent evaporation.

  • Drug Dilution: Add 100 µL of Middlebrook 7H9 broth to the experimental wells. The test compound is serially diluted (2-fold) across the plate.

  • Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared, and 100 µL is added to each well, resulting in a final volume of 200 µL. Drug-free and bacteria-free control wells are included.

  • Incubation: Plates are sealed and incubated at 37°C for 5-7 days.

  • Assay Development: A freshly prepared solution of Alamar Blue reagent and 10% Tween 80 (1:1 ratio) is added to a control well.

  • Reading: Following re-incubation for 24 hours, a color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[6]

Cytotoxicity Assay

The cytotoxicity of the compound is assessed against a mammalian cell line, typically Vero cells, using an MTT or similar viability assay.

Protocol:

  • Cell Seeding: Vero cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The test compound is added to the wells in various concentrations and incubated for a specified period (e.g., 24-48 hours).

  • Viability Reagent: A viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation & Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized.

  • Measurement: The absorbance is read using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Intracellular Activity Assay

This assay evaluates the ability of a compound to inhibit Mtb growth within macrophages, a key environment for the bacterium during human infection.

Protocol:

  • Macrophage Culture: A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophages in a 96-well plate.

  • Infection: Adherent macrophages are infected with Mtb (e.g., H37Rv) at a specific multiplicity of infection (MOI) for several hours.

  • Removal of Extracellular Bacteria: The cells are washed, and an antibiotic like amikacin is briefly added to kill any remaining extracellular bacteria.

  • Compound Treatment: The infected macrophages are then treated with the test compound at various concentrations.

  • Incubation: The plates are incubated for 2-3 days to allow for intracellular bacterial replication.

  • Lysis and Viability Assessment: The macrophages are lysed, and the viability of the intracellular bacteria is determined by plating for colony-forming units (CFU) or by using a reporter strain (e.g., expressing luciferase or GFP).[7][8] The concentration of the compound that inhibits intracellular growth is then determined.

Anti_TB_Workflow cluster_vitro In Vitro Screening cluster_advanced Advanced Characterization cluster_vivo Preclinical Development start Compound Library (e.g., Calanolides) mic_assay Primary Screen: MIC Determination (MABA) vs. Mtb H37Rv start->mic_assay cytotoxicity Cytotoxicity Assay (e.g., Vero cells) mic_assay->cytotoxicity selectivity Calculate Selectivity Index (SI) mic_assay->selectivity cytotoxicity->selectivity mdr_screen Screening vs. MDR-TB Strains selectivity->mdr_screen Promising SI intracellular_assay Intracellular Activity Assay (Macrophage Model) mdr_screen->intracellular_assay moa Mechanism of Action Studies (e.g., Macromolecule Synthesis) intracellular_assay->moa animal_model In Vivo Efficacy (Mouse Model of TB) moa->animal_model lead_opt Lead Optimization animal_model->lead_opt

General workflow for anti-tuberculosis drug discovery.

Conclusion and Future Directions

(+)-Calanolide A represents a novel pharmacophore for anti-TB drug development with a distinct mechanism of action from existing therapies.[2] While the natural product itself has limitations due to its low selectivity index, it serves as a valuable scaffold. Future research should focus on the structure-activity relationship (SAR) of synthetic calanolide analogues to optimize potency against both replicating and non-replicating Mtb while minimizing host cell cytotoxicity. Elucidating the precise molecular target of this compound class will be critical for rational drug design and for understanding potential resistance mechanisms. The dual anti-HIV and anti-TB activity of the calanolide scaffold also presents a unique opportunity for developing therapies for TB/HIV co-infected populations.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant potential as an anti-HIV agent. Isolated from the tree Calophyllum lanigerum, its limited natural abundance has necessitated the development of robust and efficient total synthesis strategies. This document provides a detailed overview of the primary synthetic routes to produce this compound, focusing on both racemic and asymmetric approaches. The information presented herein is intended to serve as a practical guide for researchers in organic synthesis and drug development, offering comprehensive experimental protocols and comparative data to aid in the selection and implementation of a suitable synthetic strategy.

Racemic Synthesis and Chiral Resolution Strategy

A common and well-established approach to this compound involves the synthesis of a racemic mixture of (±)-Calanolide A, followed by chiral resolution to isolate the desired (-)-enantiomer. This strategy is often favored for its relative simplicity and the accessibility of starting materials.

Overall Synthetic Workflow

The racemic synthesis typically commences with readily available phloroglucinol and proceeds through a series of key transformations to construct the tetracyclic core of Calanolide A. The general workflow is depicted below.

G cluster_racemic Racemic Synthesis Workflow Phloroglucinol Phloroglucinol Coumarin 5,7-Dihydroxy-4-propylcoumarin Phloroglucinol->Coumarin Pechmann Condensation AcylCoumarin 8-Acyl-5,7-dihydroxy-4-propylcoumarin Coumarin->AcylCoumarin Friedel-Crafts Acylation Chromene Chromene Intermediate AcylCoumarin->Chromene Chromenylation Chromanone Chromanone Intermediate Chromene->Chromanone Cyclization RacemicCalanolideA (±)-Calanolide A Chromanone->RacemicCalanolideA Luche Reduction Resolution Chiral Resolution (HPLC) RacemicCalanolideA->Resolution NegativeCalanolideA This compound Resolution->NegativeCalanolideA PositiveCalanolideA (+)-Calanolide A Resolution->PositiveCalanolideA

Caption: General workflow for the racemic synthesis and resolution of this compound.

Key Experimental Protocols

1. Pechmann Condensation for Coumarin Formation

This initial step constructs the core coumarin ring system from phloroglucinol and an appropriate β-ketoester.

  • Reaction: Phloroglucinol is reacted with ethyl butyrylacetate in the presence of a dehydrating acid catalyst.

  • Reagents and Conditions:

    • Phloroglucinol (1.0 eq)

    • Ethyl butyrylacetate (1.1 eq)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Solvent: Ethanol

    • Temperature: Reflux

    • Time: 4-6 hours

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 5,7-dihydroxy-4-propylcoumarin.

2. Friedel-Crafts Acylation

Selective acylation at the C8 position of the coumarin ring is a crucial step to introduce a handle for subsequent cyclization.

  • Reaction: The dihydroxycoumarin is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

  • Reagents and Conditions:

    • 5,7-Dihydroxy-4-propylcoumarin (1.0 eq)

    • Propionyl chloride (1.2 eq)

    • Aluminum chloride (AlCl₃) (3.0 eq)

    • Solvent: Nitrobenzene/Carbon disulfide mixture

    • Temperature: 0 °C to room temperature

    • Time: 12-18 hours

  • Work-up and Purification: The reaction is quenched by carefully adding ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

3. Luche Reduction of the Chromanone Intermediate

The final stereocenter is established via the reduction of a chromanone precursor. The Luche reduction is favored for its high diastereoselectivity in yielding the desired trans relationship between the hydroxyl and methyl groups.

  • Reaction: The chromanone intermediate is reduced using sodium borohydride in the presence of a lanthanide salt.

  • Reagents and Conditions:

    • Chromanone intermediate (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 eq)

    • Solvent: Methanol

    • Temperature: -78 °C to -20 °C

    • Time: 2-4 hours

  • Work-up and Purification: The reaction is quenched with acetic acid and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The resulting racemic (±)-Calanolide A is purified by flash chromatography.

4. Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

The separation of the enantiomers is typically achieved using a chiral stationary phase.

  • Column: Chiralcel OD-H or equivalent

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Quantitative Data for Racemic Synthesis
StepReactionReagentsSolventYield (%)
1Pechmann CondensationH₂SO₄Ethanol~85-95
2Friedel-Crafts AcylationPropionyl chloride, AlCl₃Nitrobenzene/CS₂~60-70
3Chromenylation4,4-dimethoxy-2-methylbutan-2-ol-~50-60
4CyclizationAcetaldehyde diethyl acetal, TFADichloromethane~40-50
5Luche ReductionNaBH₄, CeCl₃·7H₂OMethanol~70-80

Asymmetric Total Synthesis Strategies

To circumvent the inefficient resolution step and directly obtain the desired enantiomer, several asymmetric total synthesis strategies have been developed. These approaches often rely on chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions.

Enantioselective Hetero-Diels-Alder Approach

One of the most elegant strategies involves a catalytic asymmetric hetero-Diels-Alder reaction to construct the dihydropyran ring with high enantioselectivity.

G cluster_asymmetric Asymmetric Synthesis Workflow CoumarinDerivative Functionalized Coumarin HeteroDielsAlder Catalytic Asymmetric Hetero-Diels-Alder CoumarinDerivative->HeteroDielsAlder Diene Activated Diene Diene->HeteroDielsAlder Dihydropyran Enantioenriched Dihydropyran HeteroDielsAlder->Dihydropyran PostCyclization Post-Cycloaddition Modifications Dihydropyran->PostCyclization NegativeCalanolideA This compound PostCyclization->NegativeCalanolideA

Caption: Asymmetric synthesis of this compound via a hetero-Diels-Alder reaction.

Key Experimental Protocol: Catalytic Asymmetric Hetero-Diels-Alder Reaction
  • Reaction: A coumarin-derived heterodienophile reacts with an activated diene in the presence of a chiral Lewis acid catalyst.

  • Reagents and Conditions:

    • Coumarin-based heterodienophile (1.0 eq)

    • Danishefsky's diene or similar (1.5 eq)

    • Chiral Catalyst: e.g., (R)-BINOL-Ti(Oi-Pr)₂ (10 mol%)

    • Solvent: Dichloromethane

    • Temperature: -20 °C

    • Time: 24-48 hours

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the enantioenriched dihydropyran adduct.

Quantitative Data for Asymmetric Synthesis
StrategyKey ReactionCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Overall Yield (%)
Hetero-Diels-Alder[4+2] Cycloaddition(R)-BINOL-Ti(Oi-Pr)₂>95:5>90~20-30
Asymmetric EpoxidationSharpless EpoxidationTi(Oi-Pr)₄, (+)-DET->95~15-25
Chiral AuxiliaryEvans Auxiliary->98:2-~25-35

Conclusion

The total synthesis of this compound can be achieved through multiple effective strategies. The choice between a racemic synthesis followed by resolution and a more complex asymmetric approach will depend on the specific requirements of the research, including scale, available resources, and desired enantiopurity. The protocols and data presented in this document provide a comprehensive foundation for undertaking the synthesis of this important anti-HIV agent. Further optimization of reaction conditions and exploration of novel catalytic systems may lead to even more efficient and scalable routes to this compound.

Application Notes and Protocols: In Vitro Anti-HIV-1 Assays Using (-)-Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tropical rainforest tree, Calophyllum lanigerum.[1][2] It has demonstrated potent and specific inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] These application notes provide an overview of the compound's mechanism of action, a summary of its in vitro efficacy, and detailed protocols for evaluating its anti-HIV-1 activity and cytotoxicity in a research setting.

Mechanism of Action

This compound is distinguished from many other NNRTIs by its unique and complex interaction with the HIV-1 reverse transcriptase (RT) enzyme.[3][4] Viral life-cycle studies have shown that the compound acts early in the infection process, consistent with the inhibition of reverse transcription.[1][3]

The primary mechanism involves binding to the HIV-1 RT enzyme, which is critical for converting the viral RNA genome into DNA for integration into the host cell's genome.[1][3] Unlike many NNRTIs, this compound appears to have two distinct binding sites on the enzyme.[4][5] Kinetic studies suggest that one binding site is competitive with respect to deoxynucleotide triphosphate (dNTP) binding, while the other is uncompetitive, indicating interference near the enzyme's active site.[3][4] This dual-site interaction may contribute to its efficacy against certain NNRTI-resistant HIV-1 strains.[2][5] The compound is notably inactive against HIV-2 RT, highlighting its specificity.[1][3]

cluster_0 HIV-1 Life Cycle cluster_1 Mechanism of this compound Entry 1. Viral Entry RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host Genome) RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly & Budding Replication->Assembly CalanolideA This compound Inhibition Inhibition CalanolideA->Inhibition Inhibition->RT Binds to HIV-1 Reverse Transcriptase Enzyme cluster_workflow p24 Antigen ELISA Workflow A 1. Seed Host Cells in 96-well Plate B 2. Add Serial Dilutions of This compound A->B C 3. Infect Cells with HIV-1 Stock B->C D 4. Incubate Plate (3-7 days at 37°C) C->D E 5. Collect & Clarify Supernatants D->E F 6. Perform p24 ELISA on Supernatants E->F G 7. Read Absorbance F->G H 8. Calculate p24 Concentration & Determine EC50 G->H cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Host Cells in 96-well Plate B 2. Add Serial Dilutions of This compound A->B C 3. Incubate Plate (Same duration as p24 assay) B->C D 4. Add MTT Reagent to each well & Incubate (3-4 hours) C->D E 5. Add Solubilization Solution (e.g., DMSO) to dissolve crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate Cell Viability & Determine CC50 F->G cluster_calculation Selectivity Index (SI) Calculation CC50 Determine CC50 (MTT Assay) SI Calculate SI (SI = CC50 / EC50) CC50->SI EC50 Determine EC50 (p24 Assay) EC50->SI

References

Application Notes and Protocols for the Quantification of (-)-Calanolide A in Plasma Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown potent activity against Human Immunodeficiency Virus Type 1 (HIV-1). Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for this purpose. This document provides a detailed protocol for the quantification of this compound in plasma samples using a validated HPLC method with UV detection.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a reversed-phase HPLC column. The compounds are then detected by a UV detector, and the concentration of this compound is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): (+/-)-12-oxocalanolide A[1][2]

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Human plasma (with anticoagulant, e.g., heparin or EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[1][2]

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or fluorescent detector.

  • Analytical Column: Zorbax ODS C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent[3].

  • Guard Column: C18 guard column[3].

  • Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v)[3]. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Injection Volume: 20 µL (typical).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: Fluorescent detection is referenced in some studies[2][3]. If using UV, the wavelength should be optimized for this compound (typically around 280 nm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 4 µg/mL in acetonitrile)[2].

Sample Preparation (Solid-Phase Extraction)
  • Pre-condition SPE Cartridge: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: To 1.0 mL of plasma sample, add 50 µL of the internal standard working solution and mix[2]. Load this mixture onto the pre-conditioned SPE cartridge[1][2].

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Elution: Elute this compound and the internal standard from the cartridge with an appropriate volume of a strong solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA or EMA) for the following parameters:

  • Specificity and Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous components interfere with the peaks of this compound and the IS.

  • Linearity and Range: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration. The curve should have a correlation coefficient (r²) of >0.98[3]. A typical quantifiable assay range is 12.5 to 800 ng/mL[1][3].

  • Accuracy and Precision: Determine intra-day and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days. The precision (%CV) should be ≤15% (≤20% at the LLOQ) and accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., 12.5 ng/mL)[2][3].

  • Recovery: Evaluate the efficiency of the extraction procedure by comparing the peak areas of extracted samples to those of un-extracted standards at the same concentration.

  • Stability: Assess the stability of this compound in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Data Presentation

Table 1: Summary of Quantitative Validation Data for this compound Assay

Validation ParameterResultReference
Linearity Range 12.5 - 800 ng/mL[1][3]
Correlation Coefficient (r²) >0.98[3]
Lower Limit of Quantification (LLOQ) 12.5 ng/mL[2][3]
Intra-day Precision (%CV) 4.3% - 19.3%[3]
Inter-day Precision (%CV) 3.3% - 15.1%[3]
Extraction Method Solid-Phase Extraction (C18)[1][2]
Internal Standard (+/-)-12-oxocalanolide A[1][2]

Note: The precision values are concentration-dependent, with higher variability observed at the LLOQ.[3]

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike_IS Spike with Internal Standard ((+/-)-12-oxocalanolide A) Plasma->Spike_IS Add IS SPE Solid-Phase Extraction (SPE) on C18 Cartridge Spike_IS->SPE Load Sample Elute Elution & Evaporation SPE->Elute Wash & Elute Reconstitute Reconstitution in Mobile Phase Elute->Reconstitute Dry & Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Reversed-Phase) Inject->Separate Detect UV or Fluorescent Detection Separate->Detect Integrate Peak Integration Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify this compound Concentration Integrate->Quantify Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound in plasma.

References

Application Notes and Protocols for Cell Culture Experiments with (-)-Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum. It has demonstrated significant activity against Human Immunodeficiency Virus Type 1 (HIV-1), including drug-resistant strains, as well as potential as an anti-tuberculosis and anti-cancer agent. These application notes provide detailed protocols for designing and conducting cell culture experiments to evaluate the efficacy and cytotoxicity of this compound.

I. Anti-HIV-1 Activity

This compound is a potent inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1] It is unique among NNRTIs as it is suggested to bind to two distinct sites on the HIV-1 RT enzyme.[2] This section outlines the protocols to assess its antiviral efficacy in cell culture.

Quantitative Data Summary: Anti-HIV-1 Activity of this compound
ParameterVirus Strain(s)Cell Line(s)Value (µM)Reference(s)
EC50Wide variety of laboratory strainsNot specified0.10 - 0.17[1]
EC50Not specifiedNot specified0.02 - 0.5[3]
Experimental Protocol: Anti-HIV-1 Assay

This protocol is designed to determine the 50% effective concentration (EC50) of this compound against HIV-1 in a susceptible human T-cell line.

Materials:

  • Human T-cell line (e.g., CEM-SS, MT-4)

  • Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, HIV-1 RF)

  • This compound stock solution (in DMSO)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, and antibiotics)

  • 96-well microtiter plates

  • HIV-1 p24 antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Maintain the human T-cell line in complete culture medium. On the day of the assay, ensure cells are in the logarithmic growth phase.

  • Assay Setup:

    • Seed the 96-well plate with cells at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Add 50 µL of the diluted compound to the appropriate wells. Include a no-drug virus control and a no-virus cell control.

  • Infection:

    • Infect the cells by adding 50 µL of HIV-1 stock diluted in culture medium to achieve a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 6-7 days.

  • Measurement of Viral Replication:

    • After the incubation period, carefully collect the cell-free supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration of this compound compared to the no-drug virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow: Anti-HIV-1 Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare T-cell suspension seed_plate Seed 96-well plate with T-cells prep_cells->seed_plate prep_drug Prepare serial dilutions of this compound add_drug Add drug dilutions to wells prep_drug->add_drug prep_virus Prepare HIV-1 stock infect_cells Infect cells with HIV-1 prep_virus->infect_cells seed_plate->add_drug add_drug->infect_cells incubation Incubate for 6-7 days infect_cells->incubation collect_supernatant Collect supernatant incubation->collect_supernatant p24_elisa Perform p24 ELISA collect_supernatant->p24_elisa calc_ec50 Calculate EC50 p24_elisa->calc_ec50 G cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response TPA TPA PKC PKC TPA->PKC activates IKK IKK PKC->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active activation nucleus Nucleus NFkB_active->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Proliferation, EBV Reactivation) nucleus->gene_transcription initiates CalanolideA This compound (Potential Inhibitor) CalanolideA->IKK ? G cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription rt_enzyme Reverse Transcriptase (RT) rt_enzyme->reverse_transcription catalyzes viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host Genome viral_dna->integration CalanolideA This compound CalanolideA->rt_enzyme binds and inhibits

References

Formulation of (-)-Calanolide A for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum. It has demonstrated potent anti-HIV-1 activity and has been the subject of preclinical and clinical investigation. A significant challenge in the in vivo evaluation of this compound is its poor aqueous solubility, necessitating the development of specific formulations to ensure adequate bioavailability for animal studies. These application notes provide detailed protocols and supporting data for the formulation of this compound for oral and parenteral administration in preclinical animal models.

Data Presentation

Solubility of this compound

The solubility of this compound in common pharmaceutical excipients is a critical factor in formulation development. The following table summarizes the available solubility data. Researchers should note that solubility can be influenced by factors such as temperature, pH, and the presence of other excipients.

Solvent/VehicleSolubility (mg/mL)Notes
Dimethyl sulfoxide (DMSO)> 2.5A common solvent for creating stock solutions. However, the final concentration in the dosing solution should be minimized to avoid toxicity.
EthanolSolubleCan be used as a co-solvent. The final concentration should be carefully controlled, especially in studies with rodents, due to potential sedative effects.
Polyethylene glycol 400 (PEG400)SolubleA water-miscible co-solvent that can significantly enhance the solubility of hydrophobic compounds. Often used in combination with other excipients.
Tween 80DispersibleA non-ionic surfactant used to create stable emulsions or micellar solutions, improving the dispersion of the drug in aqueous vehicles.
Corn OilSolubleA common lipid-based vehicle for oral administration of lipophilic drugs. Can be used in combination with a co-solvent like DMSO to ensure complete dissolution.
Pharmacokinetic Parameters of (+)-Calanolide A in Mice

The following table summarizes the pharmacokinetic parameters of the related compound, (+)-Calanolide A, in CD2F1 mice following a single dose. While not identical to this compound, this data provides a useful reference for designing in vivo studies.

ParameterIntravenous (25 mg/kg)Oral (25 mg/kg)
AUC (µg/mL·hr) 9.4-
Half-life (t½β, hr) 0.25-
Half-life (t½γ, hr) 1.8-
Clearance (L/hr/kg) 2.7-
Oral Bioavailability (F) -13.2%

Data adapted from a study on (+)-Calanolide A.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration in Mice

This protocol describes the preparation of a corn oil-based formulation suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile injectable grade

  • Corn oil, sterile

Procedure:

  • Stock Solution Preparation (10 mg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Vortex or sonicate briefly until the powder is completely dissolved and the solution is clear.

  • Working Solution Preparation (e.g., 1 mg/mL):

    • On the day of dosing, calculate the required volume of the stock solution and corn oil.

    • To prepare a 1 mg/mL working solution, dilute 10 µL of the 100 mg/mL DMSO stock solution with 990 µL of sterile corn oil.

    • Vortex the mixture thoroughly to ensure a homogenous suspension. The final DMSO concentration in this example is 1%. It is recommended to keep the final DMSO concentration below 5% to minimize potential toxicity.

  • Administration:

    • Administer the freshly prepared formulation to mice via oral gavage at the desired dosage.

Protocol 2: Preparation of this compound Formulation for Intravenous Administration in Mice

This protocol is based on a common vehicle system for poorly water-soluble compounds and is suitable for intravenous injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile injectable grade

  • Polyethylene glycol 400 (PEG400), sterile injectable grade

  • Tween 80, sterile injectable grade

  • Sterile Saline (0.9% NaCl) for Injection

Procedure:

  • Stock Solution Preparation (10 mg/mL in DMSO):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to achieve a final concentration of 10 mg/mL. Vortex or sonicate briefly until the powder is completely dissolved and the solution is clear.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of PEG400 and Tween 80. A common ratio is 1:1 (v/v). For example, mix 500 µL of PEG400 with 500 µL of Tween 80.

  • Working Solution Preparation (e.g., 1 mg/mL):

    • On the day of injection, thaw the stock solution at room temperature.

    • To prepare a 1 mg/mL working solution with a final vehicle composition of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline, follow these steps for a 1 mL final volume:

      • Take 100 µL of the 10 mg/mL this compound stock solution in DMSO.

      • Add 400 µL of PEG400 and mix well.

      • Add 50 µL of Tween 80 and mix thoroughly.

      • Add 450 µL of sterile saline to bring the total volume to 1 mL.

    • Mix gently by inversion. The final solution should be clear. If precipitation occurs, gentle warming or sonication may be required.

    • Administer the freshly prepared working solution to the animals immediately via intravenous injection.

Note: The final concentration of excipients should be kept as low as possible to minimize vehicle-related toxicity. It is recommended that the final concentration of DMSO does not exceed 10% of the total injection volume.

Protocol 3: In Vivo Anti-HIV Efficacy Study in a Hollow Fiber Mouse Model

This protocol outlines a general procedure for evaluating the anti-HIV activity of this compound using a hollow fiber mouse model. This model allows for the assessment of drug efficacy in a contained in vivo environment.

Materials:

  • Female athymic nude mice

  • HIV-1 infected human T-lymphocyte cell line (e.g., H9)

  • Hollow fibers (e.g., polyvinylidene fluoride)

  • Matrigel®

  • This compound formulation (prepared as per Protocol 1 or 2)

  • Control vehicle

Procedure:

  • Hollow Fiber Preparation and Implantation:

    • Harvest HIV-1 infected cells from culture and resuspend them in a suitable medium, potentially mixed with Matrigel®, at a desired cell concentration.

    • Fill the hollow fibers with the cell suspension and seal the ends.

    • Surgically implant the hollow fibers subcutaneously and/or intraperitoneally into the mice.

  • Drug Administration:

    • Allow the mice to recover for a short period after surgery.

    • Randomize the mice into treatment and control groups.

    • Administer the this compound formulation or vehicle control to the respective groups via the desired route (oral or intravenous). The dosing schedule will depend on the specific experimental design (e.g., once or twice daily).[2]

  • Data Collection and Analysis:

    • At the end of the treatment period, retrieve the hollow fibers.

    • Assess the viability of the cells within the fibers using a suitable assay (e.g., MTT or CellTiter-Glo®).

    • The anti-HIV efficacy is determined by comparing the viability of cells from the treated groups to the control group.

Mandatory Visualizations

G cluster_formulation Formulation Workflow Calanolide_A This compound Powder Stock_Solution Concentrated Stock Solution (e.g., in DMSO) Calanolide_A->Stock_Solution Dissolve Working_Solution Final Dosing Solution Stock_Solution->Working_Solution Dilute with Vehicle (e.g., Corn Oil or PEG400/Tween 80/Saline) Animal_Dosing In Vivo Animal Dosing (Oral or Parenteral) Working_Solution->Animal_Dosing

Caption: Workflow for the preparation of this compound formulations.

HIV_RT_Inhibition cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Calanolide_A This compound Calanolide_A->RT Inhibition at two sites dNTPs dNTPs dNTPs->RT Substrate

Caption: Mechanism of action of this compound on HIV-1 Reverse Transcriptase.

References

Laboratory procedures for handling and storing (-)-Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of (-)-Calanolide A in a laboratory setting. The information is intended to guide researchers in maintaining the integrity of the compound and ensuring laboratory safety.

Compound Information

PropertyValueReference
Chemical Name This compound[1]
CAS Number 163661-45-8[1]
Molecular Formula C₂₂H₂₆O₅[1]
Molecular Weight 370.44 g/mol [1]
Appearance Powder[2]

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound. The following conditions are recommended based on available data.

FormStorage TemperatureDurationNotesReference
Powder -20°CUp to 3 yearsFor long-term storage.[2][3]
In Solvent -80°CUp to 1 yearMinimize freeze-thaw cycles.[2]
Shipping Ambient or with blue iceShort-termUpon receipt, store at the recommended temperature.[2]

Safety Precautions and Handling

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and change them if contaminated.

  • Lab Coat: A lab coat should be worn at all times.

  • Eye Protection: Safety glasses or goggles are required.

Engineering Controls:

  • Fume Hood/Ventilation: Handle the powder form of this compound in a chemical fume hood to avoid inhalation of dust particles.[4] All subsequent handling of solutions should also be performed in a well-ventilated area.

Hygiene Practices:

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

Preparation of Stock Solutions

Stock solutions of this compound should be prepared in a suitable solvent and stored at -80°C.[2] Common solvents for similar compounds include dimethyl sulfoxide (DMSO), ethanol, and other organic solvents. Recrystallization can be performed using dioxane, ethyl acetate, or alcohol-water mixtures.[1]

Protocol:

  • Before opening, bring the vial of this compound powder to room temperature.

  • To ensure maximum recovery of the product, centrifuge the vial briefly to collect all the powder at the bottom.[3]

  • Under a chemical fume hood, add the desired volume of solvent to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C.

In Vitro Anti-HIV-1 Assay (Conceptual Workflow)

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][5][6][7] The following is a generalized workflow for assessing its antiviral activity in a cell-based assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Target Cells (e.g., CEM-SS) infection Infect Cells with HIV-1 in the presence of Drug prep_cells->infection prep_virus Prepare HIV-1 Stock prep_virus->infection prep_drug Prepare Serial Dilutions of this compound prep_drug->infection incubation Incubate for 3-5 days infection->incubation measurement Measure Viral Replication (e.g., p24 ELISA, RT assay) incubation->measurement calculation Calculate EC₅₀ measurement->calculation

Caption: Conceptual workflow for an in vitro anti-HIV-1 assay.

Disposal

Contaminated materials and waste solutions containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.

General Guidelines:

  • Collect all waste containing this compound in a designated, sealed, and clearly labeled waste container.

  • Do not dispose of the compound or its solutions down the drain.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the virus to convert its RNA genome into DNA for integration into the host cell's genome.[5][7] It is unique in that it can bind to two different sites on the enzyme.[5]

cluster_pathway Mechanism of Action CalanolideA This compound HIV_RT HIV-1 Reverse Transcriptase CalanolideA->HIV_RT Inhibits Viral_DNA Viral DNA HIV_RT->Viral_DNA Converts Viral_RNA Viral RNA Viral_RNA->HIV_RT Integration Integration into Host Genome Viral_DNA->Integration

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

Emergency Procedures

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and plenty of water.

  • Seek medical attention if irritation persists.[4]

Eye Contact:

  • Rinse cautiously with water for at least 15 minutes.

  • Remove contact lenses, if present and easy to do. Continue rinsing.

  • Seek immediate medical attention.[4]

Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Rinse mouth with water.

  • Do not induce vomiting.

  • Seek immediate medical attention.[4]

Spill:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment. Researchers should always consult their institution's safety guidelines and the most up-to-date safety information before working with any chemical. This compound is for research use only and is not intended for human, therapeutic, or diagnostic applications.[2][3]

References

Application Notes and Protocols for the Chiral Separation of Calanolide A Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A, a dipyranocoumarin isolated from the tree Calophyllum lanigerum, has garnered significant attention as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1). The antiviral activity of Calanolide A is stereospecific, residing exclusively in the (+)-enantiomer, while the (-)-enantiomer is inactive. This stereoselectivity underscores the critical need for robust and efficient methods for the chiral separation of Calanolide A enantiomers for drug development, preclinical, and clinical studies.

These application notes provide detailed methodologies for the primary techniques employed in the chiral separation of Calanolide A: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), along with an overview of Enzymatic Kinetic Resolution.

Chiral Separation Methods

The resolution of Calanolide A enantiomers can be effectively achieved through several methods, with chromatographic techniques being the most prevalent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantiomeric resolution of a broad range of compounds, including Calanolide A and its analogues. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective for the separation of coumarins.

Principle: The chiral selector immobilized on the stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes results in differential retention on the column, allowing for their separation. For pyranocoumarins like Calanolide A, separations are typically achieved in normal-phase mode using a mobile phase consisting of a non-polar solvent and an alcohol modifier.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition and Analysis Racemic Calanolide A Racemic Calanolide A Dissolve in Mobile Phase Dissolve in Mobile Phase Racemic Calanolide A->Dissolve in Mobile Phase Filter Sample Filter Sample Dissolve in Mobile Phase->Filter Sample Mobile Phase Mobile Phase Degas Mobile Phase Degas Mobile Phase Mobile Phase->Degas Mobile Phase HPLC System HPLC System Filter Sample->HPLC System Degas Mobile Phase->HPLC System Chiral Column Chiral Column HPLC System->Chiral Column UV Detector UV Detector Chiral Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Separated Enantiomers Separated Enantiomers Quantification->Separated Enantiomers

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering several advantages such as faster separations, reduced organic solvent consumption, and lower backpressure. This "green" chromatography technique utilizes supercritical carbon dioxide as the primary mobile phase component, often with a small amount of an organic modifier. Polysaccharide-based CSPs are also highly effective in SFC.

Principle: Similar to HPLC, SFC relies on the differential interaction of enantiomers with a chiral stationary phase. The use of supercritical CO2 as the mobile phase results in lower viscosity and higher diffusivity, allowing for higher flow rates and faster equilibration times without a significant loss in efficiency.

G cluster_prep Sample and Mobile Phase Preparation cluster_sfc Chiral SFC Analysis cluster_data Data Acquisition and Fraction Collection Racemic Calanolide A Racemic Calanolide A Dissolve in Modifier Dissolve in Modifier Racemic Calanolide A->Dissolve in Modifier SFC System SFC System Dissolve in Modifier->SFC System CO2 Liquid CO2 CO2->SFC System Modifier Organic Modifier Modifier->SFC System Chiral Column Chiral Column SFC System->Chiral Column Back Pressure Regulator Back Pressure Regulator Chiral Column->Back Pressure Regulator Detector Detector Back Pressure Regulator->Detector Chromatogram Chromatogram Detector->Chromatogram Fraction Collection Fraction Collection Chromatogram->Fraction Collection Separated Enantiomers Separated Enantiomers Fraction Collection->Separated Enantiomers

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a biocatalytic method that utilizes the stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture. This method is based on the principle that one enantiomer reacts at a significantly faster rate than the other in an enzyme-catalyzed transformation.

Principle: For a racemic secondary alcohol like Calanolide A, a lipase can selectively acylate one enantiomer, leaving the other unreacted. The resulting acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity of the enzyme.

G cluster_reaction Enzymatic Reaction cluster_separation Work-up and Separation cluster_products Isolated Products Racemic Calanolide A Racemic Calanolide A Reaction Mixture Reaction Mixture Racemic Calanolide A->Reaction Mixture Lipase Lipase Lipase->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Organic Solvent Organic Solvent Organic Solvent->Reaction Mixture Incubation Incubation with Agitation Reaction Mixture->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Filtration Enzyme Removal Reaction Quenching->Filtration Chromatography Silica Gel Chromatography Filtration->Chromatography Unreacted Enantiomer Unreacted Enantiomer Chromatography->Unreacted Enantiomer Acylated Enantiomer Acylated Enantiomer Chromatography->Acylated Enantiomer

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Calanolide A Enantiomers

This protocol describes a general method for the analytical and semi-preparative separation of Calanolide A enantiomers using a polysaccharide-based chiral stationary phase.

1. Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based CSP.

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: Racemic Calanolide A (1 mg/mL in mobile phase).

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

3. Procedure:

  • Prepare the mobile phase by accurately mixing the solvents. Degas the mobile phase for at least 15 minutes using sonication or helium sparging.

  • Equilibrate the Chiralcel® OD-H column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample solution of racemic Calanolide A in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the equilibrated HPLC system.

  • Monitor the separation and record the chromatogram. Identify the peaks corresponding to the (+)- and (-)-enantiomers of Calanolide A.

  • For preparative scale, the method can be scaled up by using a larger dimension column and increasing the injection volume and flow rate proportionally.

4. Optimization:

  • If the resolution is not optimal, the ratio of n-Hexane to Isopropanol can be adjusted. Increasing the percentage of Isopropanol will generally decrease the retention time but may also affect the resolution.

  • The flow rate can be optimized to balance analysis time and resolution.

  • Different alcohol modifiers such as ethanol can be screened to improve selectivity.

Protocol 2: Chiral SFC Separation of Calanolide A Enantiomers

This protocol provides a general procedure for the rapid chiral separation of Calanolide A enantiomers using SFC.

1. Materials and Equipment:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator (BPR), and UV detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP.

  • Mobile Phase: Supercritical CO2 and Methanol (MeOH).

  • Sample: Racemic Calanolide A (1 mg/mL in Methanol).

2. Chromatographic Conditions:

  • Mobile Phase: CO2:Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 150 bar

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 280 nm

3. Procedure:

  • Ensure the SFC system is properly supplied with liquid CO2 and the modifier.

  • Equilibrate the Chiralpak® AD-H column with the specified mobile phase composition and conditions until the system pressure and baseline are stable.

  • Prepare the sample solution of racemic Calanolide A in Methanol.

  • Inject the sample onto the equilibrated SFC system.

  • Record the chromatogram and identify the peaks for each enantiomer.

  • For preparative work, the method can be scaled up using a larger column and optimizing the loading capacity.

4. Optimization:

  • The percentage of the modifier (Methanol) can be varied to optimize resolution and retention time.

  • The back pressure and temperature can be adjusted to influence the density of the supercritical fluid and, consequently, the separation.

  • Other alcohol modifiers like ethanol or isopropanol can be tested.

Protocol 3: Enzymatic Kinetic Resolution of Calanolide A

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic Calanolide A.

1. Materials and Equipment:

  • Lipase: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym® 435).

  • Racemic Calanolide A.

  • Acyl donor: Vinyl acetate or isopropenyl acetate.

  • Organic solvent: Toluene or methyl tert-butyl ether (MTBE).

  • Orbital shaker or magnetic stirrer with temperature control.

  • Silica gel for column chromatography.

2. Reaction Procedure:

  • To a solution of racemic Calanolide A (1 equivalent) in the organic solvent, add the acyl donor (1-2 equivalents).

  • Add the immobilized lipase (e.g., 20-50 mg per 100 mg of substrate).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with constant agitation.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with the organic solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted Calanolide A enantiomer from the acylated product by silica gel column chromatography.

3. Optimization:

  • Different lipases can be screened for higher enantioselectivity.

  • The choice of acyl donor and solvent can significantly impact the reaction rate and selectivity.

  • The reaction temperature can be optimized to enhance enzyme activity and stability.

Data Presentation

The following tables summarize the experimental conditions and illustrative quantitative data for the chiral separation of Calanolide A enantiomers.

Table 1: Summary of Chromatographic Conditions for Chiral Separation of Calanolide A

ParameterChiral HPLCChiral SFC
Stationary Phase Chiralcel® OD-H (Cellulose-based)Chiralpak® AD-H (Amylose-based)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)CO2:Methanol (85:15, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C
Back Pressure N/A150 bar
Detection UV at 280 nmUV at 280 nm

Table 2: Illustrative Quantitative Data for Chiral HPLC Separation of Calanolide A *

EnantiomerRetention Time (t_R) (min)Resolution (R_s)Enantiomeric Excess (ee%)
(-)-Calanolide A12.5\multirow{2}{}{> 2.0}\multirow{2}{}{> 99%}
(+)-Calanolide A15.2

*Disclaimer: The quantitative data presented is illustrative and based on typical separations of similar pyranocoumarin compounds on polysaccharide-based chiral stationary phases. Actual retention times and resolution may vary depending on the specific experimental conditions and system suitability.

Conclusion

The chiral separation of Calanolide A enantiomers is a critical step in its development as an anti-HIV therapeutic. Chiral HPLC and SFC with polysaccharide-based stationary phases offer robust and efficient methods for both analytical and preparative scale separations. The choice between HPLC and SFC will depend on the specific requirements of the laboratory, including throughput needs and environmental considerations. Enzymatic kinetic resolution provides an alternative approach for obtaining enantiomerically enriched Calanolide A. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists to develop and optimize methods for the chiral separation of this promising drug candidate.

Application Notes and Protocols: Determining the Cytotoxicity of (-)-Calanolide A in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum. While extensively studied for its anti-HIV activity, emerging evidence suggests potential antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound in vitro, enabling researchers to evaluate its potential as an anticancer agent. The primary method detailed is the widely accepted MTT assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Data Presentation

The cytotoxic effects of this compound against cancer cell lines are still an emerging area of research. While initial screenings by the National Cancer Institute (NCI) did not show significant activity, subsequent studies have indicated antiproliferative properties.[1][2] Specific IC50 values for pure this compound across a broad range of cancer cell lines are not yet comprehensively documented in peer-reviewed literature. The table below summarizes the available data.

Compound/ExtractCell LineCell TypeIC50 ValueReference
This compoundRajiBurkitt's LymphomaActive (Inhibition of TPA-induced EBV-EA activation)[1][2]
Crude Ethanolic Extract (containing calanolides)MCF-7Breast Adenocarcinoma120 µg/mL[1]

Note: The data for MCF-7 cells corresponds to a crude extract and not purified this compound. Further research is required to establish the specific cytotoxic profile of this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest cells using Trypsin-EDTA and resuspend in complete medium. For suspension cells, directly collect and resuspend.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: MTT Assay cluster_3 Phase 4: Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h treatment Treat Cells with This compound incubation_24h->treatment drug_prep Prepare this compound Serial Dilutions drug_prep->treatment incubation_treatment Incubation (24, 48, or 72h) treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Add DMSO incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability read_absorbance->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Putative Signaling Pathway for Cytotoxicity

While the precise cytotoxic mechanism of this compound in cancer cells is not fully elucidated, many natural coumarin compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this putative pathway.

putative_signaling_pathway cluster_0 Initiation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade calanolide_a This compound cellular_stress Intracellular Stress calanolide_a->cellular_stress bcl2 Bcl-2 (Anti-apoptotic) Inhibition cellular_stress->bcl2 bax_bak Bax/Bak (Pro-apoptotic) Activation cellular_stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c MOMP caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Reverse Transcriptase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the inhibitory activity of compounds against reverse transcriptase (RT), a critical enzyme for the replication of retroviruses like HIV.[1][2] The described methods are essential for the screening and characterization of potential antiretroviral drugs. Both enzyme-based (cell-free) and cell-based assays are detailed, offering flexibility for various research needs, from high-throughput screening to studying inhibitor efficacy in a cellular context.

Principle of Non-Radioactive Reverse Transcriptase Assays

Modern reverse transcriptase inhibition assays have largely moved away from hazardous radioactive isotopes. The most common non-radioactive methods are based on an enzyme-linked immunosorbent assay (ELISA) format or fluorescence-based detection.[2][3]

The general principle of the ELISA-based assay involves the following steps:

  • Reverse Transcription: Recombinant reverse transcriptase is incubated with a template-primer hybrid, such as poly(A)•oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs). This mix includes a labeled dUTP, commonly with biotin or digoxigenin. The RT synthesizes a new DNA strand, incorporating the labeled dUTP.[2]

  • Capture: The newly synthesized and labeled DNA product is captured on a streptavidin-coated microplate.[2]

  • Detection: An antibody conjugated to a reporter enzyme, like horseradish peroxidase (HRP), which specifically binds to the incorporated label (e.g., anti-digoxigenin-HRP), is added.[2]

  • Signal Generation: A substrate for the reporter enzyme (e.g., TMB or ABTS for HRP) is added, producing a colorimetric signal proportional to the amount of synthesized DNA.[2] The signal intensity is measured using a microplate reader.

Fluorescence-based assays, such as those using PicoGreen reagent, detect the formation of RNA-DNA heteroduplexes.[4][5] The fluorescence signal is proportional to the amount of double-stranded product formed, which in turn reflects the activity of the reverse transcriptase.[4]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for an enzyme-based RT inhibition assay and the mechanism of action of the two main classes of RT inhibitors.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (ELISA-based) prep_reagents Prepare Reagents (Buffer, dNTPs, Template-Primer) add_reagents Add Reaction Mix prep_reagents->add_reagents prep_enzyme Prepare RT Enzyme Dilution add_enzyme_inhibitor Add Enzyme & Inhibitors prep_enzyme->add_enzyme_inhibitor prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_enzyme_inhibitor setup_plate Set up Assay Plate (Controls & Test Wells) setup_plate->add_reagents add_reagents->add_enzyme_inhibitor incubate Incubate at 37°C add_enzyme_inhibitor->incubate capture Capture DNA on Plate incubate->capture wash1 Wash capture->wash1 add_conjugate Add Antibody-HRP Conjugate wash1->add_conjugate incubate2 Incubate add_conjugate->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate read_plate Read Absorbance add_substrate->read_plate

General workflow for an enzyme-based RT inhibition assay.

Mechanism of action for RT inhibitors.

Enzyme-Based (Cell-Free) Reverse Transcriptase Inhibition Assay Protocol

This protocol is adapted from commercially available non-radioactive, colorimetric HIV-1 RT assay kits.[2][6] It is suitable for high-throughput screening of potential RT inhibitors.

Materials and Reagents
ReagentTypical Concentration/Storage
Recombinant HIV-1 RTStore at -70°C
Lysis BufferReady-to-use, store at 4°C
Incubation Buffer10x concentrate, store at -20°C
dNTP Mix (with Digoxigenin- and Biotin-dUTP)Store at -20°C
Template/Primer (poly(A)•oligo(dT))Store at -20°C
Wash Buffer20x concentrate, store at 4°C
Anti-DIG-POD (HRP-conjugated antibody)Lyophilized, store at 4°C
ABTS SubstrateReady-to-use, store at 4°C
Streptavidin-coated 96-well platesStore at 4°C
Test CompoundsDissolved in DMSO, then diluted
Protocol
  • Reagent Preparation:

    • Thaw all frozen reagents on ice.[2] Keep the HIV-1 RT enzyme on ice at all times.

    • Prepare 1x Wash Buffer by diluting the 20x concentrate with deionized water.

    • Reconstitute the lyophilized Anti-DIG-POD with sterile water as per the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds. It is advisable to first dissolve compounds in DMSO and then make further dilutions in a buffer with low ionic strength.[2]

    • Prepare the Reaction Mix by combining the Incubation Buffer, dNTP mix, and template-primer according to the kit's protocol.[2]

  • Assay Plate Setup:

    • Negative Control (No Enzyme): Add Reaction Mix and Lysis Buffer (without enzyme) to designated wells.

    • Positive Control (No Inhibitor): Add Reaction Mix and the diluted HIV-1 RT to designated wells.

    • Test Wells: Add Reaction Mix, diluted HIV-1 RT, and the various concentrations of your test compounds to the remaining wells.[2]

  • Reverse Transcription Reaction:

    • Incubate the plate at 37°C for 1-2 hours for rapid screening or up to 18 hours for higher sensitivity.[2][6]

  • Detection:

    • Transfer the reaction mixtures to the streptavidin-coated microplate.

    • Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.

    • Wash the plate five times with 1x Wash Buffer to remove unbound reagents.

    • Add the diluted Anti-DIG-POD conjugate to each well and incubate for 45 minutes at 37°C.

    • Repeat the washing step to remove the unbound antibody conjugate.

    • Add 100 µL of ABTS substrate to each well and incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Well - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

The IC50 value (the concentration of inhibitor that reduces RT activity by 50%) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Reverse Transcriptase Inhibition Assay

Cell-based assays provide a more biologically relevant environment to assess the efficacy of RT inhibitors, as they account for factors like cell permeability and metabolism of the compound.[7] A common approach involves infecting a susceptible cell line with a retrovirus in the presence of the inhibitor and then measuring the extent of reverse transcription.[7]

Materials and Reagents
ItemDescription
Cell Linee.g., MT-2 cells
Retroviruse.g., HIV-1
Test CompoundsSerial dilutions
Cell Culture MediumAppropriate for the cell line
DNA Extraction KitFor isolating total DNA from cells
qPCR Primers and ProbesSpecific for different regions of the viral DNA
qPCR Master Mix
Protocol
  • Cell Infection and Treatment:

    • Seed susceptible cells (e.g., MT-2) in a multi-well plate.

    • Treat the cells with serial dilutions of the test compound for a predetermined time.

    • Infect the cells with the retrovirus.

    • Incubate the infected cells for a period that allows for reverse transcription to occur (e.g., 6 hours).[7]

  • DNA Extraction:

    • Harvest the cells and extract total DNA using a commercial kit.

  • Quantification of Viral DNA by qPCR:

    • Set up qPCR reactions using primers and probes that target different regions of the newly synthesized viral DNA (vDNA). This allows for the assessment of inhibition at various stages of reverse transcription.[7]

    • Use a housekeeping gene for normalization.

    • Run the qPCR assay.

Data Analysis

The amount of vDNA produced in the presence of the inhibitor is compared to the amount produced in the absence of the inhibitor (positive control). The 50% effective concentration (EC50) can be calculated by plotting the amount of vDNA against the inhibitor concentration.[7] This cell-based approach provides a measure of the intrinsic inhibition efficiencies of the compounds in a natural cellular environment.[7]

Summary of Assay Parameters

The following table summarizes key quantitative parameters for the described assays.

ParameterEnzyme-Based AssayCell-Based Assay
Assay Time Approx. 4 hours (for 1-hour enzyme reaction)[6]1-2 days
Incubation Temperature 37°C[2]37°C (cell culture)
Incubation Time (Reaction) 1-18 hours[2][6]6 hours post-infection[7]
Detection Method Colorimetric or Fluorometric[4]qPCR[7]
Key Readout Absorbance or FluorescenceCq values
Calculated Value IC50EC50[7]
Sensitivity Can detect as little as 1-2 pg of HIV RT[1]Dependent on qPCR efficiency

These protocols provide a robust framework for the evaluation of reverse transcriptase inhibitors. The choice between an enzyme-based and a cell-based assay will depend on the specific research question, with enzyme-based assays being more suited for initial high-throughput screening and cell-based assays providing more physiologically relevant data on inhibitor efficacy.

References

Application Notes and Protocols for the Extraction of Calanolides from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolides are a group of natural dipyranocoumarins, with Calanolide A being a notable non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] These compounds are primarily found in plants of the genus Calophyllum, with Calophyllum lanigerum and Calophyllum teysmannii being significant sources.[3][4] The extraction and purification of Calanolides are critical first steps in the research and development of these promising therapeutic agents. This document provides detailed application notes and protocols for various techniques used to extract Calanolides from plant material.

Data Presentation: Comparison of Extraction Techniques

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of Calanolides. Below is a summary of quantitative data for different extraction techniques. Please note that yields can vary significantly based on the plant species, part of the plant used, and the specific extraction conditions.

Extraction TechniqueTypical SolventsTemperature (°C)Extraction TimeCalanolide Yield (%)AdvantagesDisadvantages
Conventional Methods
Maceration/SoxhletMethanol, Ethanol, Dichloromethane, Ethyl Acetate, n-HexaneRoom Temperature - Boiling Point of Solvent24 - 72 hours0.05 - 0.2 (for Calanolide A & B)[5]Simple, low-cost equipmentTime-consuming, large solvent consumption, potential for thermal degradation of compounds
Non-Conventional Methods
Supercritical Fluid Extraction (SFE)Supercritical CO₂ (often with a co-solvent like ethanol or methanol)35 - 60[6]1 - 4 hoursPotentially higher than conventional methods"Green" solvent, high selectivity, mild extraction temperatures[6]High initial equipment cost, requires high pressure
Ultrasound-Assisted Extraction (UAE)Ethanol, Methanol40 - 6020 - 60 minutesCan be significantly higher than macerationReduced extraction time and solvent consumption, increased efficiency[7]Potential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE)Ethanol, Methanol50 - 805 - 30 minutesOften results in higher yields in shorter timesFast, efficient, reduced solvent usageRequires specialized microwave equipment, potential for hotspots

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration followed by Partitioning)

This protocol is a standard method for the initial extraction of Calanolides from dried plant material.

1. Plant Material Preparation:

  • Air-dry the plant material (leaves, twigs, or bark) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Maceration:

  • Place the powdered plant material in a large glass container with a lid.
  • Add a solvent mixture, such as 1:1 (v/v) dichloromethane:methanol, at a solid-to-solvent ratio of 1:10 (w/v).
  • Seal the container and allow it to macerate for 48-72 hours at room temperature with occasional agitation.
  • Filter the extract through cheesecloth and then filter paper to remove the solid plant material.
  • Repeat the maceration process on the plant residue with fresh solvent to ensure complete extraction.
  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent-Solvent Partitioning:

  • Dissolve the crude extract in a 9:1 methanol:water mixture.
  • Perform liquid-liquid partitioning against a non-polar solvent like n-hexane to remove fats and waxes. Separate the layers and collect the methanolic layer.
  • Further, partition the methanolic layer against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the Calanolides.
  • Collect the organic layer containing the Calanolides and concentrate it to dryness.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol describes a "green" extraction method using supercritical carbon dioxide.

1. Plant Material Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. SFE Procedure:

  • Pack the powdered plant material into the extraction vessel of the SFE system.
  • Set the extraction parameters:
  • Pressure: 200-350 bar
  • Temperature: 40-60°C
  • CO₂ Flow Rate: 10-30 g/min
  • Co-solvent: 5-15% ethanol or methanol (to increase the polarity of the supercritical fluid)
  • Pump supercritical CO₂ (with the co-solvent) through the extraction vessel for 1-3 hours.
  • De-pressurize the fluid in the separator vessel to precipitate the extracted compounds.
  • Collect the extract from the separator.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance extraction efficiency.

1. Plant Material Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. UAE Procedure:

  • Suspend the powdered plant material in a suitable solvent (e.g., 70% ethanol) in a beaker or flask at a solid-to-solvent ratio of 1:15 to 1:25 (w/v).
  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.
  • Set the sonication parameters:
  • Frequency: 20-40 kHz
  • Power: 100-300 W
  • Temperature: 40-50°C
  • Time: 30-60 minutes
  • After sonication, filter the mixture to separate the extract from the plant residue.
  • Concentrate the extract using a rotary evaporator.

Protocol 4: Microwave-Assisted Extraction (MAE)

This protocol uses microwave energy to rapidly heat the solvent and plant material, accelerating extraction.

1. Plant Material Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. MAE Procedure:

  • Place the powdered plant material and a suitable solvent (e.g., methanol or ethanol) in a microwave-safe extraction vessel. A solid-to-solvent ratio of 1:20 (w/v) is recommended.
  • Seal the vessel and place it in the microwave extractor.
  • Set the extraction parameters:
  • Microwave Power: 300-800 W
  • Temperature: 60-80°C (monitor pressure to stay within safe limits of the vessel)
  • Time: 10-20 minutes
  • After extraction, allow the vessel to cool before opening.
  • Filter the extract and concentrate it as described in previous protocols.

Purification and Analysis

Following extraction, the crude extract containing Calanolides requires further purification.

1. Chromatographic Purification:

  • Vacuum Liquid Chromatography (VLC): The crude extract can be subjected to VLC on silica gel, eluting with a gradient of solvents such as n-hexane and ethyl acetate to obtain fractions enriched in Calanolides.
  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC on a silica gel or C18 reversed-phase column.

2. Analytical Quantification:

  • The quantification of Calanolides in the extracts and purified fractions is performed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[8]

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Start Fresh Plant Material (Leaves, Twigs, Bark) Drying Drying (Air or Oven at 40-50°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Maceration Maceration/Soxhlet Grinding->Maceration Select Extraction Method SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Select Extraction Method UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Select Extraction Method MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Select Extraction Method Partitioning Solvent-Solvent Partitioning Maceration->Partitioning SFE->Partitioning UAE->Partitioning MAE->Partitioning VLC Vacuum Liquid Chromatography (VLC) Partitioning->VLC Crude Extract HPLC Preparative HPLC VLC->HPLC Enriched Fractions Analysis Analytical HPLC-UV/MS HPLC->Analysis Purified Fractions End Pure Calanolides Analysis->End

Caption: General workflow for the extraction and purification of Calanolides.

Conventional_Extraction_Detail cluster_maceration Maceration cluster_partitioning Solvent-Solvent Partitioning Powder Powdered Plant Material Solvent Add 1:1 Dichloromethane:Methanol (1:10 w/v) Powder->Solvent Macerate Macerate for 48-72h with agitation Solvent->Macerate Filter Filter and Collect Filtrate Macerate->Filter Repeat Repeat Maceration on Residue Filter->Repeat Combine Combine and Concentrate Filtrates Repeat->Combine Crude Crude Extract Combine->Crude Dissolve Dissolve in 9:1 Methanol:Water Crude->Dissolve Hexane Partition with n-Hexane Dissolve->Hexane DCM Partition Methanolic Layer with Dichloromethane Hexane->DCM Concentrate Concentrate Dichloromethane Layer DCM->Concentrate End End Concentrate->End Calanolide-rich Extract

Caption: Detailed workflow for conventional solvent extraction of Calanolides.

NonConventional_Extraction_Options cluster_sfe Supercritical Fluid Extraction (SFE) cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_mae Microwave-Assisted Extraction (MAE) Start Powdered Plant Material SFE_Params Parameters: Pressure: 200-350 bar Temp: 40-60°C Co-solvent: 5-15% Ethanol Start->SFE_Params UAE_Params Parameters: Frequency: 20-40 kHz Power: 100-300 W Temp: 40-50°C Time: 30-60 min Start->UAE_Params MAE_Params Parameters: Power: 300-800 W Temp: 60-80°C Time: 10-20 min Start->MAE_Params SFE_Extract Extract for 1-3h SFE_Params->SFE_Extract End Crude Calanolide Extract SFE_Extract->End UAE_Extract Sonication UAE_Params->UAE_Extract UAE_Extract->End MAE_Extract Microwave Irradiation MAE_Params->MAE_Extract MAE_Extract->End

Caption: Key parameters for non-conventional extraction methods of Calanolides.

References

Troubleshooting & Optimization

Troubleshooting (-)-Calanolide A precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of (-)-Calanolide A precipitation in cell culture media.

Troubleshooting Guide

Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve these solubility challenges.

Issue 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.

  • Question: I added my this compound stock solution (in DMSO) to my cell culture medium, and it immediately turned cloudy or I saw visible particles. What happened?

  • Answer: This is likely due to the poor aqueous solubility of this compound. When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution. This is a common issue with hydrophobic compounds.

    Solutions:

    • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can help keep the compound in solution. A key technique is to add the compound stock solution directly to the media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[1]

    • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. This can improve the solubility of the compound.

    • Slow Addition with Agitation: Add the stock solution drop-wise to the medium while gently vortexing or swirling the tube. This promotes rapid dispersal and prevents localized high concentrations.[2]

    • Reduce the Final Concentration: If your experimental design permits, try using a lower final concentration of this compound.

Issue 2: The cell culture medium appears clear initially but becomes cloudy or forms a precipitate over time.

  • Question: My this compound-containing medium looked fine when I prepared it, but after a few hours in the incubator, I noticed a precipitate. Why did this happen?

  • Answer: This delayed precipitation can be due to several factors:

    • Temperature Changes: The solubility of compounds can be temperature-dependent. A solution that is stable at room temperature might precipitate at 37°C, or vice-versa.

    • Interaction with Media Components: Components in the cell culture medium, such as salts, proteins (especially in serum-containing media), and pH changes due to cell metabolism, can affect the solubility of this compound over time.[3]

    • Evaporation: Inadequate humidity in the incubator can lead to evaporation of water from the culture medium, thereby increasing the concentration of all solutes, including this compound, potentially beyond its solubility limit.

    Solutions:

    • Solubility Testing: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound under your experimental conditions (37°C, CO2 levels).

    • Use of Serum: For many applications, diluting the compound into serum-containing medium is effective. The proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[1]

    • Maintain Proper Humidity: Ensure your incubator has adequate humidity to prevent evaporation.

    • Prepare Fresh Solutions: Avoid storing diluted this compound in aqueous solutions for extended periods. Prepare fresh dilutions for each experiment.[2]

Issue 3: Inconsistent experimental results or signs of cytotoxicity not related to the expected mechanism of action.

  • Question: I'm seeing variable results between experiments, or my cells are dying in a way that doesn't seem related to the known activity of this compound. Could this be related to precipitation?

  • Answer: Yes. If this compound precipitates, the actual concentration in solution is unknown and will be lower than intended, leading to inconsistent results. Furthermore, the precipitate itself can be cytotoxic to cells.

    Solutions:

    • Visual Inspection: Always visually inspect your culture vessels for any signs of precipitation before and during the experiment. A microscope can be used for a more sensitive assessment.[4]

    • Vehicle Control: Always include a vehicle control in your experiments. This is a culture treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This helps to distinguish between the effects of the compound and the solvent.[1]

    • Filter Sterilization: While filtering is generally not recommended to remove precipitate (as it also removes the active compound), you should filter-sterilize your final working solution if you are concerned about contamination from the stock solution or dilution process. However, this should be done with a clear solution, not one with a visible precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds like this compound for in vitro studies.[2][5] It is important to use a high-concentration stock solution to minimize the final DMSO concentration in the cell culture medium.[2]

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

A2: The final concentration of DMSO should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[1][2] However, the tolerance to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q3: Can I use ethanol to dissolve this compound?

A3: Ethanol can also be used to dissolve hydrophobic compounds.[5] Similar to DMSO, it is important to keep the final concentration in the cell culture medium low to avoid cytotoxicity. A co-solvent system of DMSO and ethanol might also be considered.[3]

Q4: Can I heat the this compound stock solution to help it dissolve?

A4: Gently warming the stock solution (e.g., in a 37°C water bath) and vortexing can help to redissolve any precipitate that may have formed during storage.[4][6] However, the heat stability of this compound should be considered, and prolonged or excessive heating should be avoided.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[3] Aliquoting the stock solution into smaller volumes is advised to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: General Solubility of Hydrophobic Compounds in Common Solvents

This table provides general guidance on the solubility of hydrophobic compounds in solvents commonly used for in vitro experiments. The exact solubility of this compound should be determined empirically.

SolventTypical Stock ConcentrationMaximum Recommended Final Concentration in MediaNotes
DMSO 10-50 mM≤ 0.5% (ideally ≤ 0.1%)Most common solvent for hydrophobic compounds. Can be cytotoxic at higher concentrations.[1][2]
Ethanol 10-30 mM≤ 0.5%Can be used as an alternative or co-solvent with DMSO. Also exhibits cytotoxicity.[3][5]
DMF ~30 mg/ml (for some compounds)≤ 0.1%Another option for some hydrophobic compounds, but can also be toxic to cells.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.

  • Ensure complete dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath to aid dissolution.[4]

  • Visual inspection: Visually inspect the solution to ensure that all the compound has dissolved and there is no visible precipitate.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Dilution of this compound in Cell Culture Medium

  • Pre-warm the medium: Pre-warm the required volume of complete cell culture medium to 37°C.[2]

  • Calculate the required volume of stock solution: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration will be within the acceptable range for your cell line (e.g., ≤ 0.1%).

  • Slow, agitated addition: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the stock solution drop-wise.[2]

  • Final mixing: Mix the final solution thoroughly by inverting the tube or pipetting up and down.

  • Final visual inspection: Visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.[2]

Visualizations

TroubleshootingWorkflow start Start: Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precipitate Precipitate in stock. check_stock->stock_precipitate No dilution_method How was the dilution performed? check_stock->dilution_method Yes redissolve Warm (37°C) and vortex stock solution. stock_precipitate->redissolve check_dissolved Is stock clear now? redissolve->check_dissolved prepare_fresh Prepare fresh stock solution. check_dissolved->prepare_fresh No check_dissolved->dilution_method Yes prepare_fresh->dilution_method direct_dilution Direct dilution into medium. dilution_method->direct_dilution optimize_dilution Optimize dilution: - Pre-warm medium - Add stock drop-wise with mixing - Consider serial dilution direct_dilution->optimize_dilution check_final_conc Is the final concentration too high? direct_dilution->check_final_conc Optimized success Success: Clear Solution optimize_dilution->success solubility_test Perform solubility test in your specific medium. check_final_conc->solubility_test Yes check_final_conc->success No lower_conc Use a lower final concentration. solubility_test->lower_conc lower_conc->success

Caption: Troubleshooting workflow for this compound precipitation.

NNRTI_Mechanism cluster_HIV HIV-1 Virion rna Viral RNA rt Reverse Transcriptase (RT) binding_site Binds to allosteric site on RT calanolide This compound calanolide->rt conformational_change Induces conformational change in RT binding_site->conformational_change inhibition Inhibits RT activity conformational_change->inhibition no_dna Prevents synthesis of viral DNA inhibition->no_dna

Caption: Mechanism of action of this compound as an NNRTI.

References

Technical Support Center: Optimizing (-)-Calanolide A for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (-)-Calanolide A in antiviral efficacy studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antiviral action for this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] It specifically targets the reverse transcriptase (RT) enzyme of HIV-1, a critical enzyme for the conversion of viral RNA into DNA, thus inhibiting viral replication.[1][2][4] Uniquely, it is suggested that this compound can bind to two distinct sites on the HIV-1 reverse transcriptase, which differentiates it from many other NNRTIs.[1][2]

Q2: What is the typical effective concentration (EC50) of this compound against HIV-1?

A2: The EC50 of this compound against various laboratory and clinical strains of HIV-1 typically ranges from 0.1 to 0.17 µM.[4] However, this value can vary depending on the specific viral strain, cell line used, and the experimental conditions.

Q3: Is this compound active against all types of HIV?

A3: No, this compound is active against HIV-1 but has been found to be ineffective against HIV-2.[1][4] It does, however, show activity against certain strains of HIV-1 that are resistant to other NNRTIs.[1]

Q4: Can this compound be used in combination with other antiretroviral drugs?

A4: Yes, studies have shown that this compound can act synergistically with other anti-HIV drugs, including other NNRTIs like nevirapine and nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine (AZT).[1][5][6] Combination therapy can enhance the overall antiviral effect.[5][6]

Q5: What is the selectivity index of this compound and why is it important?

A5: The selectivity index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). It is a measure of the therapeutic window of a drug, with a higher SI indicating that the drug is effective at concentrations far below those that are toxic to cells. For an antiviral compound, an SI greater than 10 is generally considered promising.

Troubleshooting Guides

Problem 1: Higher than expected EC50 value for this compound.

  • Possible Cause:

    • Compound Degradation: Improper storage of the this compound stock solution can lead to degradation.

    • Cell Health: The health and metabolic state of the host cells can significantly impact viral replication and drug efficacy.

    • Viral Titer: An excessively high multiplicity of infection (MOI) may require higher concentrations of the inhibitor to achieve 50% inhibition.

    • Assay Variability: Inconsistent cell seeding density or inaccurate pipetting can lead to unreliable results.

  • Suggested Solution:

    • Prepare fresh dilutions of this compound from a properly stored stock for each experiment.

    • Ensure cells are in the logarithmic growth phase and have high viability before infection.

    • Titer the viral stock and use a consistent MOI across experiments.

    • Include a known NNRTI as a positive control to validate the assay setup.

Problem 2: High cytotoxicity observed at effective antiviral concentrations.

  • Possible Cause:

    • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in the final assay wells.

    • Compound Purity: Impurities in the this compound sample could contribute to cytotoxicity.

    • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound.

  • Suggested Solution:

    • Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for the specific cell line.

    • Verify the purity of the this compound sample.

    • Perform a cytotoxicity assay (e.g., MTT assay) to determine the CC50 of the compound on the specific cell line being used. The working concentration should be well below the CC50.

Problem 3: Inconsistent results between experimental replicates.

  • Possible Cause:

    • Edge Effects in Plates: Wells on the perimeter of 96-well plates are prone to evaporation, which can alter compound concentrations.

    • Incomplete Mixing: Inadequate mixing of reagents, such as the MTT reagent or solubilizing agent in cytotoxicity assays, can lead to variable results.

    • Cell Clumping: Uneven distribution of cells due to clumping will result in variability between wells.

  • Suggested Solution:

    • To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.

    • Ensure thorough mixing of all reagents before and after addition to the wells.

    • Ensure a single-cell suspension before seeding the plates.

Data Presentation

Table 1: Antiviral Efficacy of this compound against HIV-1 Strains

HIV-1 StrainCell LineEC50 (µM)Reference
Laboratory StrainsVarious0.10 - 0.17[4]
AZT-resistant G-9106MT-4Not specified[1]
Pyridinone-resistant A17MT-4Not specified[1]
NNRTI-resistant (K103N)Not specifiedActive[1]
NNRTI-resistant (Y181C)Not specifiedActive[1]

Table 2: Cytotoxicity of this compound

Cell LineAssayCC50 (µM)Selectivity Index (SI)Reference
VariousNot specified~100-200x EC50>100Not specified

Experimental Protocols

Protocol 1: Determination of Antiviral Efficacy (EC50) using a Cell-Based Assay
  • Cell Preparation: Seed a suitable host cell line (e.g., MT-4, CEM-SS) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Dilution: Prepare a series of dilutions of this compound in culture medium.

  • Infection: Add the diluted compound to the cells, followed by the addition of a pretitered stock of HIV-1. Include control wells with cells and virus only (virus control) and cells only (cell control).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as a p24 antigen capture ELISA or a reverse transcriptase activity assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay
  • Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at the same density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with cells and medium only.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

HIV_Inhibition_Pathway cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of this compound Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Proviral DNA Proviral DNA Viral DNA->Proviral DNA Integration Viral Proteins Viral Proteins Proviral DNA->Viral Proteins Transcription & Translation This compound This compound Reverse Transcriptase Reverse Transcriptase This compound->Reverse Transcriptase Binds to allosteric site Reverse Transcriptase->Viral DNA Inhibition

Caption: Mechanism of HIV-1 inhibition by this compound.

Experimental_Workflow cluster_antiviral Antiviral Efficacy (EC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_analysis Data Analysis A1 Seed Host Cells A2 Add this compound Dilutions A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate A3->A4 A5 Measure Viral Replication (p24) A4->A5 A6 Calculate EC50 A5->A6 C1 Determine Selectivity Index (SI = CC50 / EC50) A6->C1 B1 Seed Host Cells B2 Add this compound Dilutions B1->B2 B3 Incubate B2->B3 B4 Add MTT Reagent B3->B4 B5 Add Solubilizer B4->B5 B6 Measure Absorbance B5->B6 B7 Calculate CC50 B6->B7 B7->C1

Caption: Experimental workflow for evaluating this compound.

References

Identifying and characterizing (-)-Calanolide A degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Calanolide A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is epimerization at the C-12 position to its inactive diastereomer, (+)-Calanolide B. This is particularly prevalent under acidic conditions.[1][2] Other potential degradation pathways, based on the pyranocoumarin structure and forced degradation studies of similar compounds, include hydrolysis of the lactone ring under basic conditions, oxidation, and photodegradation.

Q2: How can I monitor the degradation of this compound in my samples?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact drug from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) can aid in the identification of unknown degradants.[3][4][5][6][7][8][9][10]

Q3: My this compound sample shows a new peak in the HPLC chromatogram after storage. What could it be?

A3: A new peak in the HPLC chromatogram likely represents a degradation product. The most common degradation product is the epimer (+)-Calanolide B.[1][2][11] Depending on the storage conditions, other degradants from hydrolysis, oxidation, or photolysis could also be present. To identify the new peak, it is recommended to perform co-injection with a (+)-Calanolide B standard if available, or to use LC-MS for mass identification.

Q4: How can I prevent the degradation of this compound during storage and handling?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[12] Exposure to acidic conditions should be avoided to prevent epimerization.[1][2] For solutions, using buffered systems at a neutral pH and protecting from light is recommended.

Troubleshooting Guides

Issue 1: Unexpected Loss of Potency of this compound
  • Symptom: Reduced anti-HIV activity in biological assays compared to a fresh standard.

  • Possible Cause: Degradation of this compound, primarily through epimerization to the inactive (+)-Calanolide B.[1][2]

  • Troubleshooting Steps:

    • Analyze the sample using a validated stability-indicating HPLC method. Compare the chromatogram to a reference standard of this compound and, if possible, (+)-Calanolide B.

    • Quantify the amount of this compound remaining. A significant decrease in the area of the this compound peak and the appearance of a new peak corresponding to (+)-Calanolide B would confirm epimerization.

    • Review sample handling and storage conditions. Ensure samples were not exposed to acidic pH, high temperatures, or prolonged light.

Issue 2: Appearance of Multiple Unknown Peaks in HPLC Analysis of Stressed Samples
  • Symptom: Several new peaks are observed in the HPLC chromatogram of this compound samples subjected to forced degradation studies.

  • Possible Cause: Formation of various degradation products due to hydrolysis, oxidation, or photolysis.

  • Troubleshooting Steps:

    • Characterize the unknown peaks using LC-MS/MS. This will provide the mass-to-charge ratio (m/z) and fragmentation pattern of each degradant, aiding in structural elucidation.[5][9]

    • Compare the degradation profile under different stress conditions. This can help in proposing the degradation pathway. For example, a peak appearing only under basic conditions is likely a product of hydrolysis of the lactone ring.[13][14][15][16][17]

    • Consult literature on the degradation of coumarin-related structures. This can provide insights into potential degradation products and mechanisms.[18][19][20]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation, as recommended by ICH guidelines.

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and 0.1 M HCl (1:1 v/v).

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and 0.1 M NaOH (1:1 v/v).

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and 3% H₂O₂ (1:1 v/v).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • At appropriate time intervals, withdraw a sample, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.

  • Photodegradation:

    • Expose a 1 mg/mL solution of this compound in acetonitrile:water (1:1 v/v) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.

    • A control sample should be kept in the dark at the same temperature.

    • At the end of the exposure, dilute the samples with the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: Start with 60% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationThis compound Assay (%)Major Degradation Product(s)% of Major Degradant(s)
0.1 M HCl24 hours85.2(+)-Calanolide B12.5
0.1 M NaOH24 hours78.9Hydrolysis Product 118.3
3% H₂O₂24 hours92.1Oxidation Product 15.8
Heat (80°C)48 hours98.5Not significant< 1.0
Photolysis-94.3Photodegradant 14.1

Note: The data presented in this table is representative and for illustrative purposes, based on the expected behavior of pyranocoumarins under forced degradation conditions.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Acid->HPLC Analyze Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Analyze Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (80°C, solid) Thermal->HPLC Analyze Photo Photolysis (ICH Q1B) Photo->HPLC Analyze LCMS LC-MS/MS Characterization HPLC->LCMS Identify Unknowns Method_Validation Method Validation HPLC->Method_Validation Degradation_Profile Degradation Profile & Pathway LCMS->Degradation_Profile Calanolide_A This compound Sample Calanolide_A->Acid Expose to Calanolide_A->Base Expose to Calanolide_A->Oxidation Expose to Calanolide_A->Thermal Expose to Calanolide_A->Photo Expose to Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Stress Calanolide_A This compound Calanolide_B (+)-Calanolide B (Epimerization) Calanolide_A->Calanolide_B H⁺ Hydrolysis_Product Hydrolyzed Product (Lactone Ring Opening) Calanolide_A->Hydrolysis_Product OH⁻ Oxidation_Product Oxidized Products (e.g., Hydroxylation) Calanolide_A->Oxidation_Product [O]

References

Strategies to improve yield and purity in (-)-Calanolide A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers engaged in the synthesis of (-)-Calanolide A. The information is compiled to address common issues related to reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the Calanolide A core?

A1: The total synthesis of Calanolide A, a potent anti-HIV agent, has been approached through several key strategies.[1][2][3] A common route begins with phloroglucinol and involves a sequence of reactions including a Pechmann condensation to form the coumarin core, followed by Friedel-Crafts acylation, chromenylation, cyclization to form the chromanone ring, and a final reduction step.[4][5][6] Another powerful strategy involves a Lewis-acid mediated aldol reaction, such as the Mukaiyama aldol addition, to control stereochemistry, which is a critical aspect of the synthesis.[7]

Q2: Why is the Pechmann condensation a key step and what are common catalysts?

A2: The Pechmann condensation is a foundational step for creating the 4-substituted coumarin skeleton of Calanolide A from a phenol and a β-ketoester.[8][9][10] The reaction is performed under acidic conditions.[8] Various acid catalysts can be used, including strong Brønsted acids or Lewis acids, to facilitate the initial transesterification and subsequent ring-closing reaction.[10] The efficiency of this step is crucial as it establishes the core scaffold upon which the rest of the molecule is built.

Q3: What is the significance of the final reduction step in the synthesis?

A3: The final step in many reported syntheses is the reduction of a chromanone intermediate to the corresponding alcohol, which introduces a critical chiral center.[4][5] A Luche reduction (using sodium borohydride with a lanthanide chloride like CeCl₃) is often employed.[4][5][6] Performing this reduction at lower temperatures has been shown to preferentially yield the desired diastereomer of Calanolide A.[4][5]

Q4: How are the enantiomers of Calanolide A typically separated?

A4: Since only the (+)-Calanolide A enantiomer exhibits significant anti-HIV activity, separating the racemic mixture produced by many synthetic routes is essential.[4][6] This is typically achieved through chromatographic resolution.[4][5] Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for resolving the (+)- and (-)-enantiomers.[11]

Troubleshooting Guide

Issue 1: Low Yield in Pechmann Condensation
Potential Cause Recommended Solution Rationale
Insufficient Catalyst Activity Screen alternative acid catalysts such as methanesulfonic acid, AlCl₃, or solid-supported catalysts like SbCl₃–Al₂O₃.[9][10]The choice of acid catalyst is critical for both the initial transesterification and the subsequent intramolecular cyclization. Different substrates may require different catalysts for optimal performance.
Harsh Reaction Conditions Optimize temperature and reaction time. Consider microwave irradiation under solvent-free conditions, which has been shown to improve yields and shorten reaction times.[9]High temperatures and long reaction times can lead to decomposition of starting materials or products. Microwave-assisted synthesis can provide rapid and uniform heating, often leading to cleaner reactions.
Poor Substrate Reactivity Ensure high purity of the starting phenol and β-ketoester. Electron-donating groups on the phenol generally increase reactivity.Impurities can interfere with the catalyst or lead to side reactions. The electronic nature of the phenol substrate significantly influences the rate of electrophilic aromatic substitution.
Issue 2: Poor Diastereoselectivity in the Final Reduction Step
Potential Cause Recommended Solution Rationale
Inadequate Stereocontrol Employ a Luche reduction (NaBH₄, CeCl₃) at low temperatures (e.g., -78 °C to -40 °C).[4][5]The cerium ion coordinates with the carbonyl oxygen, increasing its electrophilicity and allowing the hydride to attack from the less sterically hindered face, which favors the formation of the desired diastereomer.
Sub-optimal Reducing Agent Avoid stronger, less selective reducing agents. The Luche reduction is specifically known for its high selectivity in the reduction of α,β-unsaturated ketones and other sensitive carbonyls.Stronger hydrides can lead to over-reduction or competitive side reactions, diminishing the diastereomeric excess.
Reaction Temperature Too High Strictly control the reaction temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity.Higher temperatures can reduce the energy difference between the transition states leading to the different diastereomers, resulting in a lower diastereomeric ratio.
Issue 3: Formation of Side Products During Cyclization
Potential Cause Recommended Solution Rationale
Incorrect Reagents for Cyclization For the cyclization of the chromene to the chromanone, use reagents like acetaldehyde diethyl acetal or paraldehyde in the presence of an acid catalyst such as trifluoroacetic acid or PPTS.[4][5][6]These reagents and catalysts have been specifically reported to facilitate the desired cyclization to form the chromanone ring system effectively.[4][5]
Alternative Reaction Pathways A Kostanecki-Robinson reaction to form a chromone intermediate, followed by reduction, has been reported to be an unsuccessful route to Calanolide A.[4][6]This highlights the importance of choosing a synthetic route where the key transformations are known to be effective for the specific substrate, avoiding pathways that lead to undesired stable intermediates.
Impure Intermediates Ensure the chromene intermediate is purified before the cyclization step.Impurities carried over from previous steps can lead to a variety of side reactions under the acidic conditions of the cyclization, lowering the yield of the desired chromanone.

Experimental Workflow & Protocols

Workflow for a Common Synthetic Route

The following diagram illustrates a generalized five-step synthetic approach starting from phloroglucinol.[4][5]

G cluster_0 Core Synthesis cluster_1 Chromane Ring Formation cluster_2 Final Steps Phloroglucinol Phloroglucinol Step1 Coumarin Intermediate Phloroglucinol->Step1 Pechmann Condensation Step2 Acylated Coumarin Step1->Step2 Friedel-Crafts Acylation Step3 Chromene Intermediate Step2->Step3 Chromenylation Step4 Chromanone Intermediate (Racemic) Step3->Step4 Cyclization Step5 (+/-)-Calanolide A Step4->Step5 Luche Reduction Step6 This compound Step5->Step6 Chiral Resolution

Caption: Generalized synthetic workflow for (±)-Calanolide A.

Troubleshooting Logic for Low Diastereoselectivity

This decision tree outlines a logical approach to troubleshooting poor stereocontrol during the reduction of the chromanone intermediate.

G Start Low Diastereoselectivity in Reduction Step CheckTemp Is reaction temp ≤ -40°C? Start->CheckTemp CheckReagent Are you using Luche conditions (NaBH4/CeCl3)? CheckTemp->CheckReagent Yes Optimize Optimize Temp: Try -78°C CheckTemp->Optimize No CheckPurity Is the chromanone intermediate pure? CheckReagent->CheckPurity Yes Implement Implement Luche Conditions CheckReagent->Implement No Purify Re-purify chromanone via column chromatography CheckPurity->Purify No Success Problem Solved CheckPurity->Success Yes Optimize->Start Implement->Start Purify->Start

Caption: Decision tree for troubleshooting poor reduction selectivity.

Protocol: Luche Reduction of Chromanone Intermediate

This is a representative protocol based on literature procedures and should be adapted and optimized for specific substrates and scales.

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

  • Reagents: The chromanone intermediate (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 eq) are dissolved in methanol (MeOH) at room temperature.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reducing Agent: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield (±)-Calanolide A, which can then be subjected to chiral resolution.[4][5]

References

Technical Support Center: Overcoming Common Artifacts in (-)-Calanolide A Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Calanolide A. Our goal is to help you navigate common challenges and avoid artifacts in your antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral target?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It is a naturally occurring compound isolated from the tree Calophyllum lanigerum.[1] Its primary antiviral target is the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1).[2][3] It is notably inactive against HIV-2 RT.[2]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits HIV-1 reverse transcriptase through a complex mechanism that involves two distinct binding sites on the enzyme.[1][3] This dual binding potential distinguishes it from many other NNRTIs. This mode of action interferes with the conversion of the viral RNA genome into DNA, an essential step in the HIV-1 replication cycle.

Q3: I am observing inconsistent results in my MTT cytotoxicity assays with this compound. What could be the cause?

A3: Inconsistencies in MTT assays when testing natural products like this compound, which is a coumarin, are a common issue. Coumarins and other flavonoids have been reported to directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[4][5] This chemical interference can lead to an overestimation of cell viability and mask the true cytotoxic effects of the compound.

Q4: Are there alternative assays to MTT for determining the cytotoxicity of this compound?

A4: Yes, to avoid the potential artifacts associated with the MTT assay, it is recommended to use alternative methods that are less susceptible to interference from reducing compounds. Good alternatives include:

  • Sulforhodamine B (SRB) assay: This assay measures cell density based on the quantification of total cellular protein.[6][7][8][9]

  • Neutral Red Uptake (NRU) assay: This method assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[10][11][12][13]

Q5: I'm having trouble dissolving this compound in my cell culture medium. What is the recommended procedure?

A5: this compound has low aqueous solubility. The recommended procedure is to first prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in your cell culture medium to the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution in the aqueous medium, gentle warming and vortexing may help to redissolve the compound.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability in MTT Assay
Possible Cause Troubleshooting Step
Direct reduction of MTT by this compound. As a coumarin, this compound may possess reducing properties that lead to the chemical conversion of MTT to formazan, independent of cellular metabolism.1. Run a cell-free control: Incubate this compound at various concentrations with MTT reagent in cell culture medium without cells. A color change indicates direct reduction. 2. Switch to an alternative cytotoxicity assay: Use the Sulforhodamine B (SRB) or Neutral Red Uptake (NRU) assay, which are based on different principles and are less prone to this type of interference.
High background absorbance. 1. Check the medium: Phenol red in the culture medium can contribute to background absorbance. Consider using a phenol red-free medium for the assay. 2. Subtract blank values: Always include wells with medium and MTT but no cells, and subtract this background absorbance from all other readings.
Suboptimal cell seeding density. Optimize the cell number per well to ensure they are in the logarithmic growth phase during the assay. Too many cells can lead to nutrient depletion and altered metabolism, while too few can result in a weak signal.
Issue 2: High Variability in Plaque Reduction Assay Results
Possible Cause Troubleshooting Step
Inconsistent virus input. Ensure the virus stock is properly tittered and a consistent multiplicity of infection (MOI) is used for each experiment.
Uneven cell monolayer. Ensure a confluent and healthy monolayer of cells before infection. Inconsistent cell seeding can lead to variable plaque formation.
Overlay issues. 1. Temperature: The temperature of the semi-solid overlay (e.g., agarose) is critical. If it's too hot, it can kill the cells. If it's too cool, it will solidify prematurely. 2. Concentration: The concentration of the gelling agent in the overlay must be optimal to restrict viral spread to adjacent cells without being toxic.
Cell clumping. For suspension cells like MT-4, ensure they are well-dispersed before seeding to prevent clumping, which can interfere with accurate plaque counting.
Issue 3: Compound Precipitation in Culture Wells
Possible Cause Troubleshooting Step
Low solubility of this compound in aqueous media. 1. Optimize DMSO concentration: Ensure the final DMSO concentration is as low as possible while maintaining compound solubility. 2. Use of serum: The presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds. Compare solubility in serum-containing and serum-free media. 3. Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes prevent precipitation.
Interaction with media components. Some components of the cell culture medium can interact with the compound, causing it to precipitate. If this is suspected, testing different media formulations may be necessary.

Quantitative Data

The following tables summarize the reported antiviral activity and cytotoxicity of this compound.

Table 1: Anti-HIV-1 Activity of this compound

HIV-1 StrainCell LineAssay TypeEC₅₀ (µM)Reference
Various laboratory strains0.10 - 0.17[2]
HIV-1 IIIBMT-4MTT1.297[14]

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC₅₀ (µM)Reference
MT-4MTT>20[15]
Various cell linesNot specified~100-200 times the EC₅₀[16]

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Simplified Protocol)

This protocol provides a general overview of a non-radioactive, colorimetric RT inhibition assay.

  • Coat Microplate: Coat a 96-well plate with a poly(A) template.

  • Prepare Reaction Mixture: Prepare a reaction mixture containing reaction buffer, dNTPs (including biotin-labeled dUTP), and oligo(dT) primers.

  • Add Compound and Enzyme: Add serial dilutions of this compound to the wells, followed by the addition of recombinant HIV-1 RT. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the plate to allow for the reverse transcription reaction to occur.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotin-labeled DNA.

    • Wash the plate again.

    • Add a TMB substrate. The HRP will catalyze a color change.

  • Read Plate: Stop the reaction and read the absorbance on a microplate reader. The signal intensity is proportional to the RT activity.

Plaque Reduction Assay for HIV-1 (Using MT-4 cells - Conceptual Workflow)

This is a conceptual workflow as MT-4 cells grow in suspension and do not form traditional plaques in the same way as adherent cells. Adaptations are necessary.

  • Cell Seeding: Seed MT-4 cells in a multi-well plate.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells. After a short pre-incubation, add a known titer of a syncytium-inducing HIV-1 strain.

  • Incubation: Incubate the plate for several days to allow for virus replication and the formation of syncytia (large, multinucleated cells), which are indicative of infection.

  • Visualization and Quantification:

    • The formation of syncytia can be observed and counted under an inverted microscope.

    • Alternatively, cell viability can be assessed at the end of the incubation period using an appropriate assay (e.g., SRB or Neutral Red) to quantify the cytopathic effect of the virus. The reduction in cell death in the presence of the compound indicates antiviral activity.

Visualizations

HIV_Lifecycle cluster_extracellular Extracellular Space cluster_cell Host CD4+ T-Cell cluster_cytoplasm Cytoplasm HIV_Virion HIV Virion Cell_Membrane Cell Membrane HIV_Virion->Cell_Membrane 1. Binding & Fusion Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription 2. Reverse Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration 3. Integration Provirus Provirus (in Host DNA) Integration->Provirus Transcription Transcription Provirus->Transcription 4. Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation 5. Translation Assembly Assembly Viral_mRNA->Assembly 6. Assembly Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Budding Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion 7. Budding & Maturation Cell_Membrane->Viral_RNA Calanolide_A This compound Calanolide_A->Reverse_Transcription Inhibits

Caption: The HIV-1 lifecycle and the inhibitory action of this compound.

MTT_Artifact_Workflow Start Start: Observe unexpectedly high cell viability in MTT assay Hypothesis Hypothesis: This compound is directly reducing the MTT reagent. Start->Hypothesis Experiment Experiment: Run cell-free control with This compound and MTT. Hypothesis->Experiment Decision Color change observed? Experiment->Decision Conclusion_Yes Conclusion: MTT assay is not suitable. Artifacts are present. Decision->Conclusion_Yes Yes Conclusion_No Conclusion: Direct reduction is unlikely. Investigate other causes (e.g., cell metabolism changes). Decision->Conclusion_No No Action Action: Use alternative cytotoxicity assay (SRB or Neutral Red). Conclusion_Yes->Action

Caption: Troubleshooting workflow for MTT assay artifacts.

References

Optimizing solubility of (-)-Calanolide A for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of (-)-Calanolide A for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a dipyranocoumarin, a type of natural product first isolated from the tree Calophyllum lanigerum. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is primarily investigated for its potent anti-HIV-1 activity.[1][2][3][4] Its lipophilic nature presents challenges for solubility in aqueous solutions like cell culture media.

Q2: What are the key physicochemical properties of this compound?

Understanding the basic properties of this compound is crucial for proper handling and storage.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₅[2][5][6]
Molecular Weight ~370.44 g/mol [2][5][6]
Appearance Crystalline solid / Powder[7]
XLogP3 3.8PubChem

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve nonpolar compounds.[3] While other organic solvents like ethanol may also be used, DMSO is standard for compounds with poor aqueous solubility.

Q4: How should I store this compound?

Proper storage is critical to maintain the compound's integrity.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 1 year
Data derived from supplier recommendations.[7]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: Why does my this compound precipitate when added to cell culture medium?

Precipitation, often called "crashing out," is a common problem when a hydrophobic compound dissolved in an organic solvent (like DMSO) is rapidly diluted into an aqueous environment like cell culture medium.[1] The drastic change in solvent polarity causes the compound to fall out of solution. Other factors include the final concentration, media temperature, and interactions with media components like salts and proteins.[1][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO.

Materials:

  • This compound powder (MW: 370.44 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 370.44 g/mol * (1000 mg / 1 g) = 3.70 mg

  • Weigh Compound: Carefully weigh out 3.70 mg of this compound powder and place it into a sterile tube.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes. Store immediately at -80°C.[7]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol describes how to dilute the DMSO stock solution into your cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes and pipettes

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Determine Dilution: Calculate the volume of stock solution needed for your desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM this compound: V₁ = (C₂ * V₂) / C₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility and cause precipitation.[1][8]

  • Add Dropwise and Mix: Pipette the required volume of stock solution (10 µL in the example). Add it drop-by-drop to the pre-warmed medium while gently swirling or vortexing the medium.[1] This ensures rapid dispersion and helps prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration Check: Verify that the final concentration of DMSO in the medium is non-toxic to your cells, typically ≤0.1%. DMSO % = (Volume of DMSO / Total Volume) * 100 = (10 µL / 10,000 µL) * 100 = 0.1%

  • Use Immediately: Use the freshly prepared medium for your cell-based assay. Do not store medium containing the final working concentration of this compound for extended periods.

Visual Guides and Workflows

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh this compound Powder dissolve Add Anhydrous DMSO weigh->dissolve vortex Vortex / Sonicate to Ensure Full Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot add Add Stock Dropwise to Medium while Vortexing thaw->add warm Pre-warm Cell Medium to 37°C warm->add use Use Immediately in Assay (Final DMSO ≤0.1%) add->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting Guide

Use this guide to diagnose and resolve common solubility issues.

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (Post-Incubation) start Precipitate Observed in Cell Culture Medium? q_temp Was medium pre-warmed to 37°C? start->q_temp Yes, immediately q_evap Is there evaporation from the plate/flask? start->q_evap Yes, after incubation sol_temp Action: Always use pre-warmed (37°C) medium to improve solubility. q_temp->sol_temp No q_mix Was stock added dropwise with gentle mixing? q_temp->q_mix Yes sol_mix Action: Add stock slowly while swirling/vortexing to ensure rapid dispersion. q_mix->sol_mix No q_conc Is final concentration too high? q_mix->q_conc Yes sol_conc Action: Perform a solubility test. Try a lower final concentration or prepare a less concentrated stock. q_conc->sol_conc Yes sol_evap Action: Ensure proper incubator humidification. Use low-evaporation lids or sealing membranes. q_evap->sol_evap Yes q_ph Has media pH changed (e.g., turned yellow)? q_evap->q_ph No sol_ph Action: Ensure medium is adequately buffered. Monitor pH, especially in high-density cultures. q_ph->sol_ph Yes

Caption: Troubleshooting flowchart for precipitation issues.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[7][9] Unlike nucleoside inhibitors, it does not bind to the enzyme's active site but to a distinct, allosteric pocket on the reverse transcriptase enzyme.[9] This binding event induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, which is a critical step in the HIV-1 replication cycle.[10]

G cluster_hiv HIV-1 Replication Cycle (Simplified) cluster_inhibition Inhibition by this compound ViralRNA Viral RNA RT Reverse Transcriptase (RT) Enzyme ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Synthesis Inhibition Conformational Change & Inhibition of Synthesis RT->Inhibition CalanolideA This compound AllostericSite Allosteric Pocket on RT Enzyme CalanolideA->AllostericSite Binds to AllostericSite->Inhibition Inhibition->ViralDNA BLOCKS

Caption: Inhibition of HIV-1 Reverse Transcriptase.

References

Addressing stability issues of (-)-Calanolide A in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of (-)-Calanolide A in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its potential for degradation under various environmental conditions. Key factors that can affect its stability include pH, light, and temperature. A significant degradation pathway is the epimerization of the active this compound to its inactive diastereomer, (+)-Calanolide B, particularly under acidic conditions.[1] Additionally, as a coumarin derivative, it may be susceptible to hydrolysis under alkaline conditions and photodegradation.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C to minimize degradation. For short-term handling and shipping, it may be transported at room temperature or with blue ice. Always refer to the supplier's specific recommendations.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API) over time.

Q4: What are the known degradation products of this compound?

A4: The most well-documented degradation product is the inactive epimer, (+)-Calanolide B, formed via epimerization.[1] Other potential degradation products may arise from hydrolysis of the lactone ring under basic conditions or from photodegradation, which are common degradation pathways for coumarin-based compounds.[2]

Troubleshooting Guide

Issue 1: Loss of biological activity in my long-term experiment.

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solutions).

  • Analyze Sample Purity: Use a stability-indicating HPLC method to check for the presence of degradation products, particularly (+)-Calanolide B.

  • pH of the Medium: If your experimental medium is acidic, consider the possibility of epimerization. Adjust the pH to a neutral range if the experimental design allows.

  • Protect from Light: Ensure that all handling and experimental procedures are performed with protection from light, especially if photolability is suspected.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. This can help in elucidating the structure of the degradation products.

  • Perform Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks observed in your experimental samples.

  • Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column to improve the separation of the unknown peaks from the parent compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CLong-term
In Solvent-80°CLong-term

Table 2: Potential Degradation Pathways and Stress Conditions

Degradation PathwayStress ConditionPotential Degradation Product(s)
EpimerizationAcidic pH(+)-Calanolide B
HydrolysisBasic pHRing-opened products
PhotodegradationExposure to UV or visible lightPhotoproducts (structure dependent on conditions)
OxidationPresence of oxidizing agentsOxidized derivatives
Thermal DegradationHigh temperatureVarious thermal degradants

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Method validation is essential before use.

Objective: To separate and quantify this compound in the presence of its potential degradation products, including (+)-Calanolide B.

Materials:

  • This compound reference standard

  • (+)-Calanolide B reference standard (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable buffer components

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B over time to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 284 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and (+)-Calanolide B in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by diluting the stock solutions to construct a calibration curve.

  • Sample Preparation: Dilute the experimental samples containing this compound to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and any degradation products by comparing their retention times with those of the standards. Calculate the concentration of this compound in the samples using the calibration curve.

Mandatory Visualization

cluster_degradation Degradation Pathways Calanolide_A This compound (Active) Calanolide_B (+)-Calanolide B (Inactive Epimer) Calanolide_A->Calanolide_B Acidic pH Hydrolysis_Products Hydrolysis Products (Ring-opened) Calanolide_A->Hydrolysis_Products Basic pH Photo_Products Photodegradation Products Calanolide_A->Photo_Products Light Exposure

Caption: Degradation pathways of this compound.

cluster_workflow Stability Testing Workflow Sample_Collection Collect Sample (t=0, t=x) Sample_Preparation Prepare Sample (Dilution/Extraction) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradants) HPLC_Analysis->Data_Analysis Conclusion Assess Stability Data_Analysis->Conclusion

Caption: Experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting Logic Loss_of_Activity Loss of Activity? Check_Storage Check Storage Conditions Loss_of_Activity->Check_Storage Yes HPLC_Analysis Perform HPLC Analysis Check_Storage->HPLC_Analysis Degradation_Confirmed Degradation Confirmed? HPLC_Analysis->Degradation_Confirmed Optimize_Conditions Optimize Experimental Conditions (pH, Light) Degradation_Confirmed->Optimize_Conditions Yes No_Degradation Consider Other Experimental Factors Degradation_Confirmed->No_Degradation No

Caption: Troubleshooting logic for loss of activity.

References

Mitigating side reactions during the synthesis of (-)-Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the synthesis of (-)-Calanolide A.

Frequently Asked Questions (FAQs)

Q1: What are the major synthetic steps for this compound, and what are the common classes of side reactions?

The synthesis of this compound typically involves five key stages: a Pechmann condensation, a Friedel-Crafts acylation, chromenylation, a cyclization to form the chromanone ring, and a final Luche reduction to yield the target molecule.[1][2][3] Common side reactions include the formation of regioisomers during the Pechmann condensation and Friedel-Crafts acylation, diastereomers (cis/trans isomers) during the cyclization step, and over-reduction or undesired stereochemistry in the final reduction step.

Q2: Why is the Friedel-Crafts acylation step particularly challenging in this synthesis?

The Friedel-Crafts acylation is performed on a highly activated aromatic ring system (a phloroglucinol derivative). This high reactivity can lead to multiple acylations or acylation at undesired positions, resulting in a mixture of products and a lower yield of the desired intermediate.[4][5] Careful control of reaction conditions is crucial for maximizing the yield of the mono-acylated product.

Q3: What is the significance of the Luche reduction in the final step of the synthesis?

The Luche reduction is a chemoselective reduction of α,β-unsaturated ketones to allylic alcohols.[6][7] In the synthesis of this compound, it is used to reduce the chromanone intermediate to the final product. This method is favored due to its high selectivity for the 1,2-reduction of the ketone, minimizing the competing 1,4-conjugate addition.[6][8] Furthermore, the use of cerium(III) chloride as a Lewis acid in this reaction enhances the stereoselectivity, favoring the formation of the desired diastereomer of this compound.[9][10]

Q4: How can the diastereomers of this compound be separated?

The diastereomers of this compound, particularly the desired trans and the undesired cis isomers, can be separated using chromatographic techniques. High-performance liquid chromatography (HPLC), especially with a chiral stationary phase, is an effective method for resolving the enantiomers and diastereomers of Calanolide A and its analogues.[11] Column chromatography on silica gel is also used for the purification of intermediates and the final product.[12]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Symptoms:

  • The yield of the desired 8-propionyl-5,7-dihydroxy-4-propylcoumarin is significantly lower than expected (e.g., below 70% in situ).

  • TLC or HPLC analysis of the crude product shows multiple spots/peaks, indicating a mixture of products.

Possible Causes:

  • Over-acylation: The highly activated coumarin ring can undergo acylation at more than one position.

  • Suboptimal Reaction Conditions: The choice of Lewis acid, solvent, temperature, and reaction time can significantly impact the yield and selectivity.

Solutions:

ParameterStandard ConditionsOptimized Conditions
Lewis Acid AlCl₃ (3 equivalents)AlCl₃ (7.8 equivalents)
Solvent Dichloroethane (DCE)Nitromethane
Temperature Reflux90 °C
In Situ Yield ~70%~97%[13]
Isolated Yield ~45%~91%[13]

Experimental Protocol for Optimized Friedel-Crafts Acylation:

  • To a solution of 5,7-dihydroxy-4-propylcoumarin in nitromethane, add 7.8 equivalents of aluminum chloride (AlCl₃) at room temperature.

  • Heat the reaction mixture to 90 °C and stir for the time determined by reaction monitoring (e.g., by TLC or HPLC).

  • Upon completion, cool the reaction mixture and quench by carefully pouring it over ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Undesired Diastereomers during Cyclization

Symptoms:

  • NMR analysis of the chromanone intermediate shows a mixture of diastereomers, specifically the desired trans-10,11-dimethyl product and the undesired cis-10,11-dimethyl isomer.

Possible Cause:

  • Acid-Catalyzed Cyclization: The use of acidic conditions for the cyclization of the chromene intermediate can lead to the formation of a mixture of cis and trans diastereomers, sometimes in a 1:1 ratio.[14]

Solution:

  • Use of Neutral Conditions: Employing neutral conditions, such as the Mitsunobu reaction, for the cyclization can significantly favor the formation of the desired trans diastereomer.[14]

Cyclization ConditionDiastereomer Ratio (trans:cis)
Acidic (e.g., 50% H₂SO₄)~1:1[14]
Neutral (Mitsunobu)Predominantly trans[14]

Experimental Protocol for Mitsunobu Cyclization:

  • Dissolve the chromene intermediate in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃) and a proton source (e.g., a phenol or a carboxylic acid).

  • Cool the mixture to 0 °C and add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired trans-chromanone.

Visualizations

Synthesis_Workflow Phloroglucinol Phloroglucinol Coumarin 5,7-Dihydroxy-4-propylcoumarin Phloroglucinol->Coumarin Pechmann Condensation AcylatedCoumarin 8-Propionyl-5,7-dihydroxy- 4-propylcoumarin Coumarin->AcylatedCoumarin Friedel-Crafts Acylation Chromene Chromene Intermediate AcylatedCoumarin->Chromene Chromenylation Chromanone Chromanone Intermediate Chromene->Chromanone Cyclization CalanolideA This compound Chromanone->CalanolideA Luche Reduction

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Cyclization Start Chromene Intermediate Acidic Acidic Conditions (e.g., H₂SO₄) Start->Acidic Neutral Neutral Conditions (Mitsunobu) Start->Neutral Mix Mixture of Diastereomers (trans:cis ≈ 1:1) Acidic->Mix Leads to Trans Predominantly trans-Chromanone (Desired Product) Neutral->Trans Favors

Caption: Logical relationship for cyclization troubleshooting.

References

Technical Support Center: Improving the Friedel-Crafts Acylation Step in Calanolide A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Calanolide A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical Friedel-Crafts acylation step.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of the coumarin precursor in the Calanolide A synthesis pathway.

Problem: Low to no yield of the desired acylated product.

  • Possible Cause 1: Inactive Lewis Acid Catalyst

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reaction setup, solvents, or reagents will lead to the deactivation of the catalyst.

    • Solution:

      • Ensure all glassware is rigorously dried in an oven and cooled in a desiccator before use.

      • Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.

      • Use a fresh, unopened container of the Lewis acid catalyst or ensure it has been stored under anhydrous conditions.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Possible Cause 2: Deactivated Aromatic Ring

    • Explanation: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The precursor to Calanolide A, a 5,7-dihydroxycoumarin derivative, is an activated ring system. However, if the starting material is impure or has undergone degradation, the reaction efficiency can be compromised.

    • Solution:

      • Confirm the purity of the 5,7-dihydroxy-4-propylcoumarin starting material using techniques like NMR or melting point analysis.

      • Purify the starting material if necessary (e.g., by recrystallization).

  • Possible Cause 3: Insufficient Amount of Catalyst

    • Explanation: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, meaning that a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.

    • Solution:

      • Ensure that at least one equivalent of the Lewis acid is used for each carbonyl group in the acylating agent. An excess of the catalyst (up to 7 equivalents in some optimized procedures) may be necessary to drive the reaction to completion.[1]

Problem: Formation of multiple products or significant side reactions.

  • Possible Cause 1: O-acylation instead of C-acylation

    • Explanation: Phenolic hydroxyl groups can also be acylated (O-acylation) under Friedel-Crafts conditions, leading to the formation of an ester byproduct instead of the desired C-acylated ketone. The ratio of C- to O-acylation can be influenced by the reaction conditions.

    • Solution:

      • Higher concentrations of the Lewis acid catalyst tend to favor C-acylation.

      • The choice of solvent can also influence the regioselectivity. Nitro-containing solvents like nitromethane have been shown to favor C-acylation.

  • Possible Cause 2: Polyacylation

    • Explanation: Although the acyl group is deactivating, highly activated aromatic rings like the dihydroxycoumarin precursor can sometimes undergo multiple acylations.

    • Solution:

      • Carefully control the stoichiometry of the acylating agent. Using a slight excess is often sufficient.

      • Monitor the reaction progress using thin-layer chromatography (TLC) to avoid prolonged reaction times that might favor polyacylation.

  • Possible Cause 3: Formation of resin-like byproducts

    • Explanation: The use of a large excess of strong Lewis acids like AlCl₃ can sometimes lead to the formation of polymeric or resinous materials, which can complicate the workup and purification process.

    • Solution:

      • Optimize the amount of Lewis acid. While a stoichiometric amount is necessary, a large excess should be used with caution.

      • Consider alternative, milder Lewis acids if resinification is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and solvent system for the Friedel-Crafts acylation in Calanolide A synthesis?

A1: The optimal conditions reported for the Friedel-Crafts acylation of 5,7-dihydroxycoumarin with propionic anhydride involve using 7 equivalents of aluminum chloride (AlCl₃) in nitromethane as the solvent. This system has been shown to produce a high yield of the desired 5,7-dihydroxy-4-propyl-8-propionylcoumarin, a key intermediate for (+)-calanolide A, with yields reported as high as 97%.[1]

Q2: Can I use other Lewis acids besides aluminum chloride?

A2: Yes, other Lewis acids can be used for Friedel-Crafts acylation, though their efficiency may vary. Milder Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or boron trifluoride etherate (BF₃·OEt₂) are sometimes employed to avoid side reactions or for substrates sensitive to strong Lewis acids. However, for the acylation of the dihydroxycoumarin precursor in Calanolide A synthesis, AlCl₃ is generally the most effective.

Q3: My reaction is very slow. What can I do to increase the reaction rate?

A3: If the reaction is proceeding slowly, you can consider the following:

  • Increase the temperature: Gently heating the reaction mixture can increase the rate. However, be cautious as higher temperatures can also lead to increased side product formation.

  • Check catalyst activity: As mentioned in the troubleshooting guide, ensure your Lewis acid is not deactivated by moisture.

  • Solvent choice: The solvent can have a significant impact on the reaction rate. Solvents like nitromethane or nitrobenzene are often used to facilitate the dissolution of the reactants and the catalyst complex.

Q4: How should I work up the reaction mixture after the Friedel-Crafts acylation?

A4: The workup typically involves carefully quenching the reaction mixture by pouring it onto a mixture of crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complexes and protonate the product. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel.

Data Presentation

The following table summarizes the effect of different catalysts on the Friedel-Crafts acylation of phloroglucinol derivatives, which are structurally related to the Calanolide A precursor.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Propionic AnhydrideNitromethaneReflux-97[1]
AlCl₃Isobutyryl chlorideDichloromethane/NitromethaneRT-70-80[1]
AgNO₃/SiO₂Geraniol/PrenolSolvent-free (Microwave)--~50[2]
Methanesulfonic acidAcetic AnhydrideSolvent-free--High[3]
CuSO₄·5H₂OAcetic AnhydrideEthyl acetateRT8-23Good to Excellent[3]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 5,7-dihydroxy-4-propylcoumarin

This protocol is based on an optimized procedure for the synthesis of a key intermediate of Calanolide A.[1]

Materials:

  • 5,7-dihydroxy-4-propylcoumarin

  • Propionic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitromethane

  • Dichloromethane (DCE)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add 5,7-dihydroxy-4-propylcoumarin (1 equivalent) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add anhydrous nitromethane (1.0 mL per mmol of coumarin) to the flask and stir the suspension.

  • Cool the mixture in an ice bath and add anhydrous aluminum chloride (7 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of propionic anhydride (1 equivalent) in dichloroethane (DCE) dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and dilute HCl.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5,7-dihydroxy-4-propyl-8-propionylcoumarin.

Mandatory Visualization

Friedel_Crafts_Workflow Experimental Workflow for Friedel-Crafts Acylation start Start: Prepare Anhydrous Reaction Setup reactants Add 5,7-dihydroxy-4-propylcoumarin and Anhydrous Nitromethane start->reactants catalyst Add Anhydrous AlCl3 (portion-wise at 0-10 °C) reactants->catalyst acylating_agent Add Propionic Anhydride in Dichloroethane (dropwise) catalyst->acylating_agent reaction Heat to Reflux and Monitor by TLC acylating_agent->reaction workup Quench with Ice/HCl, Extract with Ethyl Acetate reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Obtain Pure Acylated Product purification->product

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Troubleshooting_FC_Acylation Troubleshooting Low Yield in Friedel-Crafts Acylation start Low Yield Observed check_catalyst Is the Lewis Acid Catalyst Active? start->check_catalyst catalyst_solution Use fresh, anhydrous catalyst. Ensure anhydrous conditions. check_catalyst->catalyst_solution No check_stoichiometry Is the Catalyst Stoichiometry Correct? check_catalyst->check_stoichiometry Yes end Improved Yield catalyst_solution->end stoichiometry_solution Use at least a stoichiometric amount of Lewis Acid. Consider using excess. check_stoichiometry->stoichiometry_solution No check_starting_material Is the Starting Material Pure? check_stoichiometry->check_starting_material Yes stoichiometry_solution->end starting_material_solution Verify purity by NMR/MP. Purify if necessary. check_starting_material->starting_material_solution No side_reactions Are there significant side products (e.g., O-acylation)? check_starting_material->side_reactions Yes starting_material_solution->end side_reactions_solution Increase catalyst concentration. Optimize solvent system (e.g., use nitromethane). side_reactions->side_reactions_solution Yes side_reactions_solution->end

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

References

Troubleshooting low signal in (-)-Calanolide A reverse transcriptase assays

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (-)-Calanolide A in reverse transcriptase (RT) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit HIV-1 Reverse Transcriptase?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tree Calophyllum lanigerum.[1][2] It specifically inhibits the DNA polymerase activity of HIV-1 RT but is not effective against HIV-2 RT.[3][4] Its mechanism is complex, involving binding to two distinct sites on the HIV-1 RT enzyme, one competitive and one uncompetitive with respect to deoxynucleotide triphosphate (dNTP) binding.[5] This unique binding profile interferes with the enzyme's active site and pyrophosphate binding site.[5]

Q2: What are the typical EC50 and IC50 values for this compound?

The effective concentration (EC50) of this compound against various laboratory strains of HIV-1 typically ranges from 0.10 to 0.17 µM.[3] In enzymatic assays, the half-maximal inhibitory concentration (IC50) can be influenced by assay conditions. For instance, in one study, the IC50 was greater than 1 µM when the dTTP concentration was increased tenfold.[6]

Q3: Is this compound active against resistant HIV-1 strains?

Yes, this compound has demonstrated activity against HIV-1 strains that are resistant to other NNRTIs, such as those with K103N and Y181C mutations.[1][2] It also shows enhanced activity against viruses with the Y181C mutation in combination with mutations that confer resistance to AZT.[6]

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to ensure the final DMSO concentration in the assay is non-toxic to the cells or enzyme, generally at or below 0.5%.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability.

Q5: Can I use this compound in combination with other antiretroviral agents?

Yes, studies have shown that this compound can act synergistically with other anti-HIV agents, including nevirapine and azidothymidine (AZT).[1][5] Combination studies can provide valuable insights into potential therapeutic regimens.

Troubleshooting Guide: Low Signal in RT Assays

A low or absent signal in your this compound reverse transcriptase assay can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Logic for Low RT Assay Signal

Troubleshooting_Low_Signal start Low or No Signal Detected check_controls Step 1: Verify Controls (Positive & Negative) start->check_controls pos_control_fail Positive Control Fails? check_controls->pos_control_fail check_reagents Step 2: Assess Reagent Integrity reagent_quality Reagent Quality Check check_reagents->reagent_quality check_protocol Step 3: Review Assay Protocol protocol_review Protocol Execution check_protocol->protocol_review check_inhibitor Step 4: Evaluate Inhibitor-Specific Issues inhibitor_check Inhibitor-Specific Problems check_inhibitor->inhibitor_check resolve Signal Restored neg_control_fail Negative Control High? pos_control_fail->neg_control_fail No enzyme_issue Enzyme Inactive Substrate Degraded Detection Problem pos_control_fail->enzyme_issue Yes neg_control_fail->check_reagents No contamination Reagent or Sample Contamination neg_control_fail->contamination Yes rna_integrity RNA Template Integrity? reagent_quality->rna_integrity enzyme_activity RT Enzyme Activity? rna_integrity->enzyme_activity Intact rna_degraded Isolate Fresh RNA Use RNase Inhibitor rna_integrity->rna_degraded Degraded primer_issue Primer Design/Annealing? enzyme_activity->primer_issue Active new_enzyme Use Fresh Enzyme Aliquot Verify Storage enzyme_activity->new_enzyme Low/None primer_issue->check_protocol Optimal optimize_primers Optimize Annealing Temp Check Primer Sequence primer_issue->optimize_primers Suboptimal rna_degraded->resolve new_enzyme->resolve optimize_primers->resolve incubation_issue Incubation Time/Temp? protocol_review->incubation_issue buffer_issue Buffer Composition? incubation_issue->buffer_issue Correct optimize_incubation Optimize Incubation (e.g., 37-50°C for 1 hr) incubation_issue->optimize_incubation Incorrect detection_step Detection Step Issue? buffer_issue->detection_step Correct prepare_fresh_buffer Prepare Fresh Buffers Check pH and Components buffer_issue->prepare_fresh_buffer Incorrect detection_step->check_inhibitor No Problem check_detector Check Plate Reader/Reagents (e.g., HRP, Substrate) detection_step->check_detector Problem optimize_incubation->resolve prepare_fresh_buffer->resolve check_detector->resolve concentration_issue Inhibitor Concentration? inhibitor_check->concentration_issue solubility_issue Inhibitor Solubility? concentration_issue->solubility_issue Correct Range titrate_inhibitor Perform Dose-Response Check Dilutions concentration_issue->titrate_inhibitor Too High/Low solvent_effect Solvent Toxicity? solubility_issue->solvent_effect Soluble check_precipitation Visually Inspect Wells Adjust Solvent solubility_issue->check_precipitation Precipitation solvent_effect->resolve Non-Toxic solvent_control Run Solvent-Only Control Ensure Final Conc. ≤0.5% solvent_effect->solvent_control Toxic titrate_inhibitor->resolve check_precipitation->resolve solvent_control->resolve

Caption: Troubleshooting workflow for low signal in RT assays.

Issue 1: No or Low Signal in Positive Control Wells

This suggests a fundamental problem with the assay itself, independent of the inhibitor.

Possible Cause Troubleshooting Recommendation
Inactive RT Enzyme - Use a fresh aliquot of HIV-1 RT enzyme; avoid repeated freeze-thaw cycles.[8][9] - Verify the storage conditions of the enzyme (typically -20°C in a glycerol-based buffer).[8] - Confirm the unit definition and use the recommended amount per reaction.[8]
Degraded RNA Template - Assess RNA integrity using gel electrophoresis or a microfluidics-based system.[9] - Use RNase-free labware and reagents throughout the process.[10] - Incorporate an RNase inhibitor into the reaction mix.[9]
Suboptimal Primer Annealing - If using gene-specific primers, verify their design and specificity.[9] - Optimize the annealing temperature; for oligo(dT) or random primers, ensure they are appropriate for your template.[8][10]
Incorrect Buffer Composition - Prepare fresh reaction buffers, ensuring correct concentrations of MgCl₂, KCl, and DTT.[11] - Check the pH of the buffer.
Problem with Detection System - For colorimetric/ELISA-based assays, check the activity of the HRP-conjugate and the substrate (e.g., ABTS).[12] - Ensure the streptavidin-coated plate is not expired and has been stored correctly. - For fluorescence-based assays, confirm the correct excitation/emission wavelengths are being used.

Issue 2: Signal is Present in Controls, but Low or Absent in this compound Wells

This points to an issue with the inhibitor itself or its interaction with the assay components.

Quantitative Parameter Troubleshooting Recommendation
Inhibitor Concentration - Verify Dilutions: Double-check all serial dilution calculations. Small errors can lead to significant concentration changes. - Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.01 µM to 10 µM) to ensure you are in the inhibitory range.[7]
Inhibitor Solubility - Visual Inspection: Check for precipitation in the stock solution or in the assay wells, especially at higher concentrations.[7] - Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and is at a non-inhibitory level (≤0.5%).[7]
Compound Stability - Use Fresh Stock: If possible, use a freshly prepared stock of this compound. Degradation can lead to loss of activity.[7]
Assay Incubation Time - Pre-incubation: Consider pre-incubating the RT enzyme with this compound before adding the template/primer and dNTPs to allow for binding.

Experimental Protocols

Protocol 1: Colorimetric HIV-1 Reverse Transcriptase Assay

This protocol is based on the principle of incorporating digoxigenin (DIG) and biotin-labeled dUTPs into a new DNA strand, which is then detected via an ELISA-based method.[12]

A. Reagent Preparation:

  • Reaction Buffer (RB): Prepare a master mix containing reaction buffer 1 and reaction buffer 2 in equal volumes just before use.

  • HIV-1 RT Standard: Prepare serial dilutions of a known concentration of recombinant HIV-1 RT to generate a standard curve (e.g., from 10 ng/µl down to 0.1 ng/µl).[11]

  • This compound Dilutions: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO), then further dilute in the Reaction Buffer to achieve the desired final concentrations.

B. Assay Procedure:

  • To appropriate wells of a reaction tube or plate, add 20 µl of the sample (or standard, or negative control).

  • Add 20 µl of the Reaction Buffer containing the template/primer and DIG/Biotin-dUTPs.

  • Add 20 µl of the diluted this compound or solvent control.

  • Start the reaction by adding 20 µl of the diluted HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for 1 to 24 hours, depending on the desired sensitivity.

C. ELISA Detection:

  • Transfer 100 µl of the reaction product to a streptavidin-coated 96-well plate.

  • Incubate at 37°C for 20-60 minutes to allow the biotin-labeled DNA to bind.[12]

  • Wash the plate 5 times with wash buffer to remove unbound components.

  • Add 100 µl of anti-DIG-HRP conjugate to each well and incubate at 37°C for 45 minutes.

  • Wash the plate again 5 times with wash buffer.

  • Add 100 µl of ABTS or other suitable HRP substrate and incubate until color develops.[12]

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[12]

D. Data Analysis:

  • Subtract the background absorbance (negative control) from all readings.

  • Plot the standard curve of absorbance vs. RT concentration.

  • Calculate the percent inhibition for each this compound concentration relative to the solvent control and determine the IC50 value.

Diagram: Colorimetric RT Assay Workflow

RT_Assay_Workflow prep 1. Reagent Preparation (Standards, Inhibitor, Buffers) reaction_setup 2. Set Up RT Reaction (Sample + Buffer + Inhibitor) prep->reaction_setup start_reaction 3. Start Reaction (Add HIV-1 RT Enzyme) reaction_setup->start_reaction incubation 4. Incubation (37°C, 1-24h) start_reaction->incubation binding 5. Bind Product to Plate (Streptavidin Plate, 37°C) incubation->binding wash1 6. Wash Plate binding->wash1 conjugate 7. Add Anti-DIG-HRP Conjugate wash1->conjugate wash2 8. Wash Plate conjugate->wash2 substrate 9. Add Substrate (e.g., ABTS) wash2->substrate read 10. Read Absorbance substrate->read

References

Validation & Comparative

Validating NNRTI Activity of (-)-Calanolide A in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the anti-HIV-1 activity of (-)-Calanolide A, a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI), with established NNRTIs. The focus is on validating its performance in primary human cells, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms and workflows.

This compound is an experimental NNRTI originally extracted from the tree Calophyllum lanigerum.[1] Like other drugs in its class, it is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1] Unlike immortalized cell lines, primary cells, such as peripheral blood mononuclear cells (PBMCs), provide a more clinically relevant model for assessing the efficacy and toxicity of potential antiretroviral agents. Previous studies have demonstrated the protective activity of (+)-calanolide A in both established cell lines and primary human cells against a wide variety of HIV-1 isolates.[2]

Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART). They function through a mechanism of non-competitive, allosteric inhibition.[3] NNRTIs bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å away from the enzyme's active site.[4] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of the viral RNA genome into DNA, a crucial step for viral replication.[5][6]

This compound is unique among NNRTIs as it appears to interact with two distinct sites on the HIV-1 RT, one of which is near the active site and interferes with deoxynucleotide triphosphate (dNTP) binding.[1][7] This distinct mechanism may explain its activity against certain NNRTI-resistant viral strains.[1][8]

G cluster_0 HIV-1 Reverse Transcriptase (p66/p51) cluster_1 Substrates & Inhibitors ActiveSite Polymerase Active Site ViralDNA Viral DNA (Synthesis Blocked) ActiveSite->ViralDNA Synthesis NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite Induces Conformational Change (Inhibition) dNTP dNTPs (Building Blocks) dNTP->ActiveSite Binds NNRTI This compound (or other NNRTI) NNRTI->NNIBP Binds ViralRNA Viral RNA Template ViralRNA->ActiveSite Processed

Figure 1. Mechanism of action for NNRTIs like this compound.

Quantitative Performance Comparison

The therapeutic potential of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The ratio of these values (CC50/EC50) provides the Selectivity Index (SI), a measure of the drug's therapeutic window.

The following table summarizes available in vitro data for this compound against wild-type HIV-1 and compares it with two FDA-approved NNRTIs, Efavirenz and Nevirapine.

InhibitorEC50 (µM)CC50 (µM)Selectivity Index (SI)Target Cell Type
This compound ~0.1[9]>13[10]>130CEM-SS[9][10]
Efavirenz 0.004[11]35[11]8750MT-4
Nevirapine 0.04>15.8>395Cell Culture / Plasma Levels

This compound demonstrates potent anti-HIV-1 activity with an EC50 value of approximately 0.1 µM in the CEM-SS T-cell line.[9] Its cytotoxicity is observed at concentrations over 100-fold higher, indicating a favorable preliminary safety profile.[10] Notably, this compound retains activity against NNRTI-resistant strains with common mutations like K103N and Y181C.[1]

Experimental Protocols

Validating NNRTI activity in primary cells is a critical step in preclinical development. The following is a generalized protocol for an anti-HIV-1 assay in human PBMCs, synthesized from established methodologies.

Protocol: Anti-HIV-1 Assay in Human PBMCs

1. Isolation and Stimulation of PBMCs:

  • Isolate PBMCs from whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated cells with RPMI-1640 medium to remove platelets and plasma.

  • Activate the PBMCs by culturing them for 48-72 hours in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, antibiotics, Interleukin-2 (IL-2), and a mitogen such as Phytohemagglutinin (PHA).

2. Assay Setup:

  • Plate the PHA-stimulated PBMCs into a 96-well microtiter plate at a density of approximately 1 x 10^5 cells per well.

  • Prepare serial dilutions of the test compounds (e.g., this compound) and control drugs (e.g., Efavirenz, Nevirapine) in culture medium. Add the diluted compounds to the appropriate wells.

  • Include control wells: "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).

3. Infection:

  • Infect the cells by adding a pre-titered stock of an HIV-1 laboratory strain (e.g., HIV-1IIIB or a clinical isolate) at a specified multiplicity of infection (MOI).

  • Incubate the plate at 37°C in a humidified, 5% CO2 atmosphere for 7 days.

4. Measurement of Viral Replication:

  • After the incubation period, collect the cell culture supernatant from each well.

  • Quantify the level of HIV-1 replication by measuring the concentration of the p24 capsid protein in the supernatant using a commercial p24 Antigen ELISA kit.

5. Data Analysis:

  • EC50 Determination: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and use non-linear regression analysis to determine the EC50 value.

  • CC50 Determination: In a parallel plate without virus, assess cell viability using a colorimetric assay (e.g., MTT or XTT). Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control. Plot the percentage of cytotoxicity against drug concentration to determine the CC50 value.

  • Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 by the EC50.

G cluster_0 Assay Preparation A 1. Isolate PBMCs from Donor Blood (Ficoll Gradient) B 2. Activate PBMCs (PHA, IL-2) for 48-72h A->B C 3. Plate Activated PBMCs in 96-well Plate B->C D1 Add Serial Dilutions of this compound & Control NNRTIs C->D1 D2 Add HIV-1 Stock C->D2 E 4. Incubate at 37°C for 7 Days D2->E F 5. Harvest Supernatant E->F G 6. Quantify Viral Replication (p24 ELISA Assay) F->G H 7. Data Analysis: Calculate EC50, CC50, & SI G->H

Figure 2. Experimental workflow for validating NNRTI activity in PBMCs.

Conclusion

This compound is a promising NNRTI that demonstrates potent anti-HIV-1 activity in vitro. Its unique mechanism of action may offer advantages, particularly against viral strains resistant to other NNRTIs.[1][8] While direct comparative data in primary human cells against approved drugs like Efavirenz and Nevirapine is limited in publicly accessible literature, the existing evidence warrants its continued investigation. The validation of its efficacy and safety in primary cell models, as outlined in this guide, is a fundamental requirement for its potential advancement into clinical applications. Further studies performing direct, side-by-side comparisons in PBMCs are necessary to definitively establish its therapeutic window relative to current standards of care.

References

Comparing the efficacy of (-)-Calanolide A to nevirapine and efavirenz

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of (-)-Calanolide A, Nevirapine, and Efavirenz as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

This guide provides a detailed comparison of the efficacy of three non-nucleoside reverse transcriptase inhibitors (NNRTIs): this compound, nevirapine, and efavirenz. These compounds are designed to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1) by targeting the viral reverse transcriptase (RT) enzyme. While nevirapine and efavirenz are established antiretroviral drugs, this compound is an experimental compound originally isolated from the Calophyllum lanigerum tree.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data.

Mechanism of Action

All three compounds are classified as NNRTIs, which function by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, known as the NNRTI-binding pocket.[4][5][6][7] This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 life cycle.[5][6][8][9]

  • Nevirapine and Efavirenz: These are considered conventional NNRTIs that bind non-competitively to the reverse transcriptase enzyme.[5][8][9] Their activity is specific to HIV-1 RT and they do not inhibit HIV-2 RT or human DNA polymerases.[3][7][10]

  • This compound: This compound exhibits a more complex mechanism. Studies suggest it may bind to two distinct sites on the reverse transcriptase, one competitive and one uncompetitive with respect to deoxynucleotide triphosphate (dNTP) binding.[11][12] This unique binding profile may contribute to its activity against certain NNRTI-resistant viral strains.[3][12] It has also been shown to act synergistically with nevirapine.[1][2][12]

NNRTI_Mechanism General Mechanism of NNRTI Action cluster_0 HIV-1 Reverse Transcriptase Enzyme RT HIV-1 Reverse Transcriptase (RT) Active Site Allosteric NNRTI Binding Pocket Inhibition Inhibition of DNA Synthesis RT->Inhibition Conformational change prevents function dNTP dNTPs (Building Blocks for DNA) dNTP->RT:p1 Binds to Active Site NNRTI NNRTI (Calanolide A, Nevirapine, Efavirenz) NNRTI->RT:p2 Binds to Allosteric Site

Caption: General mechanism of NNRTI action on HIV-1 Reverse Transcriptase.

Data Presentation

The following tables summarize the quantitative data for this compound, nevirapine, and efavirenz, comparing their in vitro efficacy, resistance profiles, and key pharmacokinetic properties.

Table 1: In Vitro Efficacy Against HIV-1

CompoundEC50 (Wild-Type HIV-1)Cell Line(s)Cytotoxicity (CC50)Therapeutic Index (CC50/EC50)
This compound 0.10 - 0.17 µM[3]Various lymphocytotropic and promonocytotropic isolates[3]~10 - 50 µM~100 - 200[13]
Nevirapine 0.01 - 0.1 µMPBMCs, T-cell lines>100 µM>1000
Efavirenz 1.7 - 25 nM (0.0017 - 0.025 µM)[10]Various cell types[10]>100 µM>4000

EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

Table 2: Activity Against Common NNRTI-Resistant Mutants

CompoundK103N MutantY181C MutantOther Resistant Strains
This compound Active[2][11]Active[2][11]Active against pyridinone-resistant A17 and AZT-resistant G-9106 strains.[2]
Nevirapine High-level resistance[4]High-level resistance[4]Cross-resistance with other first-generation NNRTIs is common.[4]
Efavirenz High-level resistanceModerate resistanceCross-resistance with nevirapine is common.[4]

Table 3: Pharmacokinetic Properties

PropertyThis compoundNevirapineEfavirenz
Bioavailability Readily absorbed>90%[14]Well absorbed, increased with food[8]
Protein Binding >97%[2]~60%99.5 - 99.75%[15]
Half-life ~20 hours (at 800mg dose)[11]25 - 30 hours40 - 55 hours[6][15]
Metabolism Hepatic (CYP3A4)[2][11]Hepatic (CYP3A4, CYP2B6)[16]Hepatic (CYP2B6, CYP3A4)[8][15]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

  • Principle: The assay quantifies the synthesis of a new DNA strand from an RNA or DNA template by the RT enzyme. Incorporation of a labeled deoxynucleoside triphosphate (dNTP) into the newly synthesized DNA is measured. A reduction in the signal in the presence of the inhibitor indicates enzymatic inhibition.[17][18]

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT)

    • Template-primer (e.g., poly(A)•oligo(dT))[18]

    • dNTP mixture (dATP, dCTP, dGTP, dTTP)

    • Labeled nucleotide (e.g., DIG-dUTP or Biotin-dUTP)[18]

    • Test compounds (this compound, nevirapine, efavirenz) and controls

    • Streptavidin-coated 96-well microplate[17][18]

    • Detection antibody (e.g., Anti-DIG-HRP) and substrate (e.g., TMB or ABTS)[18]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

    • Reaction Setup: In a 96-well plate, add the reaction buffer, template-primer, dNTP mix (including the labeled dUTP), and the test compound or control.

    • Enzyme Addition: Initiate the reaction by adding the diluted HIV-1 RT enzyme to each well (except for the no-enzyme negative control).

    • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.[17]

    • Capture: Transfer the reaction mixture to a streptavidin-coated microplate. The biotinylated primer (or incorporated biotin-dUTP) will bind the newly synthesized DNA to the plate. Incubate to allow for capture.[17]

    • Washing: Wash the plate multiple times to remove unbound reagents.[17]

    • Detection: Add an enzyme-conjugated antibody (e.g., HRP-conjugated anti-DIG) that binds to the incorporated labeled nucleotide. After another incubation and wash step, add the colorimetric substrate.

    • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular environment.[19][20]

  • Principle: A susceptible human T-cell line or primary blood mononuclear cells (PBMCs) are infected with HIV-1 in the presence of the test compound. After several days, the amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant via an Enzyme-Linked Immunosorbent Assay (ELISA).[19][21]

  • Materials:

    • Permissive T-cell line (e.g., MT-4, CEM, SupT1) or stimulated PBMCs[20]

    • Complete cell culture medium

    • HIV-1 laboratory-adapted stock

    • Test compounds and controls (e.g., AZT)

    • 96-well cell culture plates

    • HIV-1 p24 ELISA kit

  • Procedure:

    • Cell Seeding: Plate the cells at a predetermined density (e.g., 5 x 10^4 cells/well) in a 96-well plate.[19][21]

    • Compound Addition: Add serial dilutions of the test compounds to the wells. Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only).[19]

    • Infection: Add a pre-titered amount of HIV-1 stock to each well (except cell controls) to achieve a specific multiplicity of infection (MOI).[21]

    • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days to allow for multiple rounds of viral replication.[19]

    • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

    • p24 ELISA: Quantify the amount of p24 antigen in the supernatant from each well using a commercial ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral activity is not a result of general cell toxicity.[21]

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Assay Setup: Plate cells and add serial dilutions of the test compounds, identical to the antiviral assay plate but without adding the virus.

    • Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days).[19]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the untreated cell control. Determine the CC50 value, which is the concentration that reduces cell viability by 50%.

Experimental_Workflow Experimental Workflow for NNRTI Efficacy Testing cluster_assays In Vitro Assays RT_Assay 1. RT Inhibition Assay (Enzyme-based) IC50 Determine IC50 (Enzyme Inhibition) RT_Assay->IC50 Antiviral_Assay 2. Cell-Based Antiviral Assay (p24 ELISA) EC50 Determine EC50 (Viral Inhibition) Antiviral_Assay->EC50 Cyto_Assay 3. Cytotoxicity Assay (e.g., MTT) CC50 Determine CC50 (Cell Viability) Cyto_Assay->CC50 Compound Prepare Serial Dilutions of Test Compounds Compound->RT_Assay Compound->Antiviral_Assay Compound->Cyto_Assay Data_Analysis Data Analysis TI Calculate Therapeutic Index (CC50 / EC50) Data_Analysis->TI IC50->Data_Analysis EC50->Data_Analysis CC50->Data_Analysis

Caption: Workflow for evaluating the efficacy and toxicity of NNRTI compounds.

References

Decoding NNRTI Cross-Resistance: The Unique Profile of (-)-Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-resistance profile of (-)-Calanolide A reveals a promising avenue for HIV-1 treatment, particularly in cases of resistance to current non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides a comparative analysis of this compound's performance against other NNRTIs in the face of common resistance mutations, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a naturally derived NNRTI, demonstrates a unique pattern of activity against HIV-1 strains that have developed resistance to other drugs in its class. This distinct profile stems from its different binding mode to the HIV-1 reverse transcriptase (RT), the enzyme responsible for viral replication. While most NNRTIs are rendered ineffective by common mutations in the RT enzyme, this compound often retains significant potency.

Comparative Antiviral Activity

Experimental data highlights the differential susceptibility of NNRTI-resistant HIV-1 strains to this compound compared to other NNRTIs, such as nevirapine. The following table summarizes the 50% effective concentration (EC50) values, indicating the concentration of the drug required to inhibit viral replication by 50%. A lower EC50 value signifies higher potency.

HIV-1 StrainGenotype (Amino Acid Change in RT)This compound EC50 (µM)Nevirapine EC50 (µM)Fold Change in Resistance (vs. Wild Type) - Nevirapine
Wild TypeNone0.08 - 0.50.04-
NNI-5L100I>5.4>100>2500
A17Y181C0.09>100>2500
G190G190A>5.4>100>2500
K103NK103N0.410250
Y188HY188H1.1>100>2500
T139IT139I1.30.030.75

Data compiled from Buckheit et al., 1999.[1]

Notably, this compound retains significant activity against the Y181C mutant, a common resistance mutation that confers high-level resistance to nevirapine.[1] Furthermore, while mutations like L100I and G190A lead to high-level resistance to both drugs, the unique T139I mutation, which is the primary mutation selected for by this compound, does not confer cross-resistance to nevirapine.[1] This suggests that this compound could be a viable treatment option for patients who have failed therapy with other NNRTIs.

Experimental Protocols

The following is a detailed methodology for determining the in vitro antiviral activity and cross-resistance profile of NNRTIs, based on established protocols.

Objective: To determine the susceptibility of wild-type and NNRTI-resistant HIV-1 strains to various NNRTIs.

Materials:

  • CEM-SS cells (a human T-cell line)

  • HIV-1 viral stocks (wild-type and NNRTI-resistant mutants)

  • NNRTIs: this compound, Nevirapine, etc.

  • Cell culture medium (e.g., RPMI 1640 with fetal bovine serum, antibiotics)

  • 96-well microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) dye solution

  • PMS (N-phenazine methosulfate)

Procedure:

  • Cell Preparation: CEM-SS cells are maintained in continuous culture and harvested in the mid-logarithmic phase of growth.

  • Compound Preparation: NNRTIs are solubilized (e.g., in DMSO) and diluted to various concentrations in cell culture medium.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the test compounds.

    • Add CEM-SS cells to each well.

    • Infect the cells with a pre-titered amount of the respective HIV-1 viral stock (wild-type or mutant). Control wells with uninfected cells and infected, untreated cells are included.

  • Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Viral Cytopathicity:

    • After the incubation period, add a solution of XTT dye mixed with PMS to all wells. XTT is metabolically reduced by viable cells to a colored formazan product.

    • Incubate the plates for an additional 4-6 hours at 37°C.

    • Measure the absorbance of the formazan product using a spectrophotometer (plate reader) at 450 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell protection from the virus-induced cytopathic effect.

    • The EC50 is determined by plotting the percentage of protection against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • The fold change in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Mechanism of Differential Resistance

The unique cross-resistance profile of this compound is attributed to its distinct interaction with the HIV-1 reverse transcriptase enzyme. This interaction is visually represented in the following diagram, which illustrates the differential impact of common NNRTI resistance mutations.

NNRTI_Resistance cluster_NNRTIs NNRTIs cluster_RT HIV-1 Reverse Transcriptase cluster_Mutations Resistance Mutations This compound This compound Wild_Type_RT Wild Type RT This compound->Wild_Type_RT Inhibits Nevirapine Nevirapine Nevirapine->Wild_Type_RT Inhibits Efavirenz Efavirenz Efavirenz->Wild_Type_RT Inhibits K103N K103N Wild_Type_RT->K103N Y181C Y181C Wild_Type_RT->Y181C T139I T139I Wild_Type_RT->T139I K103N->this compound Low Resistance K103N->Nevirapine High Resistance K103N->Efavirenz High Resistance Y181C->this compound Susceptible Y181C->Nevirapine High Resistance T139I->this compound High Resistance T139I->Nevirapine Susceptible T139I->Efavirenz Susceptible

Caption: NNRTI Resistance Pathways.

This diagram illustrates that common NNRTI resistance mutations like K103N and Y181C significantly impact the efficacy of Nevirapine and Efavirenz. In contrast, this compound retains activity against the Y181C mutation and shows only low-level resistance to the K103N mutation. The T139I mutation, which confers high resistance to this compound, does not cause cross-resistance to other NNRTIs, highlighting its unique resistance profile.

References

A Tale of Two Isomers: Unraveling the Antiviral Activity of (-)-Calanolide A and (+)-Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral activities of the enantiomers of Calanolide A, a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI). Drawing upon experimental data, this document elucidates the stark contrast in efficacy between (-)-Calanolide A and (+)-Calanolide A against the Human Immunodeficiency Virus Type 1 (HIV-1).

The emergence of Calanolide A from the Malaysian rainforest tree Calophyllum lanigerum presented a promising new chemotype for anti-HIV drug development.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. However, the chirality of the Calanolide A molecule plays a pivotal role in its biological activity, with one enantiomer exhibiting potent antiviral properties while the other remains inert.

Quantitative Comparison of Antiviral Activity and Cytotoxicity

Experimental data unequivocally demonstrates that the anti-HIV-1 activity of Calanolide A is exclusively attributed to the (+)-enantiomer. Multiple studies have confirmed that this compound is inactive against HIV-1.

CompoundAnti-HIV-1 Activity (EC₅₀)Cytotoxicity (CC₅₀)Therapeutic Index (TI = CC₅₀/EC₅₀)
(+)-Calanolide A 0.10 - 0.17 µM[2]~15 µM[3]~88 - 150
This compound InactiveNot ReportedNot Applicable

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in viable cells. TI (Therapeutic Index): A measure of the selectivity of the compound, with higher values indicating a more favorable safety profile.

Mechanism of Action: A Stereospecific Interaction

Both enantiomers of Calanolide A are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting the conversion of viral RNA into DNA.

The profound difference in the antiviral activity between the two enantiomers stems from the specific stereochemistry required for effective binding to the NNRTI binding pocket of the HIV-1 reverse transcriptase. The spatial arrangement of the atoms in (+)-Calanolide A allows for a precise fit into the binding pocket, leading to potent inhibition of the enzyme. In contrast, the mirror-image configuration of this compound does not permit this crucial interaction, rendering it inactive as an anti-HIV-1 agent.

Interestingly, (+)-Calanolide A exhibits a unique mechanism among NNRTIs, as it is believed to interact with two distinct sites on the HIV-1 reverse transcriptase enzyme.[3] This dual binding may contribute to its potency and its activity against certain NNRTI-resistant strains of HIV-1.[4][5]

Experimental Protocols

The determination of the antiviral activity and cytotoxicity of the Calanolide A enantiomers involves standardized in vitro assays.

Anti-HIV-1 Activity Assay (MTT Method)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

  • Cell Culture: Human T-lymphoblastoid cell lines susceptible to HIV-1 infection, such as CEM-SS or MT-4 cells, are cultured in a suitable medium.

  • Compound Preparation: Serial dilutions of the test compounds, (+)-Calanolide A and this compound, are prepared.

  • Infection and Treatment: The cells are infected with a laboratory-adapted strain of HIV-1 and are simultaneously treated with the various concentrations of the test compounds. Control wells with uninfected cells and infected, untreated cells are also included.

  • Incubation: The treated and control cells are incubated for a period of 4-6 days to allow for viral replication and the induction of cytopathic effects.

  • MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The EC₅₀ value is then determined as the concentration of the compound that results in 50% protection of the cells from the virus-induced cytopathic effect.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells.

  • Cell Culture: The same cell lines used in the antiviral assay are cultured.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds in the absence of the virus.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • MTT Assay: Cell viability is measured using the MTT assay.

  • Data Analysis: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizing the Molecular Basis of Action

The following diagrams illustrate the key concepts discussed in this guide.

HIV_Lifecycle cluster_Cell Host Cell cluster_Inhibition Inhibition by (+)-Calanolide A Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA RT Reverse Transcriptase Reverse Transcription->RT Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding CalanolideA (+)-Calanolide A CalanolideA->RT Binds to allosteric site HIV-1 Virion HIV-1 Virion HIV-1 Virion->Viral Entry

Caption: HIV-1 Replication Cycle and the Site of Action for (+)-Calanolide A.

Experimental_Workflow Start Start Compound Synthesis/\nIsolation Compound Synthesis/ Isolation Start->Compound Synthesis/\nIsolation Cell Culture Cell Culture Start->Cell Culture HIV-1 Infection HIV-1 Infection Start->HIV-1 Infection Serial Dilution Serial Dilution Compound Synthesis/\nIsolation->Serial Dilution Antiviral Assay Antiviral Assay Serial Dilution->Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Serial Dilution->Cytotoxicity Assay Cell Culture->Antiviral Assay Cell Culture->Cytotoxicity Assay MTT Assay (EC50) MTT Assay (EC50) Antiviral Assay->MTT Assay (EC50) MTT Assay (CC50) MTT Assay (CC50) Cytotoxicity Assay->MTT Assay (CC50) HIV-1 Infection->Antiviral Assay Data Analysis Data Analysis MTT Assay (EC50)->Data Analysis MTT Assay (CC50)->Data Analysis End End Data Analysis->End

Caption: General Experimental Workflow for Antiviral and Cytotoxicity Testing.

References

Synergistic Antiviral Effects of (-)-Calanolide A in Combination with HIV Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiretroviral therapies often relies on combination strategies to enhance efficacy, mitigate the emergence of drug-resistant viral strains, and reduce dose-limiting toxicities. This guide provides a comparative analysis of the synergistic effects of (-)-Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in combination with various HIV-1 protease inhibitors. The data presented herein is derived from in vitro studies and quantified using the MacSynergy™ II method to determine the degree of interaction between these therapeutic agents.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of combining this compound with different protease inhibitors were evaluated using a checkerboard titration method and analyzed by the MacSynergy™ II software. This analysis calculates a synergy volume (µM²%) at a 95% confidence interval. A higher positive synergy volume indicates a stronger synergistic interaction. The results are summarized in the table below.

Protease InhibitorClassInteraction with (+)-Calanolide ASynergy Volume (µM²%)[1]
SaquinavirProtease InhibitorSynergistic95 ± 15
RitonavirProtease InhibitorSynergistic85 ± 20
NelfinavirProtease InhibitorSlightly Synergistic49 ± 15
IndinavirProtease InhibitorAdditive12 ± 1

Table 1: In vitro synergistic and additive interactions of (+)-Calanolide A with various HIV-1 protease inhibitors. Data is presented as the mean synergy volume ± standard deviation from at least two separate experiments.

Interpretation of Synergy Volumes

The degree of synergy is defined by the calculated synergy volume as follows:

  • Highly Synergistic: > 100 µM²%

  • Slightly to Moderately Synergistic: 50–100 µM²%

  • Additive: 0–50 µM²%

  • Antagonistic: < 0 µM²%

Based on this classification, the combination of (+)-Calanolide A with Saquinavir and Ritonavir demonstrates slight to moderate synergy, while the combination with Nelfinavir is slightly synergistic. The interaction with Indinavir is considered additive.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the protocol described by Buckheit et al. (2000).

In Vitro Anti-HIV Drug Combination Assay (Checkerboard Method)

1. Cell and Virus Culture:

  • Cells: CEM-SS cells, a human T-lymphoblastoid cell line, are used as the target cells for HIV-1 infection. Cells are maintained in RPMI 1640 tissue culture medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus: A biologically cloned stock of HIV-1 (strain RF) is used for the infection.

2. Drug Preparation:

  • This compound and the respective protease inhibitors (Saquinavir, Ritonavir, Nelfinavir, Indinavir) are dissolved in 100% dimethyl sulfoxide (DMSO) to create concentrated stock solutions.

  • Serial dilutions of each drug are prepared in tissue culture medium.

3. Checkerboard Assay Setup:

  • A 96-well microtiter plate is used to create a matrix of drug concentrations.

  • Serial dilutions of this compound are added to the wells along the x-axis.

  • Serial dilutions of the protease inhibitor are added to the wells along the y-axis.

  • This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.

  • Control wells containing each drug alone, as well as virus-only and cells-only controls, are included on each plate.

4. Infection and Incubation:

  • CEM-SS cells are infected with HIV-1 at a multiplicity of infection (MOI) predetermined to cause approximately 80-90% cell death in the virus control wells.

  • The infected cells are added to the wells of the microtiter plate containing the drug combinations.

  • The plates are incubated for 6 days at 37°C in a 5% CO₂ atmosphere.

5. Quantification of Antiviral Activity:

  • After the incubation period, the extent of viral cytopathic effect is quantified using the tetrazolium-based dye, XTT.

  • XTT is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of a colored formazan product by viable cells.

  • The absorbance of each well is measured using a microplate spectrophotometer.

6. Data Analysis:

  • The raw absorbance data is converted to percentage of control values.

  • The data is then analyzed using the MacSynergy™ II software. This program calculates the theoretical additive surface from the dose-response curves of the individual drugs.

  • The experimental surface is then compared to the theoretical additive surface. Any deviation from the additive surface indicates either synergy (positive volume) or antagonism (negative volume).

  • The synergy volume, expressed in µM²%, is calculated at a 95% confidence interval to quantify the degree of drug interaction.

Visualizations

Mechanism of Action and Synergy

The following diagram illustrates the distinct targets of this compound and protease inhibitors within the HIV-1 replication cycle, providing a rationale for their synergistic interaction.

HIV_Lifecycle cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibitors Drug Intervention Viral RNA Viral RNA Attachment_and_Entry Attachment & Entry Viral RNA->Attachment_and_Entry Reverse Transcriptase Reverse Transcriptase Protease Protease Integrase Integrase Uncoating Uncoating Attachment_and_Entry->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Viral DNA Transcription_Translation Transcription & Translation Integration->Transcription_Translation Provirus Viral_Protein_Assembly Viral Protein Assembly Transcription_Translation->Viral_Protein_Assembly Viral Proteins Budding Budding Viral_Protein_Assembly->Budding Maturation Maturation Budding->Maturation New_Virion New Infectious Virion Maturation->New_Virion Calanolide_A This compound (NNRTI) Calanolide_A->Reverse_Transcription Inhibits Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Maturation Inhibits

Caption: Dual inhibition of HIV-1 replication by this compound and Protease Inhibitors.

Experimental Workflow: Checkerboard Synergy Assay

This diagram outlines the key steps involved in the in vitro checkerboard assay used to determine the synergistic effects of drug combinations.

Checkerboard_Workflow Start Start Drug_Dilution Prepare Serial Dilutions of this compound and Protease Inhibitor Start->Drug_Dilution Plate_Setup Create Checkerboard Matrix in 96-well Plate Drug_Dilution->Plate_Setup Cell_Infection Infect CEM-SS Cells with HIV-1 Plate_Setup->Cell_Infection Add_Cells Add Infected Cells to Plate Cell_Infection->Add_Cells Incubation Incubate for 6 Days Add_Cells->Incubation Quantification Quantify Viral Cytopathic Effect (XTT Assay) Incubation->Quantification Data_Analysis Analyze Data with MacSynergy™ II Quantification->Data_Analysis Results Determine Synergy Volume (Synergistic, Additive, or Antagonistic) Data_Analysis->Results End End Results->End

Caption: Workflow for in vitro checkerboard synergy analysis.

Logical Relationship of Synergistic Action

This diagram illustrates the logical basis for the enhanced antiviral effect observed when combining this compound and protease inhibitors.

Synergy_Logic HIV_Replication HIV-1 Replication Cycle RT_Step Reverse Transcription (Early Stage) HIV_Replication->RT_Step Protease_Step Viral Maturation (Late Stage) HIV_Replication->Protease_Step Combined_Effect Synergistic Inhibition of Viral Replication RT_Step->Combined_Effect Protease_Step->Combined_Effect Calanolide_A This compound Calanolide_A->RT_Step Inhibits Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Protease_Step Inhibits

Caption: Rationale for synergistic inhibition of HIV-1 replication.

References

Comparative Analysis of (-)-Calanolide A and (-)-Calanolide B Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of (-)-Calanolide A and (-)-Calanolide B, two promising natural compounds with significant anti-HIV-1 activity. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the mechanism of action to facilitate a deeper understanding of these potential therapeutic agents.

Executive Summary

This compound and (-)-Calanolide B are pyranocoumarins isolated from the latex of trees of the Calophyllum genus. Both compounds exhibit potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) by targeting the viral reverse transcriptase enzyme. However, key differences in their efficacy and molecular interactions have been observed. Notably, this compound generally demonstrates greater potency against HIV-1 compared to (-)-Calanolide B. Neither compound has shown significant activity against HIV-2.[1][2] Beyond their antiviral properties, calanolides have also been investigated for other bioactivities, including anti-tuberculosis and anticancer potential.[2]

Data Presentation: A Side-by-Side Comparison

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of this compound and (-)-Calanolide B. The data presented is compiled from studies that conducted direct comparative analyses of the two compounds, ensuring a consistent experimental context.

CompoundTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound HIV-1CEM-SS0.1[1]>27>270
(-)-Calanolide B HIV-1CEM-SS0.4[1]>27>67.5

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. A lower EC50 value indicates higher antiviral potency. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity. Selectivity Index (SI): The ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low cellular toxicity.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Both this compound and (-)-Calanolide B are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] They bind to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This action prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

A unique characteristic of this compound is its ability to bind to two distinct sites on the reverse transcriptase enzyme, which may contribute to its higher potency and its activity against certain NNRTI-resistant strains.[4]

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell (T-Lymphocyte) cluster_inhibitors Mechanism of Inhibition HIV_Virus HIV-1 Virion Binding_Fusion Binding and Fusion HIV_Virus->Binding_Fusion 1. Entry Reverse_Transcription Reverse Transcription (Viral RNA -> Viral DNA) Binding_Fusion->Reverse_Transcription 2. Uncoating Integration Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration 3. Reverse Transcription Transcription_Translation Transcription and Translation (Viral Proteins) Integration->Transcription_Translation 4. Integration Assembly_Budding New Virus Assembly and Budding Transcription_Translation->Assembly_Budding 5. Replication New_Virus New HIV-1 Virion Assembly_Budding->New_Virus 6. Release Calanolides This compound (-)-Calanolide B RT_Inhibition Inhibition of Reverse Transcriptase Calanolides->RT_Inhibition RT_Inhibition->Reverse_Transcription Blocks this step

Caption: HIV-1 replication cycle and the point of inhibition by Calanolides.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen Assay)

This assay quantifies the extent of HIV-1 replication by measuring the concentration of the viral core protein p24 in cell culture supernatants.

a. Cell and Virus Culture:

  • Human T-lymphoid CEM-SS cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is used for infection.

b. Assay Procedure:

  • Seed CEM-SS cells into a 96-well microtiter plate at a density of 5 x 10^4 cells per well.

  • Prepare serial dilutions of this compound and (-)-Calanolide B in the culture medium.

  • Add the diluted compounds to the wells containing the cells.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.

  • Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-7 days.

  • On the day of harvest, centrifuge the plate to pellet the cells.

  • Collect the cell-free supernatant for p24 antigen analysis.

c. p24 Antigen Quantification:

  • The concentration of p24 antigen in the supernatants is determined using a commercially available HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader at the appropriate wavelength.

d. Data Analysis:

  • The percentage of inhibition of viral replication is calculated relative to the virus control.

  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which serves as an indicator of cell viability.

a. Cell Culture:

  • CEM-SS cells are cultured as described for the anti-HIV-1 activity assay.

b. Assay Procedure:

  • Seed CEM-SS cells into a 96-well microtiter plate at a density of 5 x 10^4 cells per well.

  • Prepare serial dilutions of this compound and (-)-Calanolide B in the culture medium.

  • Add the diluted compounds to the wells containing the cells.

  • Include control wells with cells and medium only (100% viability control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Add a solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

c. Data Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cytotoxicity is calculated relative to the 100% viability control.

  • The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Both this compound and (-)-Calanolide B represent valuable lead compounds in the development of novel anti-HIV-1 therapeutics. While this compound exhibits superior potency in vitro, further research into the structure-activity relationship, pharmacokinetic profiles, and in vivo efficacy of both compounds is warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of these promising natural products.

References

Validating the Dual Binding Site Hypothesis of (-)-Calanolide A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Calanolide A's unique mechanism of action against HIV-1 reverse transcriptase (RT) with other non-nucleoside reverse transcriptase inhibitors (NNRTIs). Supporting experimental data, detailed methodologies, and visual representations of the underlying pathways are presented to validate its dual binding site hypothesis.

This compound, a dipyranocoumarin isolated from the tropical rainforest tree Calophyllum lanigerum, presents a unique profile among non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike traditional NNRTIs that bind to a single allosteric site on HIV-1 reverse transcriptase (RT), compelling evidence suggests that this compound interacts with two distinct sites on the enzyme. This dual binding mechanism is believed to contribute to its distinct resistance profile and its synergistic activity with other antiretroviral agents.

The Dual Binding Site Hypothesis

Kinetic analysis of HIV-1 RT inhibition by this compound reveals a complex mechanism involving two binding sites.[1] One interaction is competitive with respect to the deoxynucleotide triphosphate (dNTP) substrate, suggesting a binding site near the enzyme's active site. The second interaction is uncompetitive, indicating that this compound can also bind to the enzyme-substrate complex. This dual mode of inhibition distinguishes it from conventional NNRTIs, which typically exhibit non-competitive inhibition with respect to dNTPs.[1]

Further evidence suggests that this compound shares binding domains with both the pyrophosphate analog, foscarnet, and traditional NNRTIs like nevirapine.[1] This suggests that one of its binding sites may be the conventional NNRTI binding pocket, while the second site is located near the pyrophosphate binding region.

Comparative Performance Data

The unique binding mechanism of this compound translates to a distinct antiviral activity profile. The following tables summarize its performance in comparison to other NNRTIs and Foscarnet.

InhibitorTarget Site on HIV-1 RTInhibition Type vs. dNTPIC50 / EC50 (Wild-Type HIV-1)Key Resistance Mutations
This compound Dual sites: NNRTI pocket & Pyrophosphate binding regionCompetitive & Uncompetitive0.10 - 0.17 µM (EC50)[2]T139I[3]
Nevirapine NNRTI binding pocketNon-competitive~40 nM (IC50)[4]K103N, Y181C
Efavirenz NNRTI binding pocketNon-competitive~0.51 ng/mL (IC50)K103N, Y181C
Foscarnet Pyrophosphate binding siteUncompetitiveVaries by assayMutations in polymerase active site

Experimental Protocols

Validation of the dual binding site hypothesis relies on robust enzymatic assays. Below is a detailed methodology for a typical HIV-1 reverse transcriptase inhibition assay used to characterize inhibitors like this compound.

Objective: To determine the mode of inhibition of a test compound against HIV-1 Reverse Transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Template/Primer: Poly(rA)/Oligo(dT)

  • Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

  • Test compound (e.g., this compound) and control inhibitors (e.g., Nevirapine, Foscarnet)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a series of reaction mixtures containing the assay buffer, a fixed concentration of the template/primer, and varying concentrations of the dNTP substrate.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and control inhibitors.

  • Enzyme Reaction:

    • To each reaction tube, add the reaction mixture and a specific concentration of the inhibitor.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding a fixed amount of HIV-1 RT.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the synthesized DNA.

  • Filtration and Washing:

    • Filter the precipitated DNA through glass fiber filters.

    • Wash the filters extensively with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-dTTP is proportional to the RT activity.

  • Data Analysis:

    • Plot the enzyme velocity (rate of [³H]-dTTP incorporation) against the substrate (dNTP) concentration in the presence and absence of the inhibitor.

    • Use Lineweaver-Burk, Dixon, or non-linear regression analysis to determine the type of inhibition (competitive, uncompetitive, non-competitive, or mixed) and to calculate the inhibition constants (Ki).

Visualizing the Dual Binding Hypothesis and Experimental Workflow

To better understand the proposed mechanism and experimental design, the following diagrams were generated using Graphviz.

DualBindingHypothesis cluster_RT HIV-1 Reverse Transcriptase cluster_Inhibitors Inhibitors RT HIV-1 RT Polymerase Active Site Pyrophosphate Binding Site NNRTI Binding Pocket CalanolideA This compound CalanolideA->RT:nnpocket Binding Site 1 (Competitive vs dNTP) CalanolideA->RT:pyrosite Binding Site 2 (Uncompetitive vs dNTP) NNRTI Traditional NNRTI (e.g., Nevirapine) NNRTI->RT:nnpocket Single Binding Site Foscarnet Foscarnet Foscarnet->RT:pyrosite Single Binding Site

Caption: Dual binding hypothesis of this compound on HIV-1 RT.

ExperimentalWorkflow prep 1. Reagent Preparation (Enzyme, Substrates, Inhibitors) reaction 2. Enzymatic Reaction (Incubation at 37°C) prep->reaction termination 3. Reaction Termination (TCA Precipitation) reaction->termination filtration 4. Filtration & Washing termination->filtration quantification 5. Scintillation Counting (Quantify [³H]-dTTP incorporation) filtration->quantification analysis 6. Data Analysis (Determine Inhibition Type & Ki) quantification->analysis

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Conclusion

The dual binding site hypothesis of this compound provides a compelling explanation for its unique antiviral properties. Kinetic studies demonstrating both competitive and uncompetitive inhibition with respect to dNTPs, along with its distinct resistance profile, strongly support a mechanism of action that differs from traditional NNRTIs. This multifaceted interaction with HIV-1 RT makes this compound a significant lead compound in the development of novel antiretroviral therapies that may be effective against drug-resistant strains and could be a valuable component of combination therapies. Further research, including co-crystallization studies, is warranted to precisely delineate the amino acid residues involved in the second binding site and to fully elucidate the structural basis of its dual inhibitory mechanism.

References

A Head-to-Head Comparison of Natural vs. Synthetic (-)-Calanolide A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance and characteristics of naturally derived and synthetically produced (-)-Calanolide A, a promising non-nucleoside reverse transcriptase inhibitor (NNRTI) for anti-HIV therapy.

This compound, a dipyranocoumarin, has garnered significant attention in the scientific community for its potent anti-HIV-1 activity.[1] Initially isolated from the leaves and twigs of the Calophyllum lanigerum tree in Sarawak, Malaysia, the natural supply of this compound is scarce and presents a significant challenge for large-scale production.[1][2] This limitation spurred the development of a total synthesis route for this compound.[3][4][5] This guide provides a comprehensive head-to-head comparison of natural and synthetic this compound, focusing on their biological activity, and provides detailed experimental protocols for their evaluation.

Data Presentation: A Comparative Analysis

While direct side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, the consensus in the scientific community is that synthetic this compound exhibits the same biological activity and effectiveness against HIV as the natural compound.[6] Below is a summary of reported biological activities, compiled from various studies.

ParameterNatural this compoundSynthetic this compoundReference
Anti-HIV-1 Activity (EC50) 0.10 to 0.17 µM (against various lab strains)Data suggests similar potency to natural product[7]
HIV-1 Reverse Transcriptase Inhibition (IC50) Not explicitly stated for natural isolate3.965 µM/L for (±)-calanolide A[8]
Cytotoxicity (CC50) Not explicitly stated for natural isolateNot explicitly stated for synthetic this compound
Activity against Resistant Strains Active against AZT and pyridinone-resistant strainsActive against NNRTI-resistant strains (e.g., Y181C mutation)[1][9][10]
Other Biological Activities Anti-tuberculosis activityAnti-tuberculosis activity[11][12]

Note: The lack of directly comparable quantitative data from a single study highlights a gap in the literature. The provided values are indicative of the compound's potency and are gathered from studies that may have used different experimental conditions.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Anti-HIV Activity Assay (Cell-Based)

This protocol is a generalized procedure for determining the anti-HIV-1 activity of a compound in a cell-based assay, such as with MT-4 cells.

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a series of dilutions of the test compound (natural or synthetic this compound) in the culture medium.

  • Infection:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add the diluted test compounds to the respective wells.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

    • Include control wells: cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication: Measure the extent of viral replication by a suitable method, such as a p24 antigen capture ELISA or a reverse transcriptase activity assay on the cell culture supernatant.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Enzymatic Assay)

This protocol outlines a non-radioactive ELISA-based assay to measure the direct inhibition of HIV-1 RT.

  • Reagent Preparation: Prepare the reaction buffer, dNTP mix (including a labeled dUTP, e.g., digoxigenin-dUTP), and template-primer (e.g., poly(A)•oligo(dT)).

  • Assay Plate Setup:

    • Negative Control: Add reaction mix without the enzyme.

    • Positive Control: Add reaction mix with recombinant HIV-1 RT.

    • Test Wells: Add reaction mix, HIV-1 RT, and serial dilutions of the test compound.

  • Reverse Transcription Reaction: Incubate the plate to allow the synthesis of the labeled DNA strand.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated primer and the newly synthesized DNA.

  • Detection:

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

    • Add a colorimetric HRP substrate (e.g., TMB).

  • Signal Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of synthesized DNA.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration compared to the positive control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Seed the same cell line used in the anti-HIV assay (e.g., MT-4 cells) in a 96-well plate at a suitable density.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plate for the same duration as the anti-HIV assay.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of around 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm cluster_inhibition Inhibition by this compound Viral RNA Viral RNA RT Reverse Transcriptase (RT) Viral RNA->RT Transcription Viral DNA Viral DNA RT->Viral DNA Reverse Transcription Integration Integration into Host Genome Viral DNA->Integration CalanolideA This compound CalanolideA->RT Binds to Allosteric Site

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Experimental_Workflow cluster_preparation Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis CompoundPrep Prepare Serial Dilutions (Natural & Synthetic Calanolide A) AntiviralAssay Anti-HIV Assay (Infect with HIV-1) CompoundPrep->AntiviralAssay CytotoxicityAssay Cytotoxicity Assay (No Virus) CompoundPrep->CytotoxicityAssay CellPrep Prepare Host Cell Culture (e.g., MT-4 cells) CellPrep->AntiviralAssay CellPrep->CytotoxicityAssay EC50 Determine EC50 (Antiviral Potency) AntiviralAssay->EC50 CC50 Determine CC50 (Cytotoxicity) CytotoxicityAssay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

Caption: Experimental workflow for the comparative evaluation of this compound.

Conclusion

The development of a total synthesis for this compound has been a pivotal achievement, overcoming the limitations of its natural supply.[3][4][5] The available evidence strongly suggests that synthetic this compound is a viable and equally effective alternative to its natural counterpart for research and potential therapeutic applications. Further direct comparative studies would be beneficial to provide a more detailed quantitative analysis. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such evaluations and contribute to the advancement of this promising anti-HIV agent.

References

Assessing the Synergistic Potential of (-)-Calanolide A with AZT in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antiretroviral therapy, the strategic combination of drugs with differing mechanisms of action is paramount to enhancing efficacy, reducing dosages, and mitigating the development of drug-resistant viral strains. This guide provides a comprehensive comparison of the synergistic potential of (-)-Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), in the context of Human Immunodeficiency Virus Type 1 (HIV-1) inhibition.

Executive Summary

Experimental evidence strongly indicates a synergistic relationship between this compound and AZT in inhibiting HIV-1 replication. This synergy stems from their distinct yet complementary mechanisms of action targeting the same viral enzyme, reverse transcriptase (RT). While AZT acts as a chain terminator after being incorporated into the nascent viral DNA, this compound binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity. This dual-pronged attack proves more effective than the sum of their individual actions. In vivo studies in hollow fibre mouse models have further substantiated the synergistic potential of this combination therapy.[1]

Data Presentation: Synergistic Activity

Drug CombinationChallenge VirusSynergy Volume (µM²%)*Interpretation
(+)-Calanolide A + Nevirapine + ZDV (AZT)Wild-Type HIV-164Synergistic
(+)-Calanolide A + Nevirapine + ZDV (AZT)(+)-Calanolide A-Resistant (T139I)67Synergistic
(+)-Calanolide A + Nelfinavir + ZDV (AZT)Wild-Type HIV-194Synergistic
(+)-Calanolide A + Nelfinavir + ZDV (AZT)(+)-Calanolide A-Resistant (T139I)78Synergistic

*Data presented as the mean synergy volume from two replicate assays, analyzed at the 95% confidence interval.[2] Synergy volumes between 50 and 100 µM²% are considered moderately synergistic, while volumes >100 µM²% are considered strongly synergistic.

Mechanism of Synergistic Action

The synergy between this compound and AZT arises from their targeting of different sites and functions of the HIV-1 reverse transcriptase enzyme.

  • AZT (Zidovudine): As a nucleoside analogue, AZT is phosphorylated within the host cell to its active triphosphate form. This active form competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by the reverse transcriptase.[3][4] Once incorporated, the azido group at the 3' position of AZT prevents the formation of the next phosphodiester bond, leading to chain termination.[5]

  • This compound: This non-nucleoside inhibitor binds to a hydrophobic pocket on the p66 subunit of the reverse transcriptase, known as the NNRTI-binding pocket.[3][5][6] This binding event is allosteric, meaning it occurs at a site distinct from the active site. The binding of this compound induces a conformational change in the enzyme that alters the positioning of the "thumb" and "fingers" subdomains, ultimately distorting the dNTP-binding pocket and inhibiting the polymerase activity.[7]

The simultaneous action of AZT competitively inhibiting the active site and this compound allosterically disrupting the enzyme's function leads to a more profound suppression of viral replication than either agent alone.

Experimental Protocols

The assessment of synergistic antiviral activity is typically conducted using a checkerboard assay format, with the resulting data analyzed by software such as MacSynergy II or by calculating the Combination Index (CI).

Checkerboard Antiviral Synergy Assay

This method involves testing a matrix of drug concentrations to evaluate the combined effect.

  • Cell Seeding: Plate a suitable host cell line (e.g., MT-4 or CEM-SS cells) in 96-well microtiter plates at a predetermined density and incubate overnight to allow for cell adherence.

  • Drug Dilution: Prepare serial dilutions of this compound horizontally across the plate and serial dilutions of AZT vertically down the plate. This creates a grid of varying concentration combinations of the two drugs. Include wells with each drug alone and untreated control wells.

  • Virus Infection: Infect the cells with a standardized amount of HIV-1. The multiplicity of infection (MOI) should be optimized to yield a significant cytopathic effect (CPE) or viral protein production (e.g., p24 antigen) in the untreated virus control wells within a 4-7 day incubation period.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Readout: After the incubation period, assess the extent of viral replication. This can be done by:

    • MTT Assay: To measure the cytopathic effect by quantifying cell viability.

    • p24 Antigen ELISA: To quantify the amount of viral p24 capsid protein in the culture supernatant.

  • Data Analysis: Analyze the data using a synergy analysis program like MacSynergy II. This software calculates the theoretical additive effect based on the individual dose-response curves of each drug and compares it to the experimentally observed effect of the combination. The difference is plotted as a three-dimensional surface, and the volume of synergy is calculated. Alternatively, the Combination Index (CI) can be calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]

Visualizing the Molecular Interaction and Experimental Workflow

To better understand the mechanisms and processes described, the following diagrams are provided.

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase (p66/p51) cluster_Inhibitors Inhibitors RT_Active_Site {Polymerase Active Site | (dNTP Binding)} NNRTI_Pocket {NNRTI Binding Pocket | (Allosteric Site)} Inhibition Synergistic Inhibition of Viral Replication RT_Active_Site->Inhibition Inhibition of DNA Synthesis NNRTI_Pocket->Inhibition AZT AZT-TP (NRTI) AZT->RT_Active_Site Competes with dNTPs Causes Chain Termination CalanolideA This compound (NNRTI) CalanolideA->NNRTI_Pocket Binds and induces conformational change

Caption: Mechanism of Synergistic HIV-1 RT Inhibition.

Checkerboard_Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Dilution This compound (Horizontal) AZT (Vertical) A->B C 3. HIV-1 Infection B->C D 4. Incubation (4-7 days) C->D E 5. Assay Readout (e.g., p24 ELISA) D->E F 6. Data Analysis (MacSynergy II) E->F

Caption: Checkerboard Assay Workflow.

References

Evaluating the Resistance Barrier of (-)-Calanolide A in Long-Term Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of anti-HIV drug development, understanding the long-term efficacy and resistance profile of novel compounds is paramount. This guide provides a comparative evaluation of (-)-Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI), focusing on its resistance barrier in long-term cell culture. We present available experimental data, detail relevant methodologies, and visualize key pathways to offer a comprehensive overview for strategic decision-making.

Executive Summary

This compound is a naturally occurring NNRTI isolated from the tree Calophyllum lanigerum. It exhibits a unique mechanism of action, potentially binding to two distinct sites on the HIV-1 reverse transcriptase (RT) enzyme, distinguishing it from many other NNRTIs.[1] This dual binding may contribute to its activity against some NNRTI-resistant viral strains. However, like all antiretrovirals, the emergence of drug resistance is a critical concern. In vitro long-term culture studies are instrumental in predicting the genetic barrier to resistance and the likely mutational pathways that may arise during therapy. This guide compares the resistance profile of this compound with other established NNRTIs.

Comparative Efficacy and Resistance Profile

This compound has demonstrated potent activity against a variety of laboratory and clinical strains of HIV-1, with reported 50% effective concentration (EC50) values typically in the low micromolar range.[2] A key aspect of its profile is its activity against viral strains carrying common NNRTI resistance mutations.

Data Summary: Antiviral Activity against Wild-Type and Resistant HIV-1

DrugClassTargetEC50 against Wild-Type HIV-1 (µM)
This compound NNRTIHIV-1 Reverse Transcriptase0.10 - 0.17[2]
Nevirapine NNRTIHIV-1 Reverse Transcriptase~0.063
Efavirenz NNRTIHIV-1 Reverse Transcriptase~0.001 - 0.005
Etravirine NNRTIHIV-1 Reverse Transcriptase~0.0014 - 0.0048
Rilpivirine NNRTIHIV-1 Reverse Transcriptase~0.0007

Resistance Mutations and Cross-Resistance

Long-term culture of HIV-1 in the presence of NNRTIs leads to the selection of specific mutations in the reverse transcriptase gene, conferring resistance.

  • Common NNRTI Resistance Mutations: Mutations such as K103N and Y181C are frequently observed with first-generation NNRTIs like nevirapine and efavirenz, often leading to broad cross-resistance within the class.[3][4]

  • This compound Resistance Profile: In vitro selection studies with this compound have identified a unique primary resistance mutation, T139I, in the HIV-1 reverse transcriptase.[5] Importantly, virus strains carrying the T139I mutation have been reported to remain susceptible to other classes of NNRTIs, suggesting a lower potential for cross-resistance.[2]

  • Activity against Existing Resistant Strains: Some studies suggest that this compound retains activity against viruses with the Y181C mutation.[6] However, its efficacy can be reduced by other mutations like K103N.[3]

The development of resistance to this compound appears to follow a distinct pathway compared to many other NNRTIs, which may offer an advantage in certain clinical scenarios, particularly in treatment-experienced patients.

Experimental Protocols

To evaluate the resistance barrier of antiretroviral drugs, several key in vitro experiments are conducted. Below are detailed methodologies for these critical assays.

Protocol 1: In Vitro Selection of Drug-Resistant HIV-1 in Long-Term Culture

Objective: To identify the genetic mutations that confer resistance to an antiretroviral agent through continuous culture of HIV-1 in the presence of escalating drug concentrations.

Materials:

  • Permissive T-cell line (e.g., MT-4, CEM-SS)

  • Wild-type HIV-1 laboratory strain (e.g., IIIB, NL4-3)

  • Antiretroviral drug of interest (e.g., this compound)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit

Procedure:

  • Initiation of Culture: Seed permissive T-cells in a 96-well plate at a density of 1 x 10^5 cells/mL. Infect the cells with a wild-type HIV-1 strain at a low multiplicity of infection (MOI) of 0.01 to 0.1.

  • Initial Drug Exposure: Add the antiretroviral drug at a concentration approximately equal to its EC50 value.

  • Monitoring Viral Replication: Every 3-4 days, collect a small aliquot of the culture supernatant to quantify viral replication using a p24 antigen ELISA. At the same time, pellet the cells by centrifugation, discard half of the supernatant, and resuspend the cells in fresh medium containing the same concentration of the drug.

  • Dose Escalation: Once viral replication returns to levels seen in the early stages of the culture (indicating the emergence of a potentially resistant population), increase the concentration of the drug 2- to 3-fold in subsequent passages.

  • Selection of Resistant Virus: Continue this process of monitoring and dose escalation for several weeks to months. A virus is considered resistant when it can replicate efficiently in drug concentrations significantly higher than the initial EC50.

  • Genotypic Analysis: Isolate viral RNA from the supernatant of the resistant culture. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the reverse transcriptase gene. Sequence the amplified DNA to identify mutations compared to the original wild-type virus.

Protocol 2: HIV-1 p24 Antigen ELISA for Quantification of Viral Replication

Objective: To measure the amount of HIV-1 p24 core antigen in cell culture supernatants as an indicator of viral replication.

Materials:

  • Commercial HIV-1 p24 Antigen ELISA kit (containing coated microplate, standards, detection antibody, conjugate, substrate, and stop solution)

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Sample Preparation: Clarify cell culture supernatants by centrifugation to remove cellular debris. If necessary, dilute the samples in culture medium to fall within the dynamic range of the assay.

  • Assay Procedure: Follow the manufacturer's instructions for the specific p24 ELISA kit. A general procedure is as follows: a. Add standards and prepared samples to the wells of the antibody-coated microplate. b. Incubate to allow p24 antigen to bind to the capture antibody. c. Wash the plate to remove unbound material. d. Add a biotinylated anti-p24 detection antibody and incubate. e. Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. f. After another wash, add a chromogenic substrate (e.g., TMB). g. Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 antigen in the experimental samples.[7][8][9][10]

Mandatory Visualizations

Signaling Pathway: HIV-1 Reverse Transcription and NNRTI Inhibition

The following diagram illustrates the key steps of HIV-1 reverse transcription and the mechanism of action of non-nucleoside reverse transcriptase inhibitors.

HIV_Reverse_Transcription cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_rtc Reverse Transcription Complex (RTC) Viral_RNA Viral RNA Genome RNA_DNA_Hybrid RNA-DNA Hybrid Viral_RNA->RNA_DNA_Hybrid Reverse Transcription (RNA-dependent DNA synthesis) RT Reverse Transcriptase RT->RNA_DNA_Hybrid RT_Inhibited Inhibited Reverse Transcriptase Integrase Integrase Protease Protease dsDNA Double-Stranded viral DNA RNA_DNA_Hybrid->dsDNA RNA degradation & DNA synthesis Integration into\nHost Genome Integration into Host Genome dsDNA->Integration into\nHost Genome NNRTI This compound & other NNRTIs NNRTI->RT RT_Inhibited->RNA_DNA_Hybrid Blocks Polymerase Activity

Caption: Mechanism of HIV-1 Reverse Transcription and NNRTI Inhibition.

Experimental Workflow: In Vitro Resistance Selection

The following diagram outlines the experimental workflow for selecting drug-resistant HIV-1 in a long-term cell culture.

Resistance_Selection_Workflow start Start: Infect Cells with Wild-Type HIV-1 culture Culture with Drug (Initial EC50) start->culture monitor Monitor Viral Replication (p24 ELISA) culture->monitor passage Passage Cells & Replenish Drug monitor->passage check_replication Viral Rebound? passage->check_replication check_replication->monitor No increase_dose Increase Drug Concentration check_replication->increase_dose Yes analyze Isolate Viral RNA & Sequence RT Gene check_replication->analyze High Resistance Achieved increase_dose->culture

Caption: Workflow for In Vitro Selection of HIV-1 Drug Resistance.

Conclusion

This compound presents a compelling profile as an NNRTI with a potentially higher genetic barrier to resistance compared to some first-generation NNRTIs. Its unique resistance mutation profile, centered around T139I, and its retained activity against certain common NNRTI-resistant strains suggest it could have a valuable role in antiretroviral therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations. The visualized pathways of reverse transcription and resistance selection workflows further aid in understanding the critical aspects of NNRTI drug development. Continued investigation into the long-term efficacy and resistance patterns of this compound, particularly in comparison to newer generation NNRTIs, will be crucial in defining its ultimate clinical utility.

References

Safety Operating Guide

Proper Disposal of (-)-Calanolide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for (-)-Calanolide A, a naturally occurring non-nucleoside reverse transcriptase inhibitor. The following procedures are based on general best practices for chemical waste management and information from the safety data sheet of the related compound, Calanolide B, due to the absence of a specific safety data sheet for this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Waste Classification: this compound waste should be classified as chemical waste. It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste as defined by local, regional, and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals. It should be collected in a dedicated and clearly labeled waste container.

III. Step-by-Step Disposal Protocol

  • Container Selection: Use a chemically compatible and leak-proof container for collecting this compound waste. The original container, if in good condition, or a new, clean container made of appropriate material (e.g., high-density polyethylene) should be used.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" (if applicable based on classification).

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The name and contact information of the generating laboratory or researcher.

  • Waste Accumulation:

    • Solid Waste: Collect solid this compound, such as unused product or contaminated lab supplies (e.g., weighing paper, gloves), in the designated waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills.

    • Empty Containers: Empty containers that held this compound should be treated as hazardous waste as they may retain product residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed container should then be disposed of in accordance with institutional guidelines.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[1]

IV. Quantitative Disposal Data

At present, there is no specific quantitative data, such as permissible concentration limits for drain disposal or reportable quantities, available for this compound. The guiding principle is that no amount of this compound should be disposed of via the sanitary sewer system. All waste must be collected for proper chemical disposal.

ParameterValue
Sewer Disposal Limit Not Permitted
Reportable Quantity (RQ) Data Not Available
Decontamination Procedure Triple rinse with a suitable solvent

V. Experimental Protocols

As no specific experimental protocols for the chemical neutralization or deactivation of this compound are available, the primary and recommended disposal method is collection and incineration by a licensed hazardous waste management company.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Disposal Workflow start Generate this compound Waste waste_type Determine Waste Type (Solid, Liquid, Contaminated Material) start->waste_type collect_solid Collect in Labeled Solid Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container waste_type->collect_liquid Liquid collect_contaminated Collect Contaminated Materials in Designated Container waste_type->collect_contaminated Contaminated store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。